molecular formula C7H10N2O B581180 4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine CAS No. 1004-64-4

4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine

Cat. No.: B581180
CAS No.: 1004-64-4
M. Wt: 138.17
InChI Key: YTMJNWHCBGFYPZ-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine is a versatile chemical scaffold with significant value in medicinal chemistry and drug discovery. Its primary research application is as a key synthetic intermediate in the development of novel therapeutic agents. Recent scientific investigations have utilized this compound as a core building block for the design and synthesis of new N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amide derivatives, which are being explored as potential heat shock protein 90 (HSP90) inhibitors . HSP90 is a molecular chaperone that is overexpressed in many tumors and is a promising target for anticancer therapy. The synthesized derivatives based on this scaffold have demonstrated significant antiproliferative effects against breast cancer cell lines, with lead compounds exhibiting submicromolar IC50 values. Treatment with these compounds results in the suppression of HSP90-related pathways, including key oncoreceptors and mitogenic kinases, and ultimately induces apoptosis in cancer cells . Historically, the 4,5,6,7-tetrahydrobenzo[d]isoxazole scaffold has also been extensively explored in neuroscience research. Analogs of this compound, such as Exo-THPO and its N-substituted derivatives, are known as potent and selective inhibitors of gamma-aminobutyric acid (GABA) uptake in the central nervous system . These inhibitors can target specific GABA transporter subtypes (GAT1-GAT4) and have shown glia-selective activity, which is a valuable strategy for developing anticonvulsant agents with a potential improved therapeutic profile for conditions like epilepsy . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5,6,7-tetrahydro-1,2-benzoxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c8-7-5-3-1-2-4-6(5)10-9-7/h1-4H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMJNWHCBGFYPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70717390
Record name 4,5,6,7-Tetrahydro-1,2-benzoxazol-3-amine
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Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004-64-4
Record name 4,5,6,7-Tetrahydro-1,2-benzoxazol-3-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5,6,7-tetrahydro-1,2-benzoxazol-3-amine
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Foundational & Exploratory

An In-Depth Technical Guide to 4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine is a heterocyclic compound belonging to the isoxazole class of molecules. While direct research on this specific amine is limited in publicly available literature, its structural analogs and the broader isoxazole family have garnered significant interest in medicinal chemistry due to their diverse biological activities. This guide provides a comprehensive overview of the known chemical properties of related compounds, a proposed synthetic route for the title compound based on established isoxazole synthesis methodologies, and an exploration of its potential biological significance by examining structurally similar molecules. The isoxazole scaffold is a key feature in a variety of pharmacologically active agents, exhibiting properties that include anti-inflammatory, anticancer, and antimicrobial effects.

Introduction

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This structural motif is present in numerous approved drugs and clinical candidates, highlighting its importance as a pharmacophore.[1] Derivatives of the tetrahydrobenzo[d]isoxazole core, in particular, have been investigated for their therapeutic potential. A notable example is the structurally related compound, 4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol (exo-THPO), a known selective inhibitor of GABA transporters.[2] This suggests that this compound could also exhibit significant biological activity. This document aims to consolidate the available information on related compounds to provide a foundational understanding for researchers interested in the synthesis and evaluation of this specific amine.

Chemical Properties of Structurally Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical Form
4,5,6,7-Tetrahydro-benzo[d]isoxazole-3-carboxylic acid90005-77-9C₈H₉NO₃167.164Solid
Ethyl 5-amino-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylate hydrochloride2177263-09-9C₁₀H₁₅ClN₂O₃246.69Not Specified
4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol (exo-THPO)Not SpecifiedC₇H₁₀N₂O₂154.17Not Specified

Proposed Synthesis and Experimental Protocols

A plausible synthetic route to this compound can be extrapolated from general isoxazole synthesis methods and knowledge of its carboxylic acid precursor. The synthesis would likely begin with the commercially available 4,5,6,7-Tetrahydro-benzo[d]isoxazole-3-carboxylic acid.

General Synthesis Pathway

The conversion of a carboxylic acid to a primary amine can be achieved through several well-established organic chemistry reactions. One common and effective method is the Curtius rearrangement. This multi-step process involves the conversion of the carboxylic acid to an acyl azide, which then rearranges to an isocyanate, followed by hydrolysis to the desired amine.

G cluster_0 Synthesis of this compound A 4,5,6,7-Tetrahydro-benzo[d]isoxazole-3-carboxylic acid B Acyl Chloride Intermediate A->B SOCl₂ or (COCl)₂ C Acyl Azide Intermediate B->C NaN₃ D Isocyanate Intermediate C->D Heat (Rearrangement) E This compound D->E Acidic or Basic Hydrolysis

Caption: Proposed synthetic pathway via Curtius rearrangement.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of the Acyl Chloride

  • To a solution of 4,5,6,7-Tetrahydro-benzo[d]isoxazole-3-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane or toluene, add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of the Acyl Azide

  • Dissolve the crude acyl chloride in a polar aprotic solvent like acetone or tetrahydrofuran (THF).

  • Add a solution of sodium azide (1.5 eq) in water dropwise to the reaction mixture at 0 °C.

  • Stir the mixture vigorously at 0 °C for 1-2 hours.

  • Monitor the formation of the acyl azide by IR spectroscopy (characteristic azide peak around 2130 cm⁻¹).

  • Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Caution: Acyl azides can be explosive and should be handled with care.

Step 3: Curtius Rearrangement and Hydrolysis

  • Dissolve the crude acyl azide in an inert, high-boiling solvent such as toluene.

  • Heat the solution to reflux (typically 80-110 °C) to induce the rearrangement of the acyl azide to the isocyanate. The progress of the reaction can be monitored by the disappearance of the azide peak in the IR spectrum and the appearance of the isocyanate peak (around 2270 cm⁻¹).

  • After the rearrangement is complete, cool the reaction mixture.

  • For hydrolysis, add an aqueous acid solution (e.g., HCl) or a basic solution (e.g., NaOH) and heat the mixture to reflux to hydrolyze the isocyanate to the target amine.

  • After cooling, neutralize the reaction mixture and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for this compound, the activities of its analogs and the isoxazole class of compounds provide a strong basis for predicting its potential pharmacological profile.

Insights from Structural Analogs

The most closely related compound with well-documented biological activity is 4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol (exo-THPO) . This compound is a selective inhibitor of the GABA transporter GAT1, primarily in astrocytes.[2] By blocking the reuptake of the inhibitory neurotransmitter GABA from the synaptic cleft, exo-THPO enhances GABAergic neurotransmission. This mechanism of action has been explored for its potential in treating neurological disorders such as epilepsy.[2] Given the structural similarity, it is plausible that this compound could also interact with GABAergic systems or other neurotransmitter transporters.

G cluster_0 Proposed Mechanism of Action of exo-THPO A exo-THPO B GABA Transporter (GAT1) in Astrocytes A->B Binds to C Inhibition of GABA Reuptake B->C D Increased Synaptic GABA Concentration C->D E Enhanced GABAergic Neurotransmission D->E F Potential Anticonvulsant Effect E->F

Caption: Signaling pathway of the related compound exo-THPO.

Broader Biological Potential of Isoxazoles

The isoxazole ring is a versatile scaffold found in a wide array of biologically active compounds.[1][3] These include:

  • Anti-inflammatory agents: Some isoxazole derivatives act as inhibitors of enzymes like cyclooxygenase (COX).

  • Anticancer agents: The isoxazole moiety has been incorporated into molecules designed to target various cancer-related pathways.

  • Antimicrobial agents: Certain isoxazoles have demonstrated antibacterial and antifungal properties.

The presence of the amine group in this compound provides a handle for further chemical modification, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies. This could lead to the discovery of novel compounds with potent and selective biological activities.

Future Directions

The lack of direct experimental data on this compound presents a clear opportunity for further research. Key areas for investigation include:

  • Confirmation of a reliable synthetic route: The proposed synthesis via the Curtius rearrangement needs to be experimentally validated and optimized.

  • Full chemical characterization: Comprehensive spectroscopic analysis (NMR, IR, Mass Spectrometry) and determination of physicochemical properties are essential.

  • In vitro biological screening: The compound should be screened against a panel of biological targets, including neurotransmitter transporters (given the activity of exo-THPO), various enzymes, and receptors to identify potential therapeutic applications.

  • Structure-Activity Relationship (SAR) studies: Synthesis and evaluation of a series of derivatives to understand how modifications to the core structure impact biological activity.

Conclusion

This compound represents an unexplored area within the well-established field of isoxazole chemistry. While direct information is scarce, a logical synthetic pathway can be proposed, and its potential for significant biological activity can be inferred from the properties of structurally related compounds. This technical guide provides a foundational resource for researchers poised to investigate the synthesis, characterization, and pharmacological profile of this intriguing molecule, which holds promise for the development of novel therapeutic agents.

References

4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine structure elucidation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Structure Elucidation of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of this compound (IUPAC name: 4,5,6,7-tetrahydro-1,2-benzoxazol-3-amine). Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document focuses on a proposed synthetic route and predicted spectroscopic data based on established chemical principles and analysis of analogous structures. Detailed experimental protocols for the synthesis and characterization are provided to guide researchers in their own investigations of this and similar molecules.

Introduction

This compound is a bicyclic heterocyclic compound featuring a fused cyclohexene and isoxazole ring system with an amine substituent at the 3-position of the isoxazole ring. The isoxazole moiety is a key pharmacophore in a variety of biologically active compounds, exhibiting a wide range of activities. The 3-aminoisoxazole scaffold, in particular, is a structural component in several medicinal agents. This guide outlines the necessary steps to synthesize and confirm the structure of this target compound.

Chemical Structure:

  • IUPAC Name: 4,5,6,7-tetrahydro-1,2-benzoxazol-3-amine

  • Molecular Formula: C₇H₁₀N₂O

  • Molecular Weight: 138.17 g/mol

  • CAS Number: 1004-64-4[1]

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound involves the condensation and cyclization reaction of 2-cyanocyclohexanone with hydroxylamine. This approach is analogous to established syntheses of 3-aminoisoxazoles from β-ketonitriles.

Synthesis_Pathway cluster_reactants Reactants cluster_process Reaction cluster_product Product 2_cyanocyclohexanone 2-Cyanocyclohexanone Reaction_Vessel Solvent (e.g., Ethanol) Base (e.g., NaHCO3) Heat 2_cyanocyclohexanone->Reaction_Vessel Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Reaction_Vessel Target_Compound This compound Reaction_Vessel->Target_Compound Condensation & Cyclization

Figure 1: Proposed synthesis of the target compound.

Structure Elucidation Workflow

The confirmation of the synthesized product's structure relies on a combination of spectroscopic techniques. Each method provides unique information that, when combined, allows for an unambiguous elucidation of the molecular structure.

Elucidation_Workflow Synthesis Proposed Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) Determine Molecular Weight & Fragmentation Purification->MS IR Infrared (IR) Spectroscopy Identify Functional Groups Purification->IR NMR NMR Spectroscopy (1H, 13C, 2D) Map C-H Framework Purification->NMR Data_Analysis Combined Data Analysis MS->Data_Analysis IR->Data_Analysis NMR->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation

Figure 2: Logical workflow for structure elucidation.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constant (J, Hz)
-NH₂ (amine) 5.0 - 6.0 Broad Singlet -
-CH₂- (Position 4) ~2.5 Triplet ~6.0
-CH₂- (Position 7) ~2.3 Triplet ~6.0
-CH₂- (Position 5) ~1.8 Multiplet -

| -CH₂- (Position 6) | ~1.7 | Multiplet | - |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (δ, ppm)
C3 (C-NH₂) ~165
C3a ~110
C7a ~158
C4 ~22
C5 ~21
C6 ~21

| C7 | ~20 |

Predicted IR Spectroscopy Data

Table 3: Predicted IR Absorption Bands

Functional Group Vibration Mode Predicted Wavenumber (cm⁻¹) Intensity
Amine (-NH₂) N-H Stretch 3400 - 3250 (two bands) Medium
Amine (-NH₂) N-H Bend 1650 - 1580 Medium-Strong
Alkane (-CH₂) C-H Stretch 2950 - 2850 Strong
Isoxazole Ring C=N Stretch 1620 - 1580 Medium

| Isoxazole Ring | C-O Stretch | 1250 - 1020 | Medium |

Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Fragmentation

m/z Value Interpretation
138 [M]⁺ (Molecular Ion)
121 [M-NH₃]⁺
110 [M-C₂H₄]⁺ (Retro-Diels-Alder)

| 96 | [M-C₃H₆]⁺ |

Experimental Protocols

Synthesis of this compound
  • Reactant Preparation: Dissolve 2-cyanocyclohexanone (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Addition of Reagents: Add hydroxylamine hydrochloride (1.2 eq) and a mild base such as sodium bicarbonate (1.5 eq) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure.

  • Extraction: Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent. Purify the crude product by column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Set the spectral width to cover the range of 0-12 ppm. Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Set the spectral width to cover the range of 0-200 ppm.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and assign chemical shifts relative to the solvent residual peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample using either the KBr pellet method (for solids) or as a thin film on a salt plate (for oils). Ensure the sample is free of solvent.

  • Data Acquisition: Place the sample in an FT-IR spectrometer and record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Analysis Method: Introduce the sample into the mass spectrometer, typically using an Electrospray Ionization (ESI) or Electron Impact (EI) source.

  • Data Acquisition: Acquire the mass spectrum, ensuring the mass range covers the expected molecular weight of the product. If using a high-resolution mass spectrometer (HRMS), the exact mass can be determined to confirm the elemental composition. For fragmentation studies, perform MS/MS analysis on the molecular ion peak.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

Conclusion

The structure elucidation of this compound can be systematically achieved through a logical combination of synthesis and spectroscopic analysis. While direct experimental data is scarce, the proposed synthetic route is robust, and the predicted spectroscopic data provides a reliable benchmark for researchers. The detailed protocols in this guide offer a clear path for the synthesis, purification, and structural confirmation of this and related heterocyclic compounds, facilitating further research in medicinal chemistry and drug development.

References

An In-depth Technical Guide to the Physicochemical Properties of Tetrahydrobenzo[d]isoxazol-3-amine and Its Analogue

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature contains limited specific experimental data for the physicochemical properties of tetrahydrobenzo[d]isoxazol-3-amine. This guide provides a detailed overview of the available data for the closely related structural analogue, benzo[d]isoxazol-3-amine , and outlines the standard experimental protocols for determining key physicochemical parameters relevant to drug discovery and development.

Introduction

Tetrahydrobenzo[d]isoxazol-3-amine and its analogues are heterocyclic compounds of interest in medicinal chemistry. Understanding their physicochemical properties is fundamental for predicting their pharmacokinetic and pharmacodynamic profiles, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). This document serves as a technical resource for researchers, scientists, and drug development professionals, offering a compilation of available data for a key analogue and detailed methodologies for experimental property determination.

Physicochemical Data of Benzo[d]isoxazol-3-amine (Analogue)

The following table summarizes the available physicochemical data for benzo[d]isoxazol-3-amine (CAS#: 36216-80-5), a key structural analogue of tetrahydrobenzo[d]isoxazol-3-amine. These values provide a foundational understanding and a basis for computational modeling of the target compound.

PropertyValueSource
Molecular Formula C₇H₆N₂O[1]
Molecular Weight 134.14 g/mol [1]
Melting Point 110 °C[1]
Boiling Point 311.6 ± 15.0 °C at 760 mmHg[1]
Density 1.3 ± 0.1 g/cm³[1]
logP (Octanol-Water Partition Coefficient) 0.35[1]
Vapor Pressure 0.0 ± 0.7 mmHg at 25 °C[1]
Flash Point 142.2 ± 20.4 °C[1]
Polar Surface Area (PSA) 52.05 Ų[1]

Experimental Protocols for Physicochemical Property Determination

The following sections detail standard experimental methodologies for determining the core physicochemical properties of small organic molecules.

The melting point is a critical indicator of a compound's purity.[2]

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.[2][3]

  • Procedure:

    • A small, finely powdered sample of the compound is packed into a capillary tube.[4]

    • The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a thermometer.[2]

    • The sample is heated at a slow, controlled rate (approximately 1-2°C per minute) near the expected melting point.[3]

    • The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[2] A narrow range typically indicates high purity.

Boiling point is a key physical constant for liquid compounds.

  • Apparatus: Thiele tube or a small test tube with a side arm, capillary tube (sealed at one end), thermometer, heating source (e.g., Bunsen burner or heating mantle).[5][6]

  • Procedure:

    • A small amount of the liquid is placed in the Thiele tube or test tube.[5]

    • A capillary tube, sealed at one end, is placed open-end-down into the liquid.[5]

    • The apparatus is gently heated, and the thermometer is positioned to measure the vapor temperature.[6]

    • As the liquid heats, a stream of bubbles will emerge from the capillary tube.[5]

    • The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[6]

Solubility in various solvents is crucial for formulation and understanding a compound's behavior in biological systems.

  • Apparatus: Test tubes, vortex mixer, analytical balance.

  • Procedure:

    • A small, accurately weighed amount of the compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a test tube.[7]

    • The mixture is agitated vigorously using a vortex mixer for a set period.[8]

    • The sample is visually inspected for undissolved solid. If the solid has completely dissolved, the compound is considered soluble at that concentration.[8]

    • For quantitative analysis, the saturated solution is filtered, and the concentration of the dissolved compound is determined using a suitable analytical method such as HPLC or UV-Vis spectroscopy.[9]

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is critical for predicting the ionization state of a compound at physiological pH.

  • Apparatus: pH meter, burette, beaker, magnetic stirrer.

  • Procedure (Potentiometric Titration):

    • A known concentration of the compound is dissolved in a suitable solvent (often a water-cosolvent mixture).[10]

    • The solution is titrated with a standardized solution of a strong acid or base.[10]

    • The pH of the solution is measured after each addition of the titrant.[10]

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point of the titration curve.[10]

  • Alternative Methods: UV-Vis spectrophotometry and NMR spectroscopy can also be employed for pKa determination, particularly for compounds with low solubility or those that lack a clear potentiometric endpoint.[10][11][12]

The logP value is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall ADMET properties.

  • Apparatus: Separatory funnel or vials, shaker, analytical instrument (e.g., HPLC, UV-Vis spectrophotometer).

  • Procedure (Shake-Flask Method):

    • A pre-saturated solution of n-octanol and water is prepared.[13]

    • A known amount of the compound is dissolved in one of the phases.

    • The two phases are combined in a separatory funnel and shaken until equilibrium is reached.[13]

    • The layers are separated, and the concentration of the compound in each phase is determined analytically.[14]

    • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.[15]

  • Alternative Methods: High-Performance Liquid Chromatography (HPLC) is a common and faster method for estimating logP based on the retention time of the compound on a reverse-phase column.[16]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the physicochemical properties of a novel chemical entity.

G cluster_0 Compound Synthesis & Purification cluster_1 Physicochemical Property Determination cluster_2 Data Analysis & Interpretation Compound Synthesized Compound Purification Purification (e.g., Chromatography, Recrystallization) Compound->Purification Purity_Analysis Purity Analysis (e.g., NMR, LC-MS) Purification->Purity_Analysis Melting_Point Melting Point Purity_Analysis->Melting_Point Characterize Pure Compound Boiling_Point Boiling Point Purity_Analysis->Boiling_Point Characterize Pure Compound Solubility Solubility Purity_Analysis->Solubility Characterize Pure Compound pKa pKa Purity_Analysis->pKa Characterize Pure Compound logP logP Purity_Analysis->logP Characterize Pure Compound Data_Compilation Data Compilation & Tabulation Melting_Point->Data_Compilation Boiling_Point->Data_Compilation Solubility->Data_Compilation pKa->Data_Compilation logP->Data_Compilation ADMET_Prediction ADMET Profile Prediction Data_Compilation->ADMET_Prediction Structure_Property_Relationship Structure-Property Relationship Analysis Data_Compilation->Structure_Property_Relationship Lead_Optimization Lead_Optimization ADMET_Prediction->Lead_Optimization Structure_Property_Relationship->Lead_Optimization

Caption: Generalized workflow for physicochemical characterization.

Conclusion

While specific experimental data for tetrahydrobenzo[d]isoxazol-3-amine remains scarce in public domains, the provided data for its analogue, benzo[d]isoxazol-3-amine, offers valuable insights. The detailed experimental protocols herein provide a robust framework for the empirical determination of the key physicochemical properties essential for the advancement of this and other novel compounds in the drug discovery pipeline. Accurate and comprehensive physicochemical characterization is an indispensable step in the journey from a chemical entity to a viable therapeutic agent.

References

The Multifaceted Biological Activities of Isoxazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique electronic and structural features allow for diverse chemical modifications, leading to a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant therapeutic potential of isoxazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key biological assays and a summary of quantitative activity data are presented to facilitate further research and development in this promising area.

Anticancer Activity of Isoxazole Derivatives

Isoxazole derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action, including the induction of apoptosis, inhibition of crucial enzymes, and disruption of signaling pathways vital for tumor growth and proliferation.[1][2]

Mechanism of Action

The anticancer effects of isoxazole derivatives are often attributed to their ability to interact with multiple cellular targets.[1][3] One of the key mechanisms is the inhibition of protein kinases, such as those in the PI3K/Akt pathway, which is frequently overactive in many cancers and plays a crucial role in cell survival and proliferation.[4] By blocking this pathway, isoxazole compounds can trigger programmed cell death (apoptosis) in cancer cells.

Furthermore, some isoxazole derivatives have been shown to inhibit the activity of enzymes like carbonic anhydrase (CA), which is involved in pH regulation and is overexpressed in several tumors, contributing to their growth and metastasis.[5][6] Inhibition of tubulin polymerization is another mechanism by which certain isoxazole-containing compounds exert their cytotoxic effects, leading to cell cycle arrest and apoptosis.[7]

Quantitative Anticancer Activity Data

The anticancer efficacy of various isoxazole derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A selection of reported IC50 values against different cancer cell lines is summarized in the table below.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Isoxazole Derivative 1a MCF-7 (Breast)Data not specified[8]
Isoxazole Derivative 1b MCF-7 (Breast)Data not specified[8]
Isoxazole Derivative 1c MCF-7 (Breast)Data not specified[8]
Isoxazole Derivative 1d MCF-7 (Breast)Data not specified[8]
Indolyl-isoxazole 11 MCF-7 (Breast)2.3[9]
Indolyl-isoxazole 11 Hep3B (Liver)2.7[9]
Indolyl-isoxazole 11 KB (Oral)2.2[9]
Isoxazole chalcone 10a DU145 (Prostate)0.96[9]
Isoxazole chalcone 10b DU145 (Prostate)1.06[9]
Harmine-isoxazoline 19 OVCAR-3 (Ovarian)5.0[9]
Harmine-isoxazoline 19 MCF-7 (Breast)16.0[9]
Harmine-isoxazoline 19 HCT 116 (Colon)5.0[9]
Diosgenin-isoxazole 24 MCF-7 (Breast)9.15[9]
Diosgenin-isoxazole 24 A549 (Lung)14.92[9]
Isoxazole-C-glycoside 34 MDA-MB-231 (Breast)22.3[10]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[3][11][12]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 × 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[13]

  • Compound Treatment: Prepare serial dilutions of the isoxazole derivatives in the culture medium. After 24 hours of cell seeding, replace the medium with fresh medium containing different concentrations of the test compounds and incubate for another 48-72 hours.[10][13]

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of MTT solution (2 mg/mL) to each well. Incubate the plate for 1.5 to 4 hours at 37°C.[11][13]

  • Formazan Solubilization: Carefully remove the MTT solution. Add 130-150 µL of DMSO to each well to dissolve the formazan crystals.[13] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 492 nm or 570 nm using a microplate reader.[13] A reference wavelength of 630 nm can be used to reduce background noise.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

experimental_workflow_mtt_assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate add_compounds Add Compounds to Cells seed_cells->add_compounds prepare_compounds Prepare Compound Dilutions prepare_compounds->add_compounds incubate_treatment Incubate (48-72h) add_compounds->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate (1.5-4h) add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan incubate_mtt->dissolve_formazan read_absorbance Read Absorbance dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 experimental_workflow_mic_assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prepare_inoculum Prepare Standardized Inoculum add_inoculum Inoculate Wells prepare_inoculum->add_inoculum prepare_dilutions Prepare Serial Dilutions of Compounds prepare_dilutions->add_inoculum incubate_plate Incubate Plate (16-20h) add_inoculum->incubate_plate assess_growth Assess Microbial Growth incubate_plate->assess_growth determine_mic Determine MIC assess_growth->determine_mic signaling_pathway_pi3k_akt cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR P Downstream Downstream Effectors mTOR->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Isoxazole Isoxazole Derivative Isoxazole->PI3K Inhibits signaling_pathway_nf_kb cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli TNF-α, IL-1β IKK IKK Complex Stimuli->IKK Activate IkB IκB IKK->IkB P IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB Transcription Transcription of Inflammatory Genes NFkB->Transcription Translocation IkB_NFkB->NFkB IκB Degradation Isoxazole Isoxazole Derivative Isoxazole->IKK Inhibits

References

Unraveling the Mechanism of Action of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and chemical databases, detailed information regarding the mechanism of action for the specific compound 4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine is not presently available in the public domain. This suggests that the compound may be a novel chemical entity, part of a proprietary research program, or a rarely studied molecule.

While direct data on this compound is scarce, analysis of its core chemical structure, Tetrahydrobenzo[d]isoxazole, and related analogues provides some predictive insights into its potential biological activities. Compounds sharing this foundational structure have been investigated for their effects on various biological targets, primarily within the central nervous system.

Potential Therapeutic Relevance of the Tetrahydrobenzo[d]isoxazole Scaffold

Research into derivatives of the Tetrahydrobenzo[d]isoxazole scaffold has pointed towards several potential mechanisms of action, including the modulation of fatty acid amide hydrolase (FAAH) and interactions with GABA receptors. These targets are crucial in regulating neurotransmission and have significant implications for therapeutic interventions in neurological and psychiatric disorders.

For instance, some isoxazole derivatives have been explored for their anticonvulsant and anxiolytic properties, which are often mediated through the enhancement of GABAergic inhibition. The presence of an amine group on the requested compound could further influence its pharmacological profile, potentially affecting its binding affinity and selectivity for various receptors and enzymes.

Due to the limited availability of specific data, a detailed exposition of experimental protocols, quantitative data, and signaling pathways for this compound cannot be constructed at this time. The following sections represent a generalized approach that would be employed to characterize the mechanism of action for such a compound, should it become the subject of future research.

Hypothetical Experimental Workflow for Characterization

To elucidate the mechanism of action of a novel compound like this compound, a structured experimental workflow would be necessary. This would typically involve a series of in vitro and in vivo studies to identify its molecular targets and characterize its physiological effects.

cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation A Initial Screening (e.g., Receptor Binding Assays) B Functional Assays (e.g., Enzyme Inhibition, Cell-based Assays) A->B C Target Identification & Validation B->C D Pharmacokinetic Studies (ADME) C->D Lead Compound Selection E Pharmacodynamic Studies (e.g., Behavioral Models) D->E F Toxicity Assessment E->F G Clinical Trials F->G Preclinical Development cluster_pathway Hypothetical FAAH Inhibition Pathway Compound This compound FAAH FAAH Compound->FAAH Inhibits Anandamide Anandamide (AEA) FAAH->Anandamide Degrades CB1_Receptor CB1 Receptor Anandamide->CB1_Receptor Activates Downstream Downstream Signaling (e.g., ↓ cAMP, ↑ MAPK) CB1_Receptor->Downstream Neurotransmission Modulation of Neurotransmitter Release Downstream->Neurotransmission

4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine as a GABA uptake inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine (exo-THPO) as a GABA Uptake Inhibitor

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in reducing neuronal excitability.[1] The termination of GABAergic neurotransmission is primarily mediated by its reuptake from the synaptic cleft into presynaptic neurons and surrounding glial cells, a process facilitated by GABA transporters (GATs).[2][3] Inhibition of these transporters can elevate synaptic GABA levels, thereby enhancing inhibitory signaling. This mechanism presents a key therapeutic strategy for conditions linked to GABAergic deficits, such as epilepsy.[2][4]

This compound, also known as 3-hydroxy-4-amino-4,5,6,7-tetrahydro-1,2-benzisoxazole and commonly referred to as exo-THPO, is a synthetic organic compound that has been identified as a selective inhibitor of GABA transporters.[4] Notably, it exhibits a preference for inhibiting GABA uptake into glial cells (astrocytes) over neurons, making it a valuable lead structure for the development of novel anticonvulsant agents.[2][4][5] This guide provides a comprehensive technical overview of exo-THPO and its analogues, detailing their mechanism of action, quantitative inhibitory data, experimental protocols, and synthesis.

Mechanism of Action: Selective Glial GABA Uptake Inhibition

The primary mechanism of action for exo-THPO is the selective inhibition of GABA transporters located on astrocytes.[4] By blocking these transporters, exo-THPO prevents the reuptake of GABA from the synaptic cleft, leading to an increased concentration and prolonged presence of the neurotransmitter. This enhanced GABA availability results in greater activation of postsynaptic GABA receptors, augmenting inhibitory neurotransmission and thereby reducing neuronal hyperexcitability that can lead to seizures.[4]

Derivatives of exo-THPO have shown a preference for the GAT1 transporter subtype.[6][7] While many GABA uptake inhibitors exhibit competitive inhibition, certain lipophilic N-substituted analogues of exo-THPO have been shown to display a non-competitive inhibition kinetic profile, highlighting the complex pharmacology of this class of compounds.[2]

GABA_Uptake_Inhibition_Pathway Mechanism of Action of exo-THPO cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Astrocyte (Glial Cell) Presynaptic GABA Release GABA_synapse GABA Presynaptic->GABA_synapse Release GABA_Receptor GABA Receptor GABA_synapse->GABA_Receptor Binds to GAT Glial GABA Transporter (GAT) GABA_synapse->GAT Uptake Inhibitory_Signal Enhanced Inhibitory Signal GABA_Receptor->Inhibitory_Signal Activates exo_THPO exo-THPO exo_THPO->GAT Inhibits

Mechanism of exo-THPO Action in the Synapse.

Quantitative Data on Inhibitory Activity

The potency and selectivity of exo-THPO and its derivatives have been quantified through various in vitro and in vivo assays. The data highlights the compound's glial selectivity and the significantly increased potency of certain lipophilic analogues.

Compound/AnalogueAssay TypeTargetIC50 / ED50Reference
(RS)-exo-THPO Glial GABA Uptake (in vitro)Glial GATs200 µM[5]
Neuronal GABA Uptake (in vitro)Neuronal GATs900 µM[5]
N-Methyl-exo-THPO (Compound 9) Glial GABA Uptake (in vitro)Glial GATs40 µM[5]
Neuronal GABA Uptake (in vitro)Neuronal GATs500 µM[5]
Anticonvulsant Activity (in vivo, i.c.v.)Isoniazid-induced seizures59 nmol[5]
(R)-(+)-N-Methyl-exo-THPO Prodrug (45) Anticonvulsant Activity (in vivo)Isoniazid-induced seizures44 µmol/kg[5]
(RS)-4-[N-(1,1-diphenylbut-1-en-4-yl)amino]-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol (17a) Synaptosomal GABA Uptake (in vitro)GATs0.14 µM[6][7]

IC50: Half-maximal inhibitory concentration. ED50: Half-maximal effective dose. i.c.v.: Intracerebroventricular administration.

Experimental Protocols

The evaluation of exo-THPO and its analogues involves a series of standardized in vitro and in vivo experimental procedures to determine their efficacy as GABA uptake inhibitors and their potential as anticonvulsant agents.

Experimental_Workflow General Experimental Workflow for GAT Inhibitor Evaluation cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Synthesis Chemical Synthesis of exo-THPO Analogues Assay_Prep Preparation of: - Rat Brain Synaptosomes - Primary Neuronal/Glial Cultures - GAT-Transfected HEK Cells Synthesis->Assay_Prep Test Compounds GABA_Uptake [3H]GABA Uptake Assay (IC50 Determination) Assay_Prep->GABA_Uptake Animal_Model Animal Models of Epilepsy - Isoniazid-induced Seizures - Pentylenetetrazol (PTZ) Seizures - Maximal Electroshock (MES) GABA_Uptake->Animal_Model Lead Compounds Efficacy Anticonvulsant Efficacy Testing (ED50 Determination) Animal_Model->Efficacy Analysis Structure-Activity Relationship (SAR) Analysis Efficacy->Analysis

Workflow for the evaluation of GABA uptake inhibitors.
In Vitro GABA Uptake Inhibition Assay

This protocol is a generalized procedure based on methods used for testing exo-THPO analogues.[5][6][7]

  • Objective: To determine the IC50 value of test compounds for the inhibition of GABA uptake in different preparations.

  • Preparations:

    • Rat Brain Synaptosomes: A synaptosome-rich (P2) fraction is prepared from rat brain tissue through differential centrifugation.[8]

    • Primary Cell Cultures: Cortical neurons and astrocytes (glia) are separately cultured from mouse embryos.[6][7]

    • Transfected Cell Lines: Human Embryonic Kidney (HEK) cells are stably transfected to express specific cloned mouse GABA transporter subtypes (mGAT1, mGAT2, mGAT3, mGAT4).[6][9]

  • Methodology:

    • Cells or synaptosomes are pre-incubated in a buffer solution at 37°C.

    • Varying concentrations of the test compound (e.g., exo-THPO) are added to the preparation.

    • The uptake reaction is initiated by adding a solution containing a low concentration of radiolabeled [³H]GABA.[10]

    • The incubation is allowed to proceed for a short period (e.g., 3 minutes).[10]

    • Uptake is terminated by rapid filtration and washing with ice-cold buffer to remove extracellular [³H]GABA.

    • The radioactivity retained by the cells or synaptosomes is measured using liquid scintillation counting.

    • The percentage inhibition of GABA uptake is calculated relative to a control group without the inhibitor, and IC50 values are determined from concentration-response curves.

In Vivo Anticonvulsant Activity Assay (Isoniazid-Induced Seizure Model)

This protocol is based on the in vivo testing of exo-THPO derivatives.[5][6][7]

  • Objective: To assess the anticonvulsant efficacy of test compounds in an animal model of epilepsy.

  • Animal Model: Male mice are used.

  • Methodology:

    • Animals are divided into groups, including a vehicle control group and several dose groups for the test compound.

    • The test compound is administered, typically via subcutaneous or intraperitoneal injection.[6][11]

    • After a set pre-treatment time, a convulsant agent, isoniazid, is administered subcutaneously.

    • Animals are observed for the onset of seizure activity (e.g., clonic convulsions).

    • The primary endpoint is typically the protection against seizures or an increase in the latency to the first convulsion.

    • The effective dose (ED50), the dose that protects 50% of the animals from seizures, is calculated from the dose-response data.

Synthesis of this compound

The synthesis of exo-THPO and its N-substituted derivatives has been achieved through several chemical routes. Key strategies involve the reductive amination of a ketone intermediate or the direct reduction of an oxime.[5][6]

Synthesis_Pathway Simplified Synthesis Route for exo-THPO Derivatives Start 3-Ethoxy-4,5,6,7- tetrahydrobenzo[d]isoxazol-4-one ReductiveAmination Reductive Amination Start->ReductiveAmination Amine Primary or Secondary Amine (e.g., Methylamine) Amine->ReductiveAmination Intermediate N-Substituted 4-amino-3-ethoxy Derivative ReductiveAmination->Intermediate Deprotection O-Dealkylation Intermediate->Deprotection FinalProduct N-Substituted 4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol (e.g., N-Methyl-exo-THPO) Deprotection->FinalProduct

Synthesis via reductive amination of a key intermediate.

A common synthetic pathway for N-substituted analogues starts from 3-ethoxy-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-one.[6][7] This ketone undergoes reductive amination with a suitable primary or secondary amine to introduce the desired N-substituent at the 4-position. Subsequent O-dealkylation yields the final 3-ol product. The parent compound, exo-THPO, can be synthesized via the aluminum amalgam reduction of the corresponding oxime.[5]

Conclusion and Future Directions

This compound (exo-THPO) is a significant pharmacological tool and a promising scaffold for the development of novel therapeutics. Its selective inhibition of glial GABA uptake offers a targeted approach to enhancing GABAergic neurotransmission.[4][5] Structure-activity relationship studies have demonstrated that the introduction of lipophilic N-substituents can dramatically increase inhibitory potency, with some derivatives showing activity in the nanomolar range.[6][7] All tested compounds have shown the ability to cross the blood-brain barrier and are effective as anticonvulsants in animal models.[6][7]

Future research should focus on optimizing the selectivity of these compounds for different GAT subtypes to minimize potential side effects and enhance therapeutic efficacy. Further investigation into their pharmacokinetic and pharmacodynamic profiles is essential for advancing these promising compounds toward clinical development for the treatment of epilepsy and other neurological disorders characterized by impaired GABAergic function.

References

The Therapeutic Landscape of Benzo[d]isoxazol-3-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzo[d]isoxazol-3-amine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile core for the development of potent and selective modulators of a wide array of biological targets. This technical guide provides an in-depth overview of the burgeoning therapeutic potential of various substituted benzo[d]isoxazol-3-amine derivatives, summarizing key quantitative data, outlining experimental methodologies, and visualizing the associated signaling pathways. While the initial query focused on the tetrahydro- variant, the available scientific literature points to the aromatic benzo[d]isoxazol-3-amine core as the primary foundation for therapeutically active compounds.

Epigenetic Modulators: Targeting Bromodomains for Cancer Therapy

A significant area of investigation for benzo[d]isoxazol-3-amine derivatives has been the development of inhibitors targeting bromodomains, which are key readers of epigenetic marks. These proteins play a crucial role in the regulation of gene transcription and are often dysregulated in cancer.

BRD4 Inhibition in Acute Myeloid Leukemia

N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives have been identified as potent inhibitors of the Bromodomain and Extra-Terminal (BET) family member, BRD4.[1][2] Inhibition of BRD4 has shown promise in the treatment of acute myeloid leukemia (AML).

Quantitative Data: Anti-proliferative Activity of BRD4 Inhibitors

CompoundCell LineIC50 (μM)Citation
11hMV4-110.78[1]
11rMV4-110.87[1]

Experimental Protocols:

  • BRD4 Binding Assay: The binding affinity of the compounds to BRD4 was determined using a thermal shift assay (TSA). This assay measures the change in the melting temperature (ΔTm) of the BRD4 protein upon ligand binding. An increase in Tm is indicative of ligand binding and stabilization of the protein.[3]

  • Cell Proliferation Assay: The anti-proliferative activity of the compounds was assessed in the MV4-11 human AML cell line. Cells were treated with varying concentrations of the compounds, and cell viability was measured after a set incubation period using standard methods like the MTT or CellTiter-Glo assay.[3]

Signaling Pathway: BRD4 Inhibition

BRD4_Inhibition BRD4_Inhibitor N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives BRD4 BRD4 BRD4_Inhibitor->BRD4 Inhibits Binding Cell_Proliferation Cell Proliferation & Survival BRD4_Inhibitor->Cell_Proliferation Inhibits Apoptosis Apoptosis BRD4_Inhibitor->Apoptosis Induces Transcription_Machinery Transcriptional Machinery (e.g., P-TEFb) BRD4->Transcription_Machinery Recruits Acetyl_Histones Acetylated Histones Acetyl_Histones->BRD4 Binds to Oncogenes Oncogenes (c-Myc, CDK6, Bcl-2) Transcription_Machinery->Oncogenes Promotes Transcription Oncogenes->Cell_Proliferation

Caption: Inhibition of BRD4 by benzo[d]isoxazole derivatives.

TRIM24 Bromodomain Inhibition in Prostate Cancer

N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives have been developed as inhibitors of the Tripartite Motif-Containing Protein 24 (TRIM24) bromodomain.[4][5] TRIM24 is implicated in the progression of several cancers, including prostate cancer.

Quantitative Data: Anti-proliferative Activity of TRIM24 Inhibitors

CompoundCell LineIC50 (μM)Citation
11dLNCaP (Prostate)Not specified[4]
11hLNCaP (Prostate)Not specified[4]
11dA549 (NSCLC)1.08[4]
11hA549 (NSCLC)0.75[4]

Experimental Protocols:

  • TRIM24 Bromodomain Inhibition Assay: An AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) was utilized to measure the inhibition of the interaction between the TRIM24 bromodomain and acetylated histone peptides.[5]

  • Cell Viability and Colony Formation Assays: The effect of the compounds on cancer cell proliferation was determined using cell viability assays (e.g., MTS or CTG) and colony formation assays, which assess the ability of single cells to grow into colonies.[5]

Logical Relationship: TRIM24 Inhibition Workflow

TRIM24_Workflow Screening In-house Library Screening Hit_ID Identification of N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine Scaffold Screening->Hit_ID Optimization Structure-Based Optimization Hit_ID->Optimization AlphaScreen AlphaScreen Assay (IC50 Determination) Optimization->AlphaScreen Cell_Assays Cell Viability & Colony Formation Assays AlphaScreen->Cell_Assays Lead_Compounds Promising Lead Compounds (11d, 11h) Cell_Assays->Lead_Compounds SMS2_Pathway SMS2_Inhibitor 4-benzyloxybenzo[d]isoxazol-3-amine derivatives SMS2 Sphingomyelin Synthase 2 (SMS2) SMS2_Inhibitor->SMS2 Inhibits Inflammation Chronic Inflammation SMS2_Inhibitor->Inflammation Reduces SM Sphingomyelin SMS2->SM DAG Diacylglycerol SMS2->DAG Ceramide Ceramide Ceramide->SMS2 PC Phosphatidylcholine PC->SMS2 SM->Inflammation Contributes to DAG->Inflammation Contributes to HIF1a_Inhibition HIF1a_Inhibitor Benzo[d]isoxazole derivatives Target_Genes Target Gene Transcription (VEGF, PDK1, etc.) HIF1a_Inhibitor->Target_Genes Inhibits Transcription Hypoxia Hypoxia HIF1a_Stabilization HIF-1α Stabilization Hypoxia->HIF1a_Stabilization HIF1a_Dimerization Dimerization with HIF-1β & Nuclear Translocation HIF1a_Stabilization->HIF1a_Dimerization HRE_Binding Binding to Hypoxia Response Elements (HRE) HIF1a_Dimerization->HRE_Binding HRE_Binding->Target_Genes Angiogenesis Angiogenesis Target_Genes->Angiogenesis Metastasis Metastasis Target_Genes->Metastasis

References

In-depth Technical Guide: Spectroscopic and Experimental Data for 4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Publicly available spectroscopic and experimental data for the specific compound 4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine is limited. This guide synthesizes the available information on structurally similar compounds to provide a predictive overview. The presented data should be considered as an estimation until experimental data for the exact compound of interest becomes available.

Introduction

This compound belongs to the isoxazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. The tetrahydrobenzo[d]isoxazole scaffold is a core component in various pharmacologically active molecules. This guide aims to provide a comprehensive technical overview for researchers, scientists, and drug development professionals by presenting predicted spectroscopic data, plausible experimental protocols for its synthesis and analysis, and logical workflows.

Predicted Spectroscopic Data

Due to the absence of direct experimental data for this compound, the following spectroscopic characteristics are predicted based on the analysis of closely related and structurally analogous compounds. These predictions are intended to aid in the identification and characterization of the target molecule.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 4.5 - 5.5br s2H-NH₂
~ 2.6 - 2.8m2HC4-H₂
~ 2.4 - 2.6m2HC7-H₂
~ 1.8 - 2.0m2HC5-H₂
~ 1.7 - 1.9m2HC6-H₂

Note: The chemical shift of the amine protons (-NH₂) can be highly variable and may be exchangeable with D₂O.

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~ 160 - 165C3
~ 155 - 160C7a
~ 110 - 115C3a
~ 25 - 30C4
~ 20 - 25C5
~ 20 - 25C6
~ 25 - 30C7
Table 3: Predicted IR and Mass Spectrometry Data
Spectroscopic MethodPredicted Values
IR (Infrared) Spectroscopy (cm⁻¹) 3400-3200 (N-H stretch), 2950-2850 (C-H stretch), 1640-1600 (C=N stretch), 1450-1400 (C-N stretch)
Mass Spectrometry (MS) Predicted [M+H]⁺: ~153.09

Experimental Protocols

The following are proposed experimental protocols for the synthesis and spectroscopic analysis of this compound, based on established methodologies for similar isoxazole derivatives.

Synthesis Protocol: Cyclization of a β-ketonitrile Precursor

A plausible synthetic route involves the cyclization of an appropriately substituted cyclohexanone derivative.

Materials:

  • 2-oxocyclohexanecarbonitrile

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 2-oxocyclohexanecarbonitrile (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and saturated aqueous sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to obtain pure this compound.

Spectroscopic Analysis Protocol

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Prepare a ~5-10 mg sample of the purified compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the acquired data using appropriate software to assign chemical shifts and coupling constants.

Infrared (IR) Spectroscopy:

  • Obtain the IR spectrum of the purified compound using an FT-IR spectrometer.

  • The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

  • Record the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into a mass spectrometer, for instance, using an electrospray ionization (ESI) source.

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of the target compound.

G Synthesis and Purification Workflow A Reactants: 2-oxocyclohexanecarbonitrile Hydroxylamine HCl Sodium Acetate B Reaction: Cyclization in Ethanol (Reflux) A->B C Work-up: Solvent Removal Extraction Drying B->C D Purification: Column Chromatography C->D E Pure Product: This compound D->E

Caption: Workflow for the synthesis and purification of the target compound.

G Spectroscopic Analysis Workflow cluster_synthesis Synthesized Compound cluster_analysis Analytical Techniques A Purified Sample B NMR Spectroscopy (¹H, ¹³C) A->B C IR Spectroscopy A->C D Mass Spectrometry A->D E Structural Elucidation & Data Confirmation B->E C->E D->E

Caption: Workflow for the comprehensive spectroscopic analysis.

The Tetrahydrobenzisoxazole Core: A Journey from Discovery to Key Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydrobenzisoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, most notably recognized as the core of several atypical antipsychotic drugs, including risperidone and its active metabolite, paliperidone. This technical guide provides a comprehensive overview of the discovery, history, and development of tetrahydrobenzisoxazole compounds. It delves into the evolution of their synthesis, their rich pharmacological profile, and the crucial structure-activity relationships that have guided the development of clinically significant therapeutics. Detailed experimental protocols for the synthesis of key compounds and a summary of their quantitative pharmacological data are presented to serve as a valuable resource for researchers in the field. Furthermore, the underlying mechanisms of action are elucidated through detailed signaling pathway diagrams, offering insights into their therapeutic effects on complex neurological disorders.

Introduction: The Emergence of a Privileged Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has a rich history in organic chemistry, with its first synthesis reported by Claisen in 1903.[1] The fusion of this ring with a benzene moiety to form benzisoxazole created a scaffold with significant biological potential. Further exploration led to the development of 1,2-benzisoxazole derivatives, which have demonstrated a wide array of pharmacological activities, including anticonvulsant, antimicrobial, and antipsychotic properties.[2][3] The partially saturated version, the tetrahydrobenzisoxazole core, has proven to be particularly fruitful in the development of central nervous system (CNS) therapeutics.

Discovery and Historical Development

The journey of tetrahydrobenzisoxazole compounds in modern medicine is intrinsically linked to the development of atypical antipsychotics. A significant milestone was the synthesis of 3-(substituted)-1,2-benzisoxazole derivatives and the evaluation of their neuroleptic activity.[4] This line of research eventually led to the discovery of risperidone by Janssen Pharmaceutica in the 1980s. Risperidone, a potent antagonist of both dopamine D2 and serotonin 5-HT2A receptors, represented a significant advancement in the treatment of schizophrenia, offering improved efficacy against negative symptoms and a reduced propensity for extrapyramidal side effects compared to typical antipsychotics.

The development of paliperidone (9-hydroxyrisperidone), the active metabolite of risperidone, marked another key step. Paliperidone exhibits a similar pharmacological profile to its parent compound and was developed as a long-acting injectable formulation, addressing the critical issue of medication adherence in patients with schizophrenia.

Evolution of Synthetic Methodologies

The synthesis of tetrahydrobenzisoxazole-based drugs like risperidone and paliperidone relies on the construction of the core heterocyclic system and its subsequent elaboration.

Synthesis of the Key Intermediate: 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole

A crucial building block for both risperidone and paliperidone is 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole. A common synthetic route involves the cyclization of an appropriately substituted oxime. For instance, (2,4-difluorophenyl)-(4-piperidinyl)methanone oxime hydrochloride can be treated with a base such as potassium hydroxide in methanol to facilitate an intramolecular nucleophilic aromatic substitution, yielding the desired benzisoxazole ring system.[5]

Synthesis of Risperidone

The final assembly of risperidone typically involves the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with a suitable side chain. A widely used reagent is 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. The reaction is generally carried out in the presence of a base, such as sodium carbonate, in a suitable solvent.

Synthesis of Paliperidone

The synthesis of paliperidone can be approached in several ways. One method involves the hydroxylation of the pyridopyrimidinone ring of a risperidone precursor. A more direct route involves the coupling of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.[6] The synthesis of this hydroxylated side chain often starts from 2-amino-3-hydroxypyridine.[6]

Quantitative Pharmacological Data

The therapeutic efficacy of tetrahydrobenzisoxazole compounds is rooted in their specific interactions with various neurotransmitter receptors. The following tables summarize the receptor binding affinities (Ki values) for risperidone and paliperidone, highlighting their potent antagonism at dopamine D2 and serotonin 5-HT2A receptors.

CompoundReceptorKi (nM)
Risperidone Dopamine D23.13 - 5.9
Serotonin 5-HT2A0.16 - 0.54
α1-Adrenergic0.83 - 2.1
α2-Adrenergic7.5 - 11
Histamine H12.1 - 6.8
Paliperidone Dopamine D24.8 - 6.6
Serotonin 5-HT2A0.22 - 1.21
α1-Adrenergic1.3 - 11
α2-Adrenergic-
Histamine H13.4 - 34

Note: Ki values are compiled from various sources and may vary depending on the experimental conditions.

Structure-Activity Relationships (SAR)

The pharmacological profile of tetrahydrobenzisoxazole derivatives is highly dependent on their structural features. Key SAR insights include:

  • The Benzisoxazole Moiety: The 6-fluoro substitution on the benzisoxazole ring is crucial for the high affinity for both D2 and 5-HT2A receptors.

  • The Piperidine Linker: The piperidine ring serves as a critical linker between the benzisoxazole core and the second heterocyclic system. Modifications to this linker can significantly impact receptor affinity and selectivity.

  • The Second Heterocyclic System: In risperidone and paliperidone, the tetrahydro-pyrido[1,2-a]pyrimidin-4-one moiety contributes significantly to the overall pharmacological profile. The presence and position of substituents on this ring system, such as the 9-hydroxy group in paliperidone, can influence pharmacokinetic properties.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for antipsychotic tetrahydrobenzisoxazole compounds like risperidone and paliperidone is the combined antagonism of dopamine D2 and serotonin 5-HT2A receptors in the brain.

Dopamine D2 Receptor Antagonism

Overactivity of the mesolimbic dopamine pathway is implicated in the positive symptoms of schizophrenia. By blocking D2 receptors in this pathway, these drugs reduce dopaminergic neurotransmission, leading to an alleviation of symptoms such as hallucinations and delusions.

D2_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicle Dopamine Dopamine Dopamine_vesicle->Dopamine Release D2R D2 Receptor Dopamine->D2R Binds Gi Gi D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates PP1 PP1 DARPP32->PP1 Inhibits Neuronal_Response Reduced Neuronal Excitability PP1->Neuronal_Response Dephosphorylates Targets Antipsychotic Risperidone/ Paliperidone Antipsychotic->D2R Blocks

Dopamine D2 Receptor Signaling Pathway
Serotonin 5-HT2A Receptor Antagonism

Antagonism of 5-HT2A receptors in the mesocortical pathway is thought to increase dopamine release, which may contribute to the improvement of negative and cognitive symptoms of schizophrenia. This action also helps to mitigate the extrapyramidal side effects associated with D2 receptor blockade in the nigrostriatal pathway.

S2A_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Serotonin_vesicle Serotonin Vesicle Serotonin Serotonin Serotonin_vesicle->Serotonin Release S2AR 5-HT2A Receptor Serotonin->S2AR Binds Gq Gq S2AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release Stimulates PKC PKC Activation DAG->PKC Activates Neuronal_Response Increased Neuronal Excitability Ca_release->Neuronal_Response PKC->Neuronal_Response Antipsychotic Risperidone/ Paliperidone Antipsychotic->S2AR Blocks experimental_workflow_intermediate start Start reagents Mix (2,4-difluorophenyl)- (4-piperidinyl)methanone oxime HCl, KOH, Methanol start->reagents reflux Reflux (2.5 h) reagents->reflux cool Cool to RT reflux->cool ph_adjust Adjust pH with HCl cool->ph_adjust precipitate Precipitation ph_adjust->precipitate filter Filter precipitate->filter dry Dry filter->dry end End Product: 6-fluoro-3-(4-piperidinyl) -1,2-benzisoxazole HCl dry->end

References

In Silico Modeling of Tetrahydrobenzo[d]isoxazol-3-amine Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of tetrahydrobenzo[d]isoxazol-3-amine binding to its potential biological targets. Due to the limited direct experimental data on this specific molecule, this guide focuses on in silico approaches targeting two probable protein families based on structurally related compounds: GABA transporters (specifically GAT-1) and the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. This document outlines detailed methodologies for computational modeling, summarizes relevant quantitative data from analogous compounds, and provides visual representations of pertinent signaling pathways and experimental workflows.

Introduction to Tetrahydrobenzo[d]isoxazol-3-amine and Potential Targets

Tetrahydrobenzo[d]isoxazol-3-amine belongs to the isoxazole class of heterocyclic compounds, which are known to exhibit a wide range of biological activities.[1] Analogs of this scaffold have shown affinity for key neurological targets. Notably, compounds like exo-THPO (4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol) are recognized as inhibitors of GABA transporters, suggesting that tetrahydrobenzo[d]isoxazol-3-amine may also interact with these proteins.[2] Furthermore, other benzo[d]isoxazole derivatives have been identified as ligands for the TRPV1 receptor, a crucial player in pain and inflammation pathways.[3] Therefore, this guide will explore the in silico modeling of tetrahydrobenzo[d]isoxazol-3-amine binding to both GABA transporter 1 (GAT-1) and the TRPV1 receptor.

Data Presentation: Binding Affinities of Analogous Compounds

To provide a quantitative context for in silico modeling, the following tables summarize the binding affinities (IC₅₀ and Kᵢ values) of known inhibitors and ligands for GAT-1 and TRPV1. This data is essential for validating docking protocols and for comparative analysis of newly designed derivatives.

Table 1: Binding Affinities of Selected GABA Transporter 1 (GAT-1) Inhibitors

CompoundTargetAssay TypeIC₅₀ (µM)Kᵢ (µM)Reference
TiagabineGAT-1In vivo GABA uptake0.067-[4]
SKF 89976AGAT-1CHO cells0.28-[5][6]
SKF 89976A hydrochloridehGAT-1GABA uptake0.137
(RS)-4-[N-(1,1-diphenylbut-1-en-4-yl)amino]-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-olGAT subtypesIn vitro binding-0.14[7]
Nipecotic acidGAT-1Catfish retina horizontal cells7.69 (EC₅₀)-[8]

Table 2: Binding Affinities of Selected TRPV1 Ligands

CompoundTargetAssay TypeEC₅₀ (nM)Kᵢ (nM)Reference
CapsaicinTRPV1-~50 - 700-[9]
Resiniferatoxin (RTX)TRPV1-40-[3]
Compound 12 (synthetic vanilloid)human TRPV1Competition binding-0.63[10]
Compound 12 (synthetic vanilloid)rat TRPV1Competition binding-6.5[10]

Experimental Protocols

This section details the methodologies for key experiments that are foundational to the data presented and are crucial for validating the in silico models.

Radioligand Binding Assay for GABA Transporter (GAT-1)

This protocol is adapted from methods used for GABA receptor and transporter binding assays.[11][12]

Objective: To determine the binding affinity of a test compound (e.g., tetrahydrobenzo[d]isoxazol-3-amine) to the GAT-1 transporter by measuring its ability to displace a radiolabeled ligand.

Materials:

  • [³H]Nipecotic acid or [³H]Tiagabine (radioligand)

  • Test compound (tetrahydrobenzo[d]isoxazol-3-amine)

  • Unlabeled GAT-1 inhibitor (e.g., Tiagabine) for non-specific binding determination

  • HEK293 cells stably expressing human GAT-1

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Scintillation fluid

  • Glass fiber filters (e.g., Whatman GF/C)

  • Cell harvester and scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293-hGAT-1 cells to confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh binding buffer and repeating the centrifugation.

    • Resuspend the final pellet in binding buffer to a protein concentration of 0.1-0.5 mg/mL.

  • Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: 50 µL radioligand, 50 µL binding buffer, 100 µL membrane preparation.

      • Non-specific Binding: 50 µL radioligand, 50 µL unlabeled inhibitor (high concentration), 100 µL membrane preparation.

      • Displacement: 50 µL radioligand, 50 µL test compound (at various concentrations), 100 µL membrane preparation.

    • Incubate the plate at 4°C for 60 minutes.

  • Termination and Detection:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Competitive Radioligand Binding Assay for TRPV1 Receptor

This protocol is based on established methods for TRPV1 binding assays.[13][14]

Objective: To measure the binding affinity of a test compound for the TRPV1 receptor by its ability to compete with a known radiolabeled antagonist.

Materials:

  • [³H]Resiniferatoxin (RTX) or another suitable radiolabeled TRPV1 ligand

  • Test compound (tetrahydrobenzo[d]isoxazol-3-amine)

  • Unlabeled Capsaicin or RTX for non-specific binding determination

  • CHO-K1 or HEK293 cells expressing human TRPV1

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.2% BSA

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Scintillation fluid, glass fiber filters, cell harvester, and scintillation counter

Procedure:

  • Membrane Preparation:

    • Follow a similar procedure as described for GAT-1 membrane preparation.

  • Binding Assay:

    • Set up the assay in a 96-well plate with the following in triplicate:

      • Total Binding: 50 µL [³H]RTX, 50 µL binding buffer, 100 µL membrane preparation.

      • Non-specific Binding: 50 µL [³H]RTX, 50 µL unlabeled RTX (high concentration), 100 µL membrane preparation.

      • Competition: 50 µL [³H]RTX, 50 µL test compound (at varying concentrations), 100 µL membrane preparation.

    • Incubate at 37°C for 60 minutes.

  • Termination and Detection:

    • Terminate the reaction by rapid filtration through PEI-soaked glass fiber filters.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Perform data analysis as described for the GAT-1 binding assay to determine IC₅₀ and Kᵢ values.

In Silico Modeling Workflow

The following section outlines a detailed workflow for the in silico modeling of tetrahydrobenzo[d]isoxazol-3-amine binding to GAT-1 and TRPV1.

In_Silico_Workflow cluster_prep Preparation Phase cluster_docking Molecular Docking cluster_md Molecular Dynamics Simulation cluster_qsar QSAR (Optional) PDB 1. Protein Structure Retrieval (PDB, AlphaFold) Protein_Prep 3. Protein Preparation (Add Hydrogens, Assign Charges) PDB->Protein_Prep Ligand 2. Ligand Preparation (2D to 3D, Energy Minimization) Docking 5. Ligand Docking (AutoDock Vina, Glide) Ligand->Docking Grid 4. Grid Box Generation (Define Binding Site) Protein_Prep->Grid Grid->Docking Pose_Analysis 6. Pose Analysis & Scoring (Binding Energy, Interactions) Docking->Pose_Analysis System_Setup 7. System Setup (Solvation, Ionization) Pose_Analysis->System_Setup Minimization 8. Energy Minimization System_Setup->Minimization Equilibration 9. NVT & NPT Equilibration Minimization->Equilibration Production_MD 10. Production MD Run Equilibration->Production_MD Trajectory_Analysis 11. Trajectory Analysis (RMSD, RMSF, MM/PBSA) Production_MD->Trajectory_Analysis Dataset 12. Dataset Collection Descriptors 13. Descriptor Calculation Dataset->Descriptors Model_Building 14. Model Building & Validation Descriptors->Model_Building

In Silico Modeling Workflow
Step-by-Step Molecular Docking Protocol[12][16][17]

Objective: To predict the binding pose and affinity of tetrahydrobenzo[d]isoxazol-3-amine within the binding sites of GAT-1 and TRPV1.

Software: AutoDock Vina, UCSF Chimera, PyMOL, Schrödinger Suite.

Procedure:

  • Protein Preparation:

    • Download the crystal structure of the target protein (e.g., human GAT-1 or TRPV1) from the Protein Data Bank (PDB) or use a high-quality homology model.

    • Remove water molecules, co-factors, and any existing ligands from the PDB file.

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).

    • Save the prepared protein in .pdbqt format for AutoDock Vina.

  • Ligand Preparation:

    • Draw the 2D structure of tetrahydrobenzo[d]isoxazol-3-amine and convert it to a 3D structure.

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

    • Assign partial charges and define rotatable bonds.

    • Save the prepared ligand in .pdbqt format.

  • Grid Box Definition:

    • Identify the binding site based on the location of co-crystallized ligands in homologous structures or through literature review.

    • Define a grid box that encompasses the entire binding pocket.

  • Docking Simulation:

    • Run the docking simulation using AutoDock Vina, specifying the prepared protein, ligand, and grid box parameters.

    • The software will generate multiple binding poses ranked by their predicted binding affinities (in kcal/mol).

  • Results Analysis:

    • Visualize the top-ranked poses in PyMOL or UCSF Chimera.

    • Analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues in the binding pocket.

Step-by-Step Molecular Dynamics Simulation Protocol[18][19][20][21]

Objective: To evaluate the stability of the docked ligand-protein complex and to calculate a more accurate binding free energy.

Software: GROMACS, AMBER, NAMD.

Procedure:

  • System Preparation:

    • Take the best-ranked docked complex from the molecular docking step.

    • Place the complex in a periodic box of appropriate dimensions.

    • Solvate the system with a suitable water model (e.g., TIP3P).

    • Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system and mimic physiological salt concentration.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove any steric clashes.

  • Equilibration:

    • Perform a short NVT (constant number of particles, volume, and temperature) simulation to bring the system to the desired temperature.

    • Perform a subsequent NPT (constant number of particles, pressure, and temperature) simulation to adjust the system density.

  • Production MD:

    • Run the production MD simulation for a sufficient duration (e.g., 100-200 ns) to allow the system to reach equilibrium and to sample conformational space.

  • Trajectory Analysis:

    • Analyze the trajectory to assess the stability of the complex (e.g., by calculating RMSD and RMSF).

    • Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.

Signaling Pathways

Understanding the signaling pathways associated with the potential targets is crucial for interpreting the functional consequences of ligand binding.

GABAergic Synaptic Signaling

GABA is the primary inhibitory neurotransmitter in the central nervous system. GAT-1 plays a critical role in terminating GABAergic signaling by removing GABA from the synaptic cleft.[15][16] Inhibition of GAT-1 leads to an increased concentration of GABA in the synapse, enhancing the activation of postsynaptic GABA receptors.[17]

GABA_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_reuptake Reuptake Glutamate Glutamate GAD GAD Glutamate->GAD Glutamate GABA_vesicle GABA in Vesicle GAD->GABA_vesicle GABA Synaptic_Cleft GABA GABA_vesicle->Synaptic_Cleft Release GABA_Receptor GABA-A Receptor Synaptic_Cleft->GABA_Receptor GAT1 GAT-1 Transporter Synaptic_Cleft->GAT1 Ion_Channel Cl- Channel Opening GABA_Receptor->Ion_Channel Hyperpolarization Hyperpolarization (Inhibition) Ion_Channel->Hyperpolarization Tetrahydrobenzo_isoxazol Tetrahydrobenzo[d]isoxazol- 3-amine (Inhibitor) Tetrahydrobenzo_isoxazol->GAT1

GABAergic Synaptic Signaling Pathway
TRPV1 Nociceptive Signaling Pathway

TRPV1 is a non-selective cation channel involved in the detection of noxious stimuli, including heat and capsaicin.[1][18] Its activation leads to an influx of Ca²⁺ and Na⁺, causing depolarization of nociceptive neurons and the sensation of pain.[19][20]

TRPV1_Signaling cluster_stimuli Noxious Stimuli cluster_neuron Nociceptive Neuron cluster_inhibition Modulation Heat Heat (>43°C) TRPV1 TRPV1 Channel Heat->TRPV1 Capsaicin Capsaicin Capsaicin->TRPV1 Protons Protons (Low pH) Protons->TRPV1 Ion_Influx Ca2+/Na+ Influx TRPV1->Ion_Influx Depolarization Depolarization Ion_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal Tetrahydrobenzo_isoxazol Tetrahydrobenzo[d]isoxazol- 3-amine (Ligand) Tetrahydrobenzo_isoxazol->TRPV1 Binding

TRPV1 Nociceptive Signaling Pathway

Conclusion

This technical guide provides a framework for the in silico investigation of tetrahydrobenzo[d]isoxazol-3-amine's binding to GAT-1 and TRPV1. By leveraging data from analogous compounds and employing detailed computational and experimental protocols, researchers can effectively predict and validate the binding characteristics of this molecule. The provided workflows and signaling pathway diagrams serve as a valuable resource for guiding future drug discovery and development efforts centered on the tetrahydrobenzo[d]isoxazol-3-amine scaffold. Further experimental validation is essential to confirm the in silico predictions and to fully elucidate the pharmacological profile of this compound.

References

Methodological & Application

Application Notes and Protocols: 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of isoxazoles via 1,3-dipolar cycloaddition. This powerful reaction is a cornerstone in medicinal chemistry for the construction of the isoxazole ring, a privileged scaffold in numerous biologically active compounds.[1][2][3][4][5]

Introduction

Isoxazoles are five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] The isoxazole moiety is a key component in several FDA-approved drugs, such as the antibiotic sulfamethoxazole and the anti-inflammatory agent isoxicam.[6] The 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne is one of the most efficient and widely used methods for the regioselective synthesis of 3,5-disubstituted isoxazoles.[7][8] This reaction is characterized by its high atom economy and the ability to introduce a wide range of substituents, making it a valuable tool in drug discovery and development.[1][3]

Reaction Mechanism

The 1,3-dipolar cycloaddition reaction for isoxazole synthesis involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile). The reaction proceeds in a concerted fashion, leading to the formation of the isoxazole ring with a high degree of regioselectivity. The nitrile oxides are typically unstable and are therefore generated in situ from stable precursors such as aldoximes or hydroximoyl chlorides.[6][9]

The general mechanism can be visualized as follows:

ReactionMechanism cluster_generation Nitrile Oxide Generation cluster_cycloaddition 1,3-Dipolar Cycloaddition Aldoxime Aldoxime (R-CH=NOH) NitrileOxide Nitrile Oxide (R-C≡N⁺-O⁻) Aldoxime->NitrileOxide Oxidation Oxidant Oxidant (e.g., NCS, PIFA) NitrileOxide_ref Nitrile Oxide Alkyne Alkyne (R'-C≡C-R'') Isoxazole Isoxazole Alkyne->Isoxazole [3+2] Cycloaddition

Caption: General mechanism of isoxazole synthesis.

Experimental Protocols

Below are two detailed protocols for the synthesis of 3,5-disubstituted isoxazoles using different methods for the in situ generation of nitrile oxides.

Protocol 1: Isoxazole Synthesis via Oxidation of Aldoximes with [Bis(trifluoroacetoxy)iodo]benzene (PIFA)

This protocol describes the one-pot synthesis of isoxazoles from aldoximes and terminal alkynes using a hypervalent iodine reagent as the oxidant.[10][11]

Materials:

  • Aldoxime (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • [Bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.5 equiv)

  • Methanol/Water (5:1)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of the alkyne (1.2 equiv) and the oxime (1.0 equiv) in 5 mL of a 5:1 mixture of methanol and water, add [bis(trifluoroacetoxy)iodo]benzene (1.5 equiv).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the desired 3,5-disubstituted isoxazole.

Protocol 2: Isoxazole Synthesis from Hydroxyimidoyl Chlorides under Ball-Milling Conditions

This solvent-free protocol details the synthesis of 3,5-isoxazoles from terminal alkynes and hydroxyimidoyl chlorides using a copper/alumina nanocomposite catalyst under mechanochemical conditions.[6]

Materials:

  • Terminal alkyne (1.0 equiv)

  • Hydroxyimidoyl chloride (1.5 equiv)

  • Cu/Al2O3 nanocomposite (10 mol%)

  • Potassium carbonate (K2CO3) (2.0 equiv)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous solution of ammonium chloride (NH4Cl)

Procedure:

  • In a stainless-steel grinding jar, place the terminal alkyne (1.0 equiv), hydroxyimidoyl chloride (1.5 equiv), Cu/Al2O3 nanocomposite (10 mol%), and potassium carbonate (2.0 equiv).

  • Mill the mixture in a ball mill at the appropriate frequency for the required time.

  • After milling, add ethyl acetate to the jar and stir for 5 minutes.

  • Filter the mixture and wash the solid residue with ethyl acetate.

  • Wash the combined organic filtrate with a saturated aqueous solution of ammonium chloride.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 3,5-isoxazole.

Data Presentation

The following tables summarize quantitative data from representative 1,3-dipolar cycloaddition reactions for isoxazole synthesis.

Table 1: Synthesis of 3,5-Disubstituted Isoxazoles via Aldoxime Oxidation [10]

EntryAlkyneOximeProductYield (%)
1PhenylacetyleneBenzaldehyde oxime3,5-Diphenylisoxazole85
2Phenylacetylene4-Methoxybenzaldehyde oxime3-(4-Methoxyphenyl)-5-phenylisoxazole92
31-Ethynyl-2-fluorobenzene4-Methoxybenzaldehyde oxime3-(4-Methoxyphenyl)-5-(2-fluorophenyl)isoxazole78
42-EthynylpyridinePyridine-2-aldoxime3,5-Di(pyridin-2-yl)isoxazole65

Table 2: Mechanochemical Synthesis of 3,5-Disubstituted Isoxazoles [6]

EntryAlkyneHydroxyimidoyl ChlorideProductYield (%)
1PhenylacetyleneN-hydroxybenzimidoyl chloride3,5-Diphenylisoxazole95
24-EthynylanisoleN-hydroxy-4-methoxybenzimidoyl chloride3,5-Bis(4-methoxyphenyl)isoxazole98
31-Ethynyl-4-nitrobenzeneN-hydroxy-4-nitrobenzimidoyl chloride3,5-Bis(4-nitrophenyl)isoxazole80
4Ethynyltrimethylsilane(E,Z)-2-chloro-2-(hydroxyimino)acetateEthyl 5-(trimethylsilyl)isoxazole-3-carboxylate75

Applications in Drug Development

The isoxazole scaffold is a versatile building block in drug design, offering favorable physicochemical properties and the ability to engage in various non-covalent interactions with biological targets.[4][5] The synthetic accessibility of diverse isoxazole derivatives through 1,3-dipolar cycloaddition facilitates the exploration of structure-activity relationships (SAR) in drug discovery programs.

DrugDevelopmentWorkflow cluster_synthesis Synthesis & Screening cluster_optimization Lead Optimization Start Diverse Starting Materials (Alkynes & Aldoximes) Synthesis 1,3-Dipolar Cycloaddition Start->Synthesis Library Isoxazole Library Synthesis->Library Screening High-Throughput Screening Library->Screening Hit Hit Compounds Screening->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Lead Lead Optimization SAR->Lead Lead->Synthesis Iterative Synthesis Preclinical Preclinical Candidates Lead->Preclinical

Caption: Drug development workflow utilizing isoxazole synthesis.

Isoxazole-containing compounds have demonstrated a wide range of pharmacological activities, leading to their investigation in various therapeutic areas:

  • Anticancer Agents: Isoxazole derivatives have been developed as inhibitors of key cancer-related targets such as heat shock protein 90 (HSP90).[4]

  • Antimicrobial Agents: The isoxazole ring is present in several antibacterial drugs, including sulfamethoxazole, which inhibits dihydropteroate synthase in bacteria.[2]

  • Anti-inflammatory Drugs: Isoxicam is a non-steroidal anti-inflammatory drug (NSAID) that contains an isoxazole core.

  • Antiviral and Antifungal Agents: Researchers have designed and synthesized isoxazole-containing compounds and evaluated their activity against various viruses and fungi.[4][5]

The continued development of novel synthetic methodologies for isoxazole synthesis, such as the use of green chemistry approaches and metal-free conditions, will further enhance the utility of this scaffold in modern pharmaceutical research.[1][3][6]

References

Application Notes & Protocols: Experimental Procedures for Synthesizing Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isoxazoles are a prominent class of five-membered heterocyclic compounds that are integral to medicinal chemistry due to their wide spectrum of biological activities.[1][2] Derivatives of isoxazole are known to exhibit anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties, making them scaffolds of high interest in drug discovery.[3][4] Several marketed drugs, such as the anti-inflammatory agent Valdecoxib and the antirheumatic drug Leflunomide, feature the isoxazole core, underscoring its therapeutic importance.[5][6] This document provides detailed experimental protocols for three common and effective methods for synthesizing isoxazole derivatives: the reaction of chalcones with hydroxylamine, the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, and a green multi-component reaction approach.

Protocol 1: Synthesis of 3,5-Disubstituted Isoxazoles from Chalcone Intermediates

This classical method involves the cyclocondensation reaction of an α,β-unsaturated ketone (chalcone) with hydroxylamine hydrochloride. The reaction typically proceeds in the presence of a base, such as potassium hydroxide or sodium acetate, in an alcoholic solvent.[7][8]

Experimental Protocol

Materials:

  • Substituted Chalcone (1.0 eq)

  • Hydroxylamine Hydrochloride (NH₂OH·HCl) (1.5 eq)

  • Potassium Hydroxide (KOH) or Sodium Acetate (NaOAc) (2.0 eq)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid (for neutralization if using KOH)

  • Distilled Water

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., n-hexane, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) apparatus

  • Glass column for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted chalcone (1.0 eq) in absolute ethanol (approx. 15-20 mL per mmol of chalcone).

  • Add hydroxylamine hydrochloride (1.5 eq) and a base (e.g., potassium hydroxide, 2.0 eq) to the solution.[7][8]

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (typically around 80°C) with constant stirring. Monitor the reaction progress using TLC (e.g., with a 7:3 n-hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-8 hours.[7][9]

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing ice-cold water.

  • If a strong base like KOH was used, neutralize the mixture with a few drops of glacial acetic acid until a precipitate forms.[7]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove inorganic impurities.

  • Purification: Dry the crude product. If necessary, purify the compound by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure isoxazole derivative.[9]

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation

Table 1: Synthesis of Isoxazole Derivatives from Chalcones

Entry Chalcone Precursor Base/Solvent Time (h) Yield (%) Reference
1 1-(7-hydroxy-2,2-dimethylchroman-6-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one KOH/Ethanol 4 ~70-75% (implied) [7]
2 Various substituted chalcones NaOAc/Ethanol 6-7 75-80% [9]
3 Various substituted chalcones KOH/Ethanol 12 45-63% [8]

| 4 | Chalcones from aromatic aldehydes and ketones | NaOAc/Ethanol | 6 | Good |[10] |

Protocol 2: Synthesis via 1,3-Dipolar Cycloaddition (Huisgen Cycloaddition)

The 1,3-dipolar cycloaddition is a powerful and highly versatile method for constructing the isoxazole ring.[11][12] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole), often generated in situ, with an alkyne (the dipolarophile).[13][14] Nitrile oxides can be generated from various precursors, most commonly from aldoximes via oxidation or from hydroximoyl chlorides via dehydrohalogenation.[15][16]

Experimental Protocol

Materials:

  • Substituted Aldoxime (1.0 eq) or Hydroximoyl Chloride (1.2 eq)

  • Terminal Alkyne (1.0 - 1.2 eq)

  • Oxidant (for aldoxime): N-Chlorosuccinimide (NCS) or Diacetoxyiodobenzene

  • Base (for hydroximoyl chloride): Triethylamine (Et₃N) (1.2 eq)

  • Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or a Deep Eutectic Solvent (DES) like Choline Chloride:Urea.[17]

Equipment:

  • Round-bottom flask, potentially with a dropping funnel

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon) if reagents are sensitive

  • Standard glassware for work-up and purification

Procedure (using Hydroximoyl Chloride):

  • Reaction Setup: Dissolve the terminal alkyne (1.1 eq) and the corresponding hydroximoyl chloride (1.0 eq) in a dry solvent such as DCM in a round-bottom flask.[11][18]

  • Base Addition: Cool the mixture in an ice bath (0°C). Add triethylamine (1.2 eq) dropwise to the stirred solution. The triethylamine serves to dehydrohalogenate the hydroximoyl chloride, generating the reactive nitrile oxide in situ.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (or for the time indicated by TLC monitoring).

  • Work-up: Once the reaction is complete, quench the reaction by adding water.

  • Extract the aqueous layer with the reaction solvent (e.g., DCM) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3,5-disubstituted isoxazole.[17]

  • Characterization: Analyze the final product using appropriate spectroscopic techniques (NMR, MS).

Data Presentation

Table 2: Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition

Entry Nitrile Oxide Precursor Alkyne Conditions Yield (%) Reference
1 Benzaldehyde Oxime Phenylacetylene NCS, NaOH, in ChCl:Urea DES, 50°C High (implied) [17]
2 Various Hydroxamoyl Chlorides 2-Propargyl Benzamide Et₃N, DCM, 0°C to RT 42-80% [11]
3 (E,Z)-N-hydroxy-4-nitrobenzimidoyl chloride Various terminal alkynes Na₂CO₃, Cu/Al₂O₃, Ball-milling, 20 min 60-95% [16]

| 4 | Various Aldoximes | Terminal Alkynes | t-BuONO, conventional heating | Good |[19] |

Protocol 3: Green Synthesis via Multi-Component Reaction (MCR)

Modern synthetic approaches increasingly focus on sustainability, leading to the development of green protocols. The multi-component synthesis of isoxazole-5(4H)-ones is an excellent example, often involving a one-pot reaction of an aldehyde, a β-ketoester (like ethyl acetoacetate), and hydroxylamine hydrochloride under eco-friendly conditions, such as using natural catalysts or ultrasonic irradiation.[20][21][22]

Experimental Protocol

Materials:

  • Substituted Aldehyde (1.0 eq, 10 mmol)

  • Ethyl Acetoacetate (1.0 eq, 10 mmol)

  • Hydroxylamine Hydrochloride (1.0 eq, 10 mmol)

  • Catalyst: e.g., Rumex vesicarius (sorrel) extract (5 mL)[21]

  • Solvent: Water/Ethanol mixture (1:1, v/v, 20 mL)[21] or Glycerol[23]

  • Ultrasonic bath or conventional heating source

Equipment:

  • Conical flask or round-bottom flask

  • Ultrasonic bath

  • Magnetic stirrer with heating plate (alternative to sonicator)

  • Standard glassware for work-up and filtration

Procedure (using Ultrasonication and Natural Catalyst):

  • Reaction Setup: In a conical flask, combine the substituted aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and hydroxylamine hydrochloride (10 mmol).[21]

  • Add the solvent system (20 mL of 1:1 water/ethanol) and the catalyst (5 mL of Rumex vesicarius extract).[21]

  • Ultrasonication: Place the flask in an ultrasonic bath and irradiate at a controlled temperature (e.g., 50°C) for approximately 20-30 minutes. The reaction progress can be monitored by TLC.[21]

  • Work-up: Upon completion, cool the reaction mixture. A solid product will often precipitate directly from the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • Purification: The product obtained is often of high purity. If needed, recrystallization from ethanol can be performed.

  • Characterization: Verify the structure and purity of the isoxazole derivative by melting point determination and spectroscopic analysis.

Data Presentation

Table 3: Green Synthesis of Isoxazole-5(4H)-one Derivatives

Entry Aldehyde Catalyst/Solvent Conditions Time (min) Yield (%) Reference
1 N,N-dimethylaminobenzaldehyde Rumex vesicarius / H₂O:EtOH Ultrasonication, 50°C 20 High (implied) [21]
2 Various aromatic aldehydes Itaconic acid Ultrasonication - >90% [20]
3 Benzaldehyde WEOFPA / Glycerol Stirring, 60°C - 86-92% (range) [23][24]

| 4 | Substituted Aldehydes | Recyclable catalyst | Ultrasonication, RT | - | High (implied) |[20] |

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction & Work-up cluster_analysis Purification & Analysis reactants Reactants & Solvent setup Reaction Setup (e.g., Reflux/Stirring) reactants->setup Combine reaction Chemical Transformation setup->reaction workup Quenching & Extraction reaction->workup Monitor (TLC) isolation Isolation (Filtration) workup->isolation purification Purification (Chromatography/ Recrystallization) isolation->purification characterization Characterization (NMR, MS, IR) purification->characterization final_product Pure Isoxazole Derivative characterization->final_product

Caption: General workflow for the synthesis, purification, and analysis of isoxazole derivatives.

Signaling Pathway Inhibition

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Substrate PGs Prostaglandins (Inflammatory Mediators) COX2->PGs Catalysis Inflammation Inflammation Pain, Fever PGs->Inflammation Induces Drug Isoxazole Derivative (e.g., Valdecoxib) Drug->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by an isoxazole-based anti-inflammatory drug.

Logical Relationship in 1,3-Dipolar Cycloaddition

G cluster_precursor Step 1: In Situ Generation cluster_cycloaddition Step 2: Cycloaddition aldoxime Aldoxime (R-CH=NOH) Precursor nitrile_oxide Nitrile Oxide (R-C≡N⁺-O⁻) Reactive 1,3-Dipole aldoxime->nitrile_oxide Oxidation oxidant Oxidizing Agent (e.g., NCS) oxidant->nitrile_oxide isoxazole {3,5-Disubstituted Isoxazole | Product} nitrile_oxide->isoxazole [3+2] Cycloaddition alkyne Alkyne (R'-C≡C-H) Dipolarophile alkyne->isoxazole [3+2] Cycloaddition

Caption: Logical flow of isoxazole synthesis via nitrile oxide generation and cycloaddition.

References

Applications of Tetrahydrobenzo[d]isoxazoles in Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydrobenzo[d]isoxazole scaffold is a privileged chemical structure in neuroscience research, demonstrating significant potential for modulating key neurotransmitter systems. While direct and extensive research on tetrahydrobenzo[d]isoxazol-3-amine is limited in publicly available literature, a closely related analog, 4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol (exo-THPO) , has been identified as a selective inhibitor of GABA transporters (GATs), particularly in astrocytes.[1] This positions the tetrahydrobenzo[d]isoxazole core as a valuable tool for investigating the GABAergic system and for the development of novel therapeutics for neurological disorders such as epilepsy and anxiety.[1]

This document provides detailed application notes and experimental protocols relevant to the study of tetrahydrobenzo[d]isoxazole derivatives in neuroscience, focusing on their role as GABA uptake inhibitors. Additionally, considering the broader therapeutic potential of isoxazole-containing compounds, protocols for assessing effects on other relevant targets, such as receptor tyrosine kinases, are also included.

Application Notes

Modulation of GABAergic Neurotransmission

Derivatives of tetrahydrobenzo[d]isoxazole, most notably exo-THPO, have been shown to selectively inhibit GABA transporters.[1] GATs are crucial for regulating the concentration of GABA in the synaptic cleft, thereby controlling the duration and intensity of inhibitory neurotransmission. By blocking these transporters, tetrahydrobenzo[d]isoxazole derivatives can increase the availability of GABA at the synapse, leading to enhanced inhibitory signaling.[1] This mechanism of action is a key therapeutic strategy for conditions characterized by neuronal hyperexcitability, such as epilepsy.[1]

Key Applications:

  • Anticonvulsant Research: Investigating the efficacy of novel tetrahydrobenzo[d]isoxazole derivatives in animal models of seizures.[1]

  • Anxiolytic Drug Development: Exploring the potential of these compounds to ameliorate anxiety-like behaviors by enhancing GABAergic tone.

  • Study of GABA Transporter Function: Utilizing these molecules as pharmacological tools to probe the physiological and pathological roles of different GABA transporter subtypes in both neurons and glial cells.[1]

Neuroprotection

By enhancing inhibitory neurotransmission, tetrahydrobenzo[d]isoxazole derivatives may exert neuroprotective effects. Excessive glutamate release and subsequent excitotoxicity are key mechanisms of neuronal damage in ischemic events and neurodegenerative diseases. A related compound, (-)-3-hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]-isoxazole-4-carboxylic acid, has been shown to inhibit glutamate transporters and exhibit neuroprotective effects in ischemic conditions.[2][3] While a different scaffold, it highlights the potential of isoxazole derivatives in modulating amino acid transporters to confer neuroprotection. The enhancement of GABAergic inhibition by tetrahydrobenzo[d]isoxazoles could counteract excitotoxic insults, suggesting a potential therapeutic application in conditions like stroke and traumatic brain injury.

Key Applications:

  • Ischemic Stroke Models: Evaluating the ability of these compounds to reduce infarct volume and improve neurological outcomes in animal models of stroke.

  • Neurodegenerative Disease Research: Investigating the potential of these molecules to slow disease progression in models of Huntington's disease, Alzheimer's disease, or Parkinson's disease where excitotoxicity is implicated.

Receptor Tyrosine Kinase (RTK) Inhibition

While the primary neuroscience application of the tetrahydrobenzo[d]isoxazole scaffold appears to be related to GABAergic modulation, other benzisoxazole derivatives have been identified as inhibitors of receptor tyrosine kinases, such as the Vascular Endothelial Growth Factor Receptor (VEGFR).[4] In the context of neuroscience, VEGFR signaling is not only involved in angiogenesis but also plays a role in neurogenesis and neuronal survival. However, aberrant RTK signaling is also implicated in neuroinflammation and blood-brain barrier breakdown.

Key Applications:

  • Neuroinflammation Studies: Investigating the potential of specific derivatives to modulate neuroinflammatory processes by inhibiting relevant RTKs on microglia or astrocytes.

  • Blood-Brain Barrier Integrity: Assessing the effects of these compounds on the permeability of the blood-brain barrier in pathological conditions.

Quantitative Data Summary

Compound/Derivative ClassTarget(s)Assay TypeQuantitative Data (IC₅₀/Kᵢ/EC₅₀)Reference(s)
Fluorophenyl-isoxazole-carboxamidesDPPH free radicalScavenging activityIC₅₀: 0.45 ± 0.21 µg/ml and 0.47 ± 0.33 µg/ml for compounds 2a and 2c[5][6]
Flavones from Scutellaria baicalensis (isoxazole-related)GABA-A Receptor (BZD site)Radioligand bindingKᵢ/IC₅₀: Sub-micromolar for several compounds[7]
Songorine (diterpene alkaloid)GABA-A ReceptorRadioligand bindingIC₅₀: 7.06 µM ([³H]muscimol)[7]
(-)-HIP-AExcitatory Amino Acid Transporters (EAATs)[³H]aspartate uptakeActive isomer, ~150-fold more potent than its enantiomer[2][3]
Thio-THPOGABA uptakeIn vitro uptake assaySlightly weaker than THPO[8]
Isoxazole-based carboxamides and ureatesVEGFR2In vitro anticancer screenIC₅₀: 0.84, 0.79, and 0.69 μM for compounds 8, 10a, and 10c against HepG2[9]

Experimental Protocols

Protocol 1: In Vitro GABA Transporter (GAT1) Inhibition Assay

This protocol is designed to assess the inhibitory potential of a test compound on the human GABA transporter 1 (GAT1).

Materials:

  • HEK293 cells stably expressing human GAT1 (hGAT1)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, 1 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • [³H]-GABA (specific activity ~35 Ci/mmol)

  • Test compound (e.g., a tetrahydrobenzo[d]isoxazol-3-amine derivative)

  • Known GAT1 inhibitor (e.g., Tiagabine or Nipecotic acid) as a positive control[10]

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Cell Culture: Culture hGAT1-expressing HEK293 cells in appropriate flasks. Seed the cells into 96-well plates at a density of approximately 50,000 cells per well and allow them to adhere overnight.[11]

  • Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of dilutions of the test compound and the positive control in the assay buffer. The final DMSO concentration should not exceed 1%.[4]

  • Assay: a. On the day of the assay, aspirate the culture medium from the wells and wash the cells once with 100 µL of room temperature assay buffer.[11] b. Add 75 µL of assay buffer containing the desired concentration of the test compound or positive control to the appropriate wells. For total uptake wells, add assay buffer with vehicle. c. Pre-incubate the cells with the compounds for 10-20 minutes at room temperature. d. Initiate the uptake by adding 25 µL of assay buffer containing [³H]-GABA to a final concentration of approximately 30 nM.[11] e. Incubate for 8-10 minutes at room temperature.[12] f. Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer. g. Lyse the cells by adding 50 µL of 1% SDS or a suitable lysis buffer and incubate for 30 minutes.

  • Quantification: a. Transfer the lysate from each well to a scintillation vial. b. Add 4 mL of scintillation fluid to each vial. c. Measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: a. Determine the specific uptake by subtracting the non-specific binding (measured in the presence of a high concentration of a known inhibitor like Tiagabine) from the total uptake. b. Calculate the percentage of inhibition for each concentration of the test compound. c. Plot the percentage of inhibition against the log concentration of the test compound and determine the IC₅₀ value using non-linear regression analysis.

GAT_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Culture hGAT1 Cells A1 Wash Cells P1->A1 P2 Prepare Compound Dilutions A2 Pre-incubate with Compound P2->A2 A1->A2 A3 Add [3H]-GABA A2->A3 A4 Incubate A3->A4 A5 Terminate & Wash A4->A5 A6 Lyse Cells A5->A6 D1 Scintillation Counting A6->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50 D2->D3

Workflow for GAT1 Inhibition Assay.
Protocol 2: Elevated Plus Maze (EPM) for Anxiety-Like Behavior in Mice

This protocol describes a standard behavioral test to assess the anxiolytic effects of a test compound in mice.[13][14]

Materials:

  • Elevated Plus Maze apparatus (two open arms and two closed arms, elevated from the floor).

  • Male C57BL/6 mice (or other appropriate strain).

  • Test compound solution.

  • Vehicle solution (e.g., saline with a small percentage of a solubilizing agent like Tween 80).

  • Video tracking software.

Procedure:

  • Acclimation: House the mice in the testing facility for at least one week before the experiment. On the day of testing, bring the mice to the testing room in their home cages at least 1 hour before the start of the experiment to acclimate.[15]

  • Dosing: Administer the test compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection) 30-60 minutes before testing.

  • Testing: a. Place a mouse gently in the center of the EPM, facing one of the open arms. b. Allow the mouse to explore the maze freely for 5 minutes. c. Record the session using a video camera mounted above the maze. d. After the 5-minute session, return the mouse to its home cage. e. Clean the maze thoroughly with 70% ethanol between each trial to remove any olfactory cues.

  • Data Analysis: a. Use video tracking software to score the following parameters:

    • Time spent in the open arms.
    • Time spent in the closed arms.
    • Number of entries into the open arms.
    • Number of entries into the closed arms.
    • Total distance traveled (as a measure of general locomotor activity). b. Calculate the percentage of time spent in the open arms and the percentage of open arm entries. c. Compare the data from the compound-treated group with the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA). An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic effect.[13]

EPM_Protocol cluster_pre_test Pre-Testing cluster_testing Testing Phase (5 min) cluster_post_test Post-Testing acclimate Acclimate Mice dose Administer Compound/Vehicle acclimate->dose place Place Mouse on EPM dose->place explore Allow Free Exploration place->explore record Record Video explore->record clean Clean Apparatus record->clean analyze Analyze Video Data record->analyze stats Statistical Comparison analyze->stats

Elevated Plus Maze Experimental Workflow.
Protocol 3: VEGFR2 Kinase Assay

This protocol is for determining the in vitro inhibitory activity of a compound against VEGFR2, a receptor tyrosine kinase.

Materials:

  • Recombinant human VEGFR2 kinase.[4][16][17]

  • Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100).

  • ATP.

  • Poly (Glu, Tyr) 4:1 peptide substrate.

  • Test compound.

  • Kinase-Glo™ Luminescent Kinase Assay Kit (Promega).

  • White 96-well plates.

  • Luminometer.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound in the kinase buffer. The final DMSO concentration should be kept constant and low (e.g., <1%).[16]

  • Reaction Setup: In a 96-well plate, add the following in order: a. Kinase buffer. b. Test compound dilution or vehicle. c. VEGFR2 kinase solution. d. Incubate for 10 minutes at room temperature to allow compound binding.

  • Initiation of Reaction: a. Add a mixture of ATP and the peptide substrate to each well to start the kinase reaction. A typical final concentration is 10 µM ATP. b. Incubate the plate at 30°C for 45-60 minutes.[16]

  • Detection: a. Allow the plate and the Kinase-Glo™ reagent to equilibrate to room temperature. b. Add an equal volume of the Kinase-Glo™ reagent to each well. c. Incubate for 10 minutes at room temperature to stabilize the luminescent signal. d. Measure the luminescence using a plate-reading luminometer. The signal is inversely proportional to the amount of kinase activity.

  • Data Analysis: a. Subtract the background luminescence (wells with no enzyme) from all other readings. b. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition). c. Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of the compound and fitting the data to a dose-response curve.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR2 Dimerization & Autophosphorylation VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src Downstream Downstream Signaling (e.g., MAPK, Akt) PLCg->Downstream PI3K->Downstream Src->Downstream Response Cellular Responses (Angiogenesis, Survival) Downstream->Response Inhibitor Tetrahydrobenzo[d]isoxazole Derivative (Hypothetical) Inhibitor->VEGFR2 Inhibition

Simplified VEGFR2 Signaling Pathway.

References

Application Notes and Protocols for 4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine and its Analogs in Epilepsy Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the utilization of 4,5,6,7-tetrahydrobenzo[d]isoxazol-3-amine and its analogs, a class of compounds with potential anticonvulsant properties, in preclinical epilepsy models. While direct experimental data for this compound is limited in publicly available literature, extensive research has been conducted on structurally similar isoxazole derivatives, particularly 4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol (exo-THPO) and its N-alkylated analogs. These compounds have been identified as potent inhibitors of the GABA transporter 1 (GAT-1), suggesting a clear mechanism for their anticonvulsant effects.

This document will focus on the known activities and methodologies associated with these GAT-1 inhibiting isoxazoles as a predictive guide for investigating novel derivatives like this compound.

Mechanism of Action: GAT-1 Inhibition

The primary mechanism of action for this class of compounds is the inhibition of the GABA Transporter 1 (GAT-1). GAT-1 is a crucial protein responsible for the reuptake of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from the synaptic cleft back into presynaptic neurons and surrounding glial cells.[1][2][3] By inhibiting GAT-1, these compounds increase the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission.[1][2] This potentiation of inhibitory signaling helps to counteract the excessive neuronal excitation that characterizes epileptic seizures.[1]

GAT1_Inhibition_Pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_compound Pharmacological Intervention GABA GABA GABA_R GABA Receptor GABA->GABA_R Binds to Postsynaptic_Neuron Postsynaptic Neuron GABA_R->Postsynaptic_Neuron Hyperpolarization (Inhibition of Seizure Activity) GAT1 GAT-1 Transporter GABA_reuptake GABA Reuptake GAT1->GABA_reuptake Compound This compound (or analog, e.g., exo-THPO) Compound->GAT1 Inhibits MES_Workflow A Compound Administration (i.p. or oral) B Acclimatization A->B C Corneal Anesthesia & Electrode Placement B->C D Electrical Stimulation (e.g., 60 Hz, 50 mA, 0.2s) C->D E Observation of Seizure Endpoint (Tonic Hindlimb Extension) D->E F Data Analysis (Calculate ED₅₀) E->F scPTZ_Workflow A Compound Administration B Acclimatization in Observation Chambers A->B C Subcutaneous PTZ Injection B->C D Observation for Clonic Seizures C->D E Data Analysis (Calculate ED₅₀) D->E

References

Protocol for the NMR Characterization of Primary Amines: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Primary amines are a fundamental class of organic compounds characterized by the presence of an amino group (-NH₂) attached to a carbon atom. They are key building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. Accurate and thorough characterization of primary amines is therefore critical in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique that provides detailed information about the molecular structure, connectivity, and purity of these compounds. This application note provides a comprehensive set of protocols for the characterization of primary amines using one-dimensional (1D) and two-dimensional (2D) NMR techniques, including methods for derivatization to simplify spectral analysis and quantitative NMR (qNMR) for purity assessment.

Principles of NMR Spectroscopy for Primary Amine Characterization

NMR spectroscopy relies on the magnetic properties of atomic nuclei. For primary amine characterization, ¹H and ¹³C are the most commonly observed nuclei.

  • ¹H NMR: Provides information about the chemical environment of protons. The protons of the -NH₂ group are often observed as a broad singlet due to quadrupole broadening and chemical exchange with residual water or other exchangeable protons. The chemical shift of these protons can vary significantly depending on the solvent, concentration, and temperature. Protons on the carbon atom adjacent to the nitrogen (the α-carbon) are deshielded and typically appear at a downfield chemical shift.

  • ¹³C NMR: Provides information about the carbon skeleton of the molecule. The carbon atom directly bonded to the nitrogen atom (α-carbon) is deshielded due to the electronegativity of nitrogen and appears at a characteristic downfield chemical shift.

  • 2D NMR (HSQC and HMBC): These techniques provide through-bond correlations between protons and carbons, which is invaluable for unambiguous signal assignment and structure elucidation.

    • HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and the carbons to which they are directly attached (¹JCH).

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH), and sometimes even four bonds. This is particularly useful for identifying quaternary carbons and piecing together molecular fragments.[1]

Applications

  • Structural Elucidation: Confirmation of the chemical structure of newly synthesized or isolated primary amines.

  • Purity Assessment: Determination of the purity of primary amine samples using qNMR.

  • Reaction Monitoring: Tracking the progress of reactions involving primary amines.

  • Stereochemical Analysis: Determination of enantiomeric excess of chiral primary amines after derivatization with a chiral derivatizing agent.

Experimental Protocols

Standard ¹H and ¹³C NMR Analysis

This protocol outlines the standard procedure for acquiring 1D NMR spectra of a primary amine.

3.1.1. Sample Preparation

  • Weighing the Sample: Accurately weigh 5-10 mg of the primary amine sample into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic amines. For more polar amines, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used. Note that protic solvents like CD₃OD will cause the -NH₂ protons to exchange with deuterium, leading to the disappearance of their signal in the ¹H NMR spectrum.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

  • Transfer to NMR Tube: Carefully transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (if necessary): If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Capping: Cap the NMR tube to prevent solvent evaporation and contamination.

3.1.2. NMR Data Acquisition

  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Locking and Shimming: Lock on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 8-16 scans are usually sufficient for a sample of this concentration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled 1D ¹³C NMR spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: A higher number of scans (e.g., 128 or more) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

2D NMR Analysis (HSQC and HMBC)

This protocol is for the acquisition of 2D NMR spectra to aid in structural elucidation.

3.2.1. Sample Preparation

Prepare the sample as described in section 3.1.1. A slightly more concentrated sample (15-20 mg) may be beneficial for 2D NMR experiments.

3.2.2. NMR Data Acquisition

  • Instrument Setup: Follow the steps in section 3.1.2 for locking and shimming.

  • HSQC Acquisition:

    • Set up a standard gradient-selected HSQC experiment.

    • Optimize the spectral widths in both the ¹H and ¹³C dimensions to encompass all relevant signals.

  • HMBC Acquisition:

    • Set up a standard gradient-selected HMBC experiment.

    • The long-range coupling delay is typically optimized for a J-coupling of 8-10 Hz to observe both ²JCH and ³JCH correlations.[2]

Derivatization with Trifluoroacetic Anhydride (TFAA) for NMR Analysis

Derivatization of primary amines with TFAA converts them to the corresponding trifluoroacetamides. This can be advantageous as it often results in sharper N-H signals and introduces a ¹⁹F nucleus which can be observed by NMR.

3.3.1. Derivatization Protocol

  • Sample Preparation: Dissolve approximately 10 mg of the primary amine in 0.5 mL of a suitable deuterated aprotic solvent (e.g., CDCl₃ or acetonitrile-d₃) in a small vial.

  • Addition of Pyridine (Optional but Recommended): Add 1.1 equivalents of dry pyridine to the solution. Pyridine acts as a base to neutralize the trifluoroacetic acid byproduct.

  • Addition of TFAA: Slowly add 1.1 to 1.2 equivalents of trifluoroacetic anhydride (TFAA) to the solution at room temperature. The reaction is typically fast and exothermic.

  • Reaction Time: Allow the reaction to proceed for 10-15 minutes at room temperature.

  • NMR Analysis: Transfer the reaction mixture directly to an NMR tube for analysis.

Quantitative NMR (qNMR) for Purity Determination

This protocol describes the determination of the purity of a primary amine sample using an internal standard.

3.4.1. Selection of Internal Standard

The internal standard should:

  • Be of high purity (>99.5%).

  • Be stable and not react with the sample or solvent.

  • Have a simple NMR spectrum with at least one signal that does not overlap with any signals from the analyte.

  • Be accurately weighable.

Common internal standards include maleic acid, 1,4-dinitrobenzene, and dimethyl sulfone.

3.4.2. qNMR Sample Preparation

  • Weighing: Accurately weigh approximately 10-15 mg of the primary amine sample into a vial. Record the exact weight.

  • Weighing Internal Standard: Accurately weigh an appropriate amount of the chosen internal standard into the same vial. The molar ratio of the internal standard to the analyte should be roughly 1:1. Record the exact weight.

  • Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent in which both the analyte and the internal standard are fully soluble.

  • Transfer to NMR Tube: Transfer the solution to an NMR tube.

3.4.3. qNMR Data Acquisition

  • Instrument Setup: Follow the steps in section 3.1.2 for locking and shimming.

  • ¹H NMR Acquisition Parameters:

    • Relaxation Delay (d1): Set a long relaxation delay (d1) of at least 5 times the longest T₁ relaxation time of the signals being integrated (both analyte and internal standard). A d1 of 30-60 seconds is often sufficient.

    • Pulse Angle: Use a 90° pulse.

    • Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).

3.4.4. Data Processing and Purity Calculation

  • Phasing and Baseline Correction: Carefully phase the spectrum and perform a baseline correction.

  • Integration: Integrate the well-resolved signal of the analyte and the signal of the internal standard.

  • Purity Calculation: The purity of the analyte can be calculated using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the internal standard

    • analyte = Analyte (primary amine)

    • IS = Internal Standard

Data Presentation

The following tables provide typical ¹H and ¹³C NMR chemical shift ranges for various primary amines.

Table 1: Typical ¹H NMR Chemical Shifts for Primary Amines

Functional GroupChemical Shift (δ, ppm)Notes
N-H (Aliphatic)0.5 - 3.0[3]Broad singlet, position is concentration and solvent dependent.
N-H (Aromatic)3.0 - 5.0[3]Broad singlet, position is concentration and solvent dependent.
α-C-H (Aliphatic)2.5 - 3.5Protons on the carbon attached to the nitrogen.
β-C-H (Aliphatic)1.3 - 1.8Protons on the carbon two bonds away from the nitrogen.
Aromatic C-H 6.5 - 8.0Chemical shifts depend on the substitution pattern.

Table 2: Typical ¹³C NMR Chemical Shifts for Primary Amines

Carbon EnvironmentChemical Shift (δ, ppm)
α-C (Aliphatic)30 - 55
β-C (Aliphatic)20 - 40
Aromatic C-N 140 - 150
Other Aromatic C 110 - 130

Table 3: Example ¹H and ¹³C NMR Data for Common Primary Amines

CompoundSolvent¹H Chemical Shifts (δ, ppm)¹³C Chemical Shifts (δ, ppm)
Ethylamine[4][5]CDCl₃CH₃ : 1.12 (t), CH₂ : 2.70 (q), NH₂ : 1.25 (s, br)CH₃ : 18.8, CH₂ : 36.7
Cyclohexylamine[6]CDCl₃CH-N : 2.62 (m), CH₂ : 1.0-1.9 (m), NH₂ : 1.18 (s, br)CH-N : 50.5, CH₂ : 37.0, 26.0, 25.4
Aniline[7]CDCl₃NH₂ : 3.71 (s, br), C₆H₅ : 6.6-7.2 (m)C-N : 147.8, ortho-C : 117.8, meta-C : 130.7, para-C : 121.4
BenzylamineCDCl₃CH₂ : 3.85 (s), NH₂ : 1.55 (s, br), C₆H₅ : 7.2-7.4 (m)CH₂ : 46.5, C-N : 143.2, Aromatic C : 126.8, 127.2, 128.5

Visualization of Workflows and Pathways

Experimental Workflow

The general workflow for NMR characterization of a primary amine is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_report Reporting weigh Weigh Sample & Internal Standard (for qNMR) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq 1D (¹H, ¹³C) & 2D (HSQC, HMBC) NMR Acquisition transfer->nmr_acq Insert Sample process Fourier Transform, Phasing, Baseline Correction nmr_acq->process Raw Data (FID) integrate Integration (for qNMR) process->integrate assign Signal Assignment process->assign purity_calc Purity Calculation (for qNMR) integrate->purity_calc report Structure Confirmation & Purity Report assign->report purity_calc->report

Caption: General experimental workflow for NMR characterization of primary amines.

Derivatization Pathway

The reaction of a primary amine with trifluoroacetic anhydride (TFAA) to form a trifluoroacetamide is illustrated below.

derivatization_pathway amine R-NH₂ (Primary Amine) amide R-NHCOCF₃ (Trifluoroacetamide) amine->amide Pyridine (optional) CDCl₃, Room Temp plus2 + amine->plus2 Pyridine (optional) CDCl₃, Room Temp acid CF₃COOH (Trifluoroacetic Acid) amine->acid Pyridine (optional) CDCl₃, Room Temp plus1 + plus1->amide Pyridine (optional) CDCl₃, Room Temp plus1->plus2 Pyridine (optional) CDCl₃, Room Temp plus1->acid Pyridine (optional) CDCl₃, Room Temp tfaa (CF₃CO)₂O (TFAA) tfaa->amide Pyridine (optional) CDCl₃, Room Temp tfaa->plus2 Pyridine (optional) CDCl₃, Room Temp tfaa->acid Pyridine (optional) CDCl₃, Room Temp

Caption: Reaction of a primary amine with TFAA for NMR analysis.

References

Application Notes and Protocols for the Development of Novel Anticonvulsants from Isoxazole Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, screening, and preliminary mechanism of action studies of novel anticonvulsant agents based on the isoxazole scaffold. The isoxazole moiety is a versatile heterocyclic ring that has been identified as a key pharmacophore in a variety of neurologically active agents.[1]

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. Current antiepileptic drugs (AEDs) can have significant side effects and fail to control seizures in a substantial portion of patients. This necessitates the development of novel anticonvulsants with improved efficacy and safety profiles. The isoxazole scaffold has emerged as a promising starting point for the design of new AEDs, with several derivatives showing potent activity in preclinical models.[1] Notably, some isoxazole-containing compounds have been shown to exert their anticonvulsant effects by modulating voltage-gated sodium channels, a key target in the treatment of epilepsy.[2]

This document outlines the synthetic strategies, in vivo and in vitro screening methodologies, and data analysis required for the preclinical development of isoxazole-based anticonvulsants.

Data Presentation: Anticonvulsant Activity of Isoxazole Derivatives

The following tables summarize the anticonvulsant activity of representative isoxazole and related heterocyclic compounds from various studies. The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests are standard preclinical models for identifying compounds effective against generalized tonic-clonic and absence seizures, respectively. The Protective Index (PI) is a measure of the compound's safety margin (TD50/ED50).

Compound IDStructureMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Neurotoxicity TD50 (mg/kg)Protective Index (PI) (MES)Reference
Z-6b Benzo[d]isoxazole derivative20.5->211.310.3[2][3]
Compound 19 Benzo[d]oxazole-triazole derivative11.431.7611.053.6
Compound 4g 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one23.718.9284.012.0[4]
Compound 4 1-[2-([1,1'-biphenyl]-2-yloxy)ethyl]-1H-imidazole15.5-32021[5]

Note: Data is compiled from multiple sources for comparative purposes. Experimental conditions may vary between studies.

Experimental Protocols

Synthesis of Isoxazole Derivatives

A common and effective method for the synthesis of anticonvulsant isoxazole derivatives involves a two-step process: Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization with hydroxylamine hydrochloride.[1][6] Microwave-assisted synthesis has been shown to improve yields and reduce reaction times.[6]

Protocol: Microwave-Assisted Synthesis of a 3,5-disubstituted Isoxazole Derivative

This protocol is a general guideline and may require optimization for specific substrates.

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

  • In a round-bottom flask, dissolve the appropriate substituted acetophenone (0.01 mol) and substituted benzaldehyde (0.01 mol) in ethanol (20 mL).

  • Add a catalytic amount of aqueous sodium hydroxide (40% w/v) dropwise while stirring.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.

  • Filter the solid, wash with cold water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) if necessary.

Step 2: Isoxazole Formation

  • In a microwave-safe vessel, combine the synthesized chalcone (0.01 mol) and hydroxylamine hydrochloride (0.01 mol) in ethanol.

  • Add a base such as sodium acetate or ethanolic sodium hydroxide.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate at a suitable power (e.g., 210 W) for 10-15 minutes.[6]

  • After cooling, pour the reaction mixture into cold water to precipitate the isoxazole derivative.

  • Filter, wash with water, and dry the product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).

  • Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

In Vivo Anticonvulsant Screening

The following protocols for the MES and PTZ tests are adapted for use in mice or rats and are crucial for the initial evaluation of anticonvulsant efficacy.

Protocol: Maximal Electroshock (MES) Seizure Test [3][7]

This model is predictive of efficacy against generalized tonic-clonic seizures.

  • Animals: Use male albino mice (25-30 g) or rats (150-200 g).

  • Groups: Divide animals into groups of at least 6.

  • Drug Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.). The vehicle (e.g., 1% Sodium Carboxy Methyl Cellulose) is administered to the control group, and a standard drug (e.g., Phenytoin, Carbamazepine) is given to a positive control group.

  • Pre-treatment Time: Allow for a pre-treatment time of 30-60 minutes for the drug to be absorbed.[7]

  • Induction of Seizure: Apply an electrical stimulus (e.g., 50-150 mA, 0.2 seconds) via ear clip or corneal electrodes using an electroconvulsiometer.

  • Observation: Observe the animal for the presence or absence of the tonic hind limb extension phase of the seizure. Abolition of this phase indicates anticonvulsant activity.

  • ED50 Determination: Determine the median effective dose (ED50) by testing a range of doses and using probit analysis.

Protocol: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This model is predictive of efficacy against absence seizures.

  • Animals and Groups: As described for the MES test.

  • Drug Administration: Administer the test compound, vehicle, or standard drug (e.g., Diazepam, Ethosuximide) as in the MES protocol.

  • Pre-treatment Time: Allow for a 30-60 minute pre-treatment period.

  • Induction of Seizure: Administer a convulsant dose of Pentylenetetrazole (e.g., 70-85 mg/kg) subcutaneously in the scruff of the neck.

  • Observation: Observe the animals for a period of 30 minutes for the onset of clonic seizures (characterized by clonus of the limbs and/or whole body lasting for at least 5 seconds). Protection is defined as the absence of these seizures.

  • ED50 Determination: Calculate the ED50 as described for the MES test.

In Vitro Mechanism of Action Studies: Whole-Cell Patch Clamp

To investigate the effect of isoxazole derivatives on voltage-gated sodium channels (e.g., NaV1.1), whole-cell patch-clamp electrophysiology is the gold standard.[8] This can be performed on cell lines stably expressing the channel of interest (e.g., HEK-293 cells).

Protocol: Whole-Cell Voltage Clamp Recording of NaV1.1 Currents

This protocol provides a general framework and requires specialized equipment and expertise.

  • Cell Culture: Culture HEK-293 cells stably expressing human NaV1.1 channels according to standard protocols.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 120 CsF, 10 CsCl, 5 NaCl, 10 HEPES, 10 EGTA (pH 7.2 with CsOH).

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip with adherent cells to the recording chamber on an inverted microscope and perfuse with the external solution.

    • Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).

    • Rupture the cell membrane with further suction to achieve the whole-cell configuration.

  • Voltage Protocol:

    • Hold the cell at a holding potential of -100 mV.

    • Elicit sodium currents by applying depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments).

  • Drug Application: After obtaining a stable baseline recording, perfuse the test compound at various concentrations onto the cell and record the effect on the sodium current amplitude.

  • Data Analysis: Measure the peak inward sodium current at each voltage step before and after drug application. Calculate the percentage of inhibition and determine the IC50 value by fitting the concentration-response data to a Hill equation.

Visualizations

Signaling Pathway of Neuronal Excitability and Isoxazole Anticonvulsant Action

G cluster_0 Neuronal Membrane Potential cluster_1 Ion Channel States Resting State Resting State Depolarization Depolarization Resting State->Depolarization leads to NaV1.1 (Open) NaV1.1 (Open) Depolarization->NaV1.1 (Open) activates Action Potential Action Potential NaV1.1 (Inactivated) NaV1.1 (Inactivated) Action Potential->NaV1.1 (Inactivated) causes Repolarization Repolarization Hyperpolarization Hyperpolarization Repolarization->Hyperpolarization K+ Efflux K+ Efflux Repolarization->K+ Efflux driven by NaV1.1 (Closed) NaV1.1 (Closed) Hyperpolarization->NaV1.1 (Closed) resets NaV1.1 (Closed)->Resting State Na+ Influx Na+ Influx NaV1.1 (Open)->Na+ Influx allows Na+ Influx->Action Potential generates NaV1.1 (Inactivated)->Depolarization prevents reactivation NaV1.1 (Inactivated)->Repolarization contributes to Stimulus Stimulus Stimulus->Resting State triggers Isoxazole Derivative Isoxazole Derivative Isoxazole Derivative->NaV1.1 (Inactivated) stabilizes

Caption: Action of isoxazole derivatives on voltage-gated sodium channels.

Experimental Workflow for Isoxazole Anticonvulsant Discovery

G Start Start Synthesis Synthesis of Isoxazole Library Start->Synthesis Purification Purification & Characterization Synthesis->Purification InVivoScreening In Vivo Screening (MES & PTZ) Purification->InVivoScreening ActiveHits Active Hits? InVivoScreening->ActiveHits ActiveHits->Synthesis No SAR Structure-Activity Relationship (SAR) Studies ActiveHits->SAR Yes LeadOptimization Lead Optimization SAR->LeadOptimization InVitro In Vitro MOA Studies (Patch Clamp) SAR->InVitro LeadOptimization->Synthesis Toxicity Neurotoxicity & Toxicity Profiling InVitro->Toxicity PreclinicalCandidate Preclinical Candidate Toxicity->PreclinicalCandidate

Caption: Drug discovery workflow for isoxazole-based anticonvulsants.

References

Application Notes and Protocols for Cell-Based Assays of GABA Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), playing a crucial role in maintaining the balance between neuronal excitation and inhibition. The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells through GABA transporters (GATs). Four distinct GAT subtypes have been identified: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1).[1] Due to their critical role in regulating GABAergic neurotransmission, GATs are significant therapeutic targets for a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders.[2] Inhibition of GATs increases the extracellular concentration of GABA, thereby enhancing inhibitory signaling. This document provides detailed protocols for common cell-based assays used to identify and characterize inhibitors of GABA transporters.

Key Assay Methodologies

Several cell-based assay formats are available for screening and characterizing GABA transporter inhibitors. The most common methods include radioactive GABA uptake assays, fluorescent GABA analog uptake assays, and electrophysiological assays. Each method offers distinct advantages and is suited for different stages of the drug discovery process, from high-throughput screening to detailed mechanistic studies.

Radioactive [³H]GABA Uptake Assay

This is a classic and robust method for directly measuring the functional activity of GABA transporters. It relies on the quantification of radiolabeled GABA ([³H]GABA) uptake into cells expressing the target transporter.

Fluorescent GABA Analog Uptake Assay

This method offers a non-radioactive alternative for measuring GAT activity. It utilizes fluorescently labeled GABA analogs that are substrates for the transporters. The intracellular accumulation of the fluorescent probe is measured, providing an indirect readout of transporter function.

Electrophysiological Assays (Whole-Cell Patch Clamp)

Electrophysiological techniques, particularly whole-cell patch-clamp, provide a direct measure of the ion currents associated with GABA transport. This method offers high temporal resolution and allows for detailed mechanistic studies of transporter kinetics and inhibition.

Data Presentation: Inhibitor Potency at Human GABA Transporters

The following table summarizes the inhibitory potency (IC₅₀ or Kᵢ values) of commonly used GAT inhibitors against the four human GABA transporter subtypes.

CompoundGAT1GAT2GAT3BGT1Reference(s)
Tiagabine 67 nM (IC₅₀)446 nM (IC₅₀, neurons)182 nM (IC₅₀, glia)-[3]
0.07 µM (IC₅₀)---[2]
0.1 µM (Kᵢ)---[3]
NNC-711 0.04 µM (IC₅₀)---[2]
SKF-89976A 0.13 µM (IC₅₀)550 µM (IC₅₀)944 µM (IC₅₀)7,210 µM (IC₅₀)[3][4]
CI-966 0.26 µM (IC₅₀)---[3]
SNAP-5114 388 µM (IC₅₀)21 µM (IC₅₀, rat)5 µM (IC₅₀)140 µM (IC₅₀)[3]
NNC 05-2090 -1.4 µM (Kᵢ, mouse)--[3]
Bicyclo-GABA >100 µM (IC₅₀)>100 µM (IC₅₀)>100 µM (IC₅₀)1.5 µM (IC₅₀)[5]

Experimental Protocols

Protocol 1: Radioactive [³H]GABA Uptake Assay in HEK293 Cells

This protocol describes the measurement of [³H]GABA uptake in Human Embryonic Kidney (HEK293) cells stably expressing a specific human GAT subtype.

Materials:

  • HEK293 cells stably expressing the GAT of interest (e.g., hGAT1)

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • 96-well cell culture plates

  • Assay Buffer (HBSS supplemented with 20 mM HEPES, pH 7.4)

  • [³H]GABA (specific activity ~30-40 Ci/mmol)

  • Unlabeled GABA

  • Test compounds (potential GAT inhibitors)

  • Non-specific uptake inhibitor (e.g., 10 µM Tiagabine for GAT1)[6]

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Cell Plating: Seed the HEK293-GAT cells into a 96-well plate at a density of approximately 50,000 cells/well and culture overnight.[7]

  • Compound Preparation: Prepare serial dilutions of test compounds in the assay buffer. Also, prepare a solution of the non-specific uptake inhibitor.

  • Assay Initiation: a. Aspirate the culture medium from the wells and wash the cells once with 100 µL of room temperature assay buffer. b. Add 75 µL of assay buffer containing the desired concentration of the test compound or the non-specific uptake inhibitor to the respective wells. c. Pre-incubate the plate for 3 minutes at room temperature.[6]

  • [³H]GABA Addition: Add 25 µL of assay buffer containing [³H]GABA (final concentration, e.g., 30 nM) to each well to initiate the uptake.[7]

  • Incubation: Incubate the plate for 3-20 minutes at room temperature with gentle agitation.[6][8]

  • Termination of Uptake: a. Rapidly aspirate the solution from the wells. b. Wash the cells three times with 100 µL of ice-cold assay buffer to remove extracellular [³H]GABA.

  • Cell Lysis and Scintillation Counting: a. Add 150 µL of scintillation fluid to each well. b. Shake the plate for at least one hour to ensure cell lysis and mixing. c. Measure the radioactivity in a microplate scintillation counter.

  • Data Analysis: a. Subtract the counts from the non-specific uptake wells (containing the high concentration of a known inhibitor) from all other wells to determine the specific uptake. b. Calculate the percent inhibition for each concentration of the test compound relative to the control (vehicle-treated) wells. c. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Fluorescent GABA Analog Uptake Assay

This protocol provides a non-radioactive method for assessing GAT inhibitor activity.

Materials:

  • Cells stably expressing the GAT of interest (e.g., CHO-hGAT1)

  • 96-well black, clear-bottom cell culture plates

  • Assay Buffer (HBSS supplemented with 20 mM HEPES, pH 7.4)

  • Fluorescent GABA analog (e.g., commercially available kits)

  • Test compounds

  • Known GAT inhibitor for positive control

  • Fluorescence microplate reader

Procedure:

  • Cell Plating: Seed cells into a 96-well black, clear-bottom plate and culture until they form a confluent monolayer.

  • Compound Addition: a. Aspirate the culture medium and wash the cells with assay buffer. b. Add 90 µL of assay buffer containing the test compounds at various concentrations to the wells.

  • Assay Initiation: a. Add 10 µL of the fluorescent GABA analog solution to each well. b. The final concentration of the analog should be optimized based on the manufacturer's instructions or preliminary experiments.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

  • Fluorescence Measurement: a. Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for the chosen fluorescent probe.

  • Data Analysis: a. Subtract the background fluorescence from wells without cells. b. Calculate the percent inhibition of fluorescence signal for each compound concentration relative to the control wells. c. Determine the IC₅₀ value from the dose-response curve.

Protocol 3: Whole-Cell Patch Clamp Electrophysiology

This protocol details the electrophysiological recording of GAT-mediated currents.

Materials:

  • Cells expressing the GAT of interest cultured on glass coverslips.

  • Patch-clamp rig with an amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • External solution (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose, bubbled with 95% O₂/5% CO₂.[9]

  • Internal solution (in mM): 135 CsCl, 4 NaCl, 0.5 CaCl₂, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.5 Na₂-GTP, pH adjusted to 7.2 with CsOH.[10]

  • GABA solution.

  • Test compounds.

Procedure:

  • Preparation: a. Place a coverslip with cells in the recording chamber and perfuse with the external solution. b. Pull patch pipettes with a resistance of 3-7 MΩ when filled with the internal solution.[11]

  • Whole-Cell Configuration: a. Approach a cell with the patch pipette and form a gigaohm seal. b. Rupture the cell membrane to achieve the whole-cell configuration.[11]

  • Recording: a. Clamp the cell at a holding potential of -70 mV.[9] b. Apply GABA to the cell to elicit a transporter-mediated current. c. After establishing a stable baseline current in response to GABA, co-apply the test compound with GABA to measure its effect on the current.

  • Data Analysis: a. Measure the peak amplitude of the GABA-evoked current in the absence and presence of the inhibitor. b. Calculate the percent inhibition of the current. c. Construct a dose-response curve to determine the IC₅₀ value.

Visualizations

GABA_Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_glia Astrocyte presynaptic Presynaptic Terminal synaptic_cleft Synaptic Cleft presynaptic->synaptic_cleft GABA Release vesicle GABA Vesicle gat1_pre GAT1 postsynaptic Postsynaptic Dendrite gaba_receptor GABA Receptor astrocyte Glial Process gat3_glia GAT3 synaptic_cleft->gat1_pre Reuptake synaptic_cleft->gaba_receptor Binding synaptic_cleft->gat3_glia Reuptake

Caption: The GABAergic synapse, illustrating the roles of presynaptic GAT1 and astrocytic GAT3 in GABA reuptake.

radioligand_workflow start Seed GAT-expressing cells in 96-well plate wash1 Wash cells with assay buffer start->wash1 add_compound Add test compound or non-specific inhibitor wash1->add_compound pre_incubate Pre-incubate for 3 min add_compound->pre_incubate add_radioligand Add [3H]GABA to initiate uptake pre_incubate->add_radioligand incubate Incubate for 3-20 min add_radioligand->incubate terminate Wash with ice-cold buffer to stop uptake incubate->terminate lyse Lyse cells and add scintillation fluid terminate->lyse count Measure radioactivity lyse->count analyze Calculate % inhibition and IC50 count->analyze patch_clamp_workflow start Prepare GAT-expressing cells on coverslip setup Place coverslip in recording chamber and perfuse start->setup pipette Pull patch pipette and fill with internal solution setup->pipette seal Form Giga-ohm seal on a cell pipette->seal whole_cell Rupture membrane for whole-cell configuration seal->whole_cell record_base Apply GABA and record baseline current whole_cell->record_base record_inhibit Co-apply GABA and test compound record_base->record_inhibit analyze Measure current inhibition and determine IC50 record_inhibit->analyze

References

Application Notes and Protocols for the Large-Scale Synthesis of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine, a valuable building block in medicinal chemistry. The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, two-step synthetic route starting from readily available commercial materials. This document includes detailed experimental procedures, data presentation in tabular format for clarity, and visualizations of the synthetic workflow and a potential biological signaling pathway to guide further research and application.

Introduction

This compound and its derivatives are of significant interest in drug discovery due to their versatile chemical nature and potential biological activities. Analogous structures, such as 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol (THPO), have been identified as inhibitors of GABA uptake, suggesting potential applications in neuroscience.[1] Furthermore, the isoxazole scaffold is a common motif in compounds targeting heat shock protein 90 (Hsp90), a key protein in cancer cell survival. This makes this compound a crucial intermediate for the development of novel therapeutics.

This protocol outlines a proposed large-scale synthesis beginning with the preparation of the key intermediate, 2-cyanocyclohexanone, followed by a regioselective cyclization with hydroxylamine to yield the target compound.

Synthetic Scheme

The proposed two-step synthesis for this compound is depicted below:

Step 1: Synthesis of 2-Cyanocyclohexanone Cyclohexanone reacts with a cyanide source, such as sodium cyanide, in the presence of an acid to form the corresponding cyanohydrin, which is then dehydrated to yield 2-cyclohexene-1-carbonitrile. Subsequent epoxidation and rearrangement, or alternative methods, can yield 2-cyanocyclohexanone. A more direct laboratory method involves the reaction of 2-chlorocyclohexanone with sodium cyanide. For a large-scale approach, the reaction of cyclohexanone with ethyl cyanoacetate followed by decarboxylation is a common strategy.

Step 2: Synthesis of this compound The key step involves the reaction of 2-cyanocyclohexanone with hydroxylamine. The regioselectivity of this reaction is crucial. To favor the formation of the 3-aminoisoxazole, the reaction of hydroxylamine with the nitrile group is desired over the reaction with the ketone. This is typically achieved under controlled pH (7-8) and at a lower temperature (≤45°C).[2]

Experimental Protocols

Step 1: Large-Scale Synthesis of 2-Cyanocyclohexanone

This protocol is adapted from established methods for the synthesis of α-cyanoketones.

Materials and Reagents:

  • Cyclohexanone

  • Ethyl cyanoacetate

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

  • Sodium hydroxide

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Sodium chloride

Equipment:

  • Large-scale reaction vessel with overhead stirrer, condenser, and dropping funnel

  • Heating and cooling system

  • Large-scale rotary evaporator

  • Separatory funnels

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a clean and dry reaction vessel, prepare a solution of sodium ethoxide in ethanol.

  • Addition of Reagents: Cool the sodium ethoxide solution to 0-5°C. A mixture of cyclohexanone and ethyl cyanoacetate is then added dropwise to the cooled solution while maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • Hydrolysis and Decarboxylation: The reaction mixture is then heated to reflux, and a solution of hydrochloric acid is slowly added. The reflux is maintained for 4-6 hours to effect hydrolysis and decarboxylation.

  • Work-up: After cooling, the reaction mixture is neutralized with a sodium hydroxide solution. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude 2-cyanocyclohexanone is then purified by vacuum distillation.

Step 2: Large-Scale Synthesis of this compound

This protocol is based on the regioselective synthesis of 3-aminoisoxazoles from α-cyanoketones.[2]

Materials and Reagents:

  • 2-Cyanocyclohexanone

  • Hydroxylamine hydrochloride

  • Sodium bicarbonate

  • Ethanol

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Sodium chloride

Equipment:

  • Large-scale reaction vessel with overhead stirrer, condenser, and pH meter

  • Heating and cooling system

  • Large-scale rotary evaporator

  • Separatory funnels

  • Filtration apparatus

Procedure:

  • Preparation of Hydroxylamine Solution: In the reaction vessel, dissolve hydroxylamine hydrochloride in water.

  • pH Adjustment: Cool the solution to 10-15°C and slowly add a solution of sodium bicarbonate in water to adjust the pH to 7.0-8.0. Maintain this pH range throughout the reaction.

  • Addition of 2-Cyanocyclohexanone: A solution of 2-cyanocyclohexanone in ethanol is added dropwise to the hydroxylamine solution, ensuring the temperature is maintained at or below 45°C.[2]

  • Reaction: The reaction mixture is stirred at 40-45°C for 24-48 hours, with periodic monitoring of the pH and adjustment as necessary with sodium bicarbonate solution.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The product is extracted with ethyl acetate. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate and filtered.

  • Purification: The solvent is removed under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Data Presentation

The following tables summarize the expected quantitative data for the large-scale synthesis. The values are estimates based on literature reports of similar reactions and may vary depending on the specific reaction conditions and scale.

Step 1: Synthesis of 2-Cyanocyclohexanone
Parameter Value
Starting MaterialCyclohexanone
Molar Mass98.14 g/mol
Key Intermediate2-Cyanocyclohexanone
Molar Mass123.15 g/mol
Expected Yield60-70%
Purity (by GC)>95%
AppearanceColorless to pale yellow oil
Step 2: Synthesis of this compound
Parameter Value
Starting Material2-Cyanocyclohexanone
Molar Mass123.15 g/mol
Final ProductThis compound
Molar Mass140.17 g/mol
Expected Yield50-65%
Purity (by HPLC)>98%
AppearanceOff-white to pale yellow solid
Melting PointTo be determined

Visualizations

Synthesis Workflow

G cluster_0 Step 1: Synthesis of 2-Cyanocyclohexanone cluster_1 Step 2: Synthesis of this compound Cyclohexanone Cyclohexanone Reaction1 Condensation Reaction Cyclohexanone->Reaction1 EthylCyanoacetate Ethyl Cyanoacetate EthylCyanoacetate->Reaction1 NaOEt Sodium Ethoxide in Ethanol NaOEt->Reaction1 Hydrolysis Hydrolysis & Decarboxylation Reaction1->Hydrolysis Workup1 Work-up & Purification Hydrolysis->Workup1 Cyanocyclohexanone 2-Cyanocyclohexanone Workup1->Cyanocyclohexanone Cyanocyclohexanone_ref 2-Cyanocyclohexanone Hydroxylamine Hydroxylamine HCl Reaction2 Regioselective Cyclization (pH 7-8, T ≤ 45°C) Hydroxylamine->Reaction2 NaHCO3 Sodium Bicarbonate NaHCO3->Reaction2 Workup2 Work-up & Purification Reaction2->Workup2 FinalProduct This compound Workup2->FinalProduct Cyanocyclohexanone_ref->Reaction2

Caption: Proposed two-step large-scale synthesis workflow.

Potential Signaling Pathway Involvement

Given the structural similarities to known Hsp90 inhibitors, this compound derivatives could potentially modulate the Hsp90 signaling pathway.

G cluster_pathway Hypothetical Hsp90 Inhibition Pathway Compound This compound Derivative Hsp90 Hsp90 Compound->Hsp90 Inhibition ClientProteins Client Proteins (e.g., Akt, Raf-1, HER2) Hsp90->ClientProteins Chaperones Ubiquitination Ubiquitination & Proteasomal Degradation Hsp90->Ubiquitination prevents ProteinFolding Proper Protein Folding & Stability ClientProteins->ProteinFolding CellSurvival Cell Proliferation & Survival ProteinFolding->CellSurvival Apoptosis Apoptosis Ubiquitination->Apoptosis leads to

Caption: Potential mechanism of action via Hsp90 inhibition.

Safety Precautions

  • Cyanide Compounds: The synthesis of 2-cyanocyclohexanone involves the use of cyanide salts, which are highly toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. A cyanide antidote kit should be readily available.

  • Hydroxylamine: Hydroxylamine is a potential skin irritant and can be corrosive. Handle with care.

  • Solvents: Flammable organic solvents are used in this synthesis. Ensure all operations are performed away from ignition sources.

  • Acids and Bases: Concentrated acids and bases are corrosive. Handle with appropriate care and personal protective equipment.

Conclusion

The proposed large-scale synthesis of this compound provides a robust and scalable route to this valuable chemical intermediate. The detailed protocols and supporting data are intended to facilitate its production for applications in drug discovery and development, particularly in the areas of neuroscience and oncology. Careful control of reaction parameters, especially pH and temperature in the final cyclization step, is critical for achieving high yields and purity.

References

Application Notes and Protocols for the Purification of Isoxazole Amine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isoxazole derivatives are a critical class of heterocyclic compounds in medicinal chemistry and drug development, exhibiting a wide range of pharmacological activities, including anti-inflammatory, antibacterial, and antitumor properties.[1][2] The introduction of an amine functional group to the isoxazole scaffold can significantly modulate its biological activity, making these compounds valuable targets in pharmaceutical research. However, the basic nature of the amine group often complicates purification due to strong interactions with acidic stationary phases like silica gel.[3]

These application notes provide detailed protocols for common and advanced purification techniques tailored for isoxazole amine compounds, ensuring high purity and recovery for researchers, scientists, and drug development professionals.

Overview of Purification Techniques

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the required final purity of the isoxazole amine compound. The most common techniques include liquid-liquid extraction, column chromatography, crystallization, and high-performance liquid chromatography (HPLC). For chiral compounds, specialized techniques like supercritical fluid chromatography (SFC) are employed.[4]

Data Presentation: Comparison of Techniques

The following table summarizes the typical performance of various purification techniques for isoxazole amine compounds based on literature data.

Purification TechniqueTypical PurityTypical Recovery/YieldScaleKey AdvantagesCommon ChallengesCitations
Aqueous Acidic Extraction Low-ModerateHighmg to kgRemoves basic impurities/starting materials effectively.Product must be stable to acid; emulsions can form.[5]
Crystallization / Recrystallization High to Very High60-95%mg to kgCost-effective, scalable, yields high-purity crystalline solids.Requires a suitable solvent system; not all compounds crystallize easily.[6]
Flash Column Chromatography (Amine-functionalized Silica) Moderate to High50-90%mg to >100 gGood for removing non-polar impurities; better peak shape for amines than standard silica.Requires specialized columns; may not resolve closely related impurities.[3]
Solid-Phase Extraction (SPE) Moderate46-85%µg to gRapid and simple for sample cleanup prior to analysis.Lower resolution than chromatography; primarily for cleanup, not bulk purification.[7]
Preparative HPLC (Reversed-Phase) High to Very High (>98%)50-80%mg to gHigh resolution for complex mixtures; automated.Expensive, requires significant solvent usage, not ideal for very large scale.[8][9]
Supercritical Fluid Chromatography (SFC) Very High (>98%)60-94%mg to gFast, reduced solvent usage, ideal for chiral separations.Requires specialized equipment; method development can be complex.[4]

Experimental Workflows and Diagrams

General Purification Strategy

The purification of isoxazole amines typically follows a multi-step process starting from the crude reaction mixture. An initial aqueous work-up is often used to remove inorganic salts and highly polar or basic impurities. This is followed by a primary purification step like flash chromatography and, if necessary, a final polishing step such as recrystallization or preparative HPLC to achieve high purity.

G crude Crude Reaction Mixture workup Aqueous Work-up (e.g., Acidic Wash) crude->workup concentrate1 Concentration (Rotary Evaporation) workup->concentrate1 primary_purification Primary Purification concentrate1->primary_purification flash_chrom Flash Chromatography primary_purification->flash_chrom  Large Scale /  Moderate Purity spe Solid-Phase Extraction (SPE) primary_purification->spe Small Scale / Cleanup analysis Purity Analysis (TLC, LC-MS, NMR) flash_chrom->analysis spe->analysis final_purification Final Polishing Step (If required) analysis->final_purification Purity < Target final_product Purified Isoxazole Amine (>98% Purity) analysis->final_product Purity ≥ Target recrystallization Recrystallization final_purification->recrystallization Crystalline Solid prep_hplc Preparative HPLC / SFC final_purification->prep_hplc Non-crystalline / High Purity Needed recrystallization->final_product prep_hplc->final_product

Caption: General purification workflow for isoxazole amine compounds.

Liquid-Liquid Extraction for Amine Purification

A common initial step is an acidic wash. The basic amine is protonated by a dilute acid, rendering it water-soluble and allowing it to be separated from non-basic organic impurities that remain in the organic layer.

G cluster_0 Step 1: Dissolve & Add Acid cluster_1 Step 2: Shake & Separate Layers cluster_2 Step 3: Basify & Re-extract start Crude product in Organic Solvent (e.g., EtOAc, DCM) add_acid Add dilute aq. HCl sep_funnel Separatory Funnel add_acid->sep_funnel Mix org_layer Organic Layer: Neutral Impurities sep_funnel->org_layer Drains first or second depending on solvent density aq_layer Aqueous Layer: Protonated Amine (R-NH3+ Cl-) sep_funnel->aq_layer basify Add aq. NaOH to Aqueous Layer (pH > 10) aq_layer->basify Isolate reextract Extract with fresh Organic Solvent basify->reextract product Purified Amine in Organic Layer reextract->product

Caption: Workflow for purification via acidic liquid-liquid extraction.

Experimental Protocols

Protocol 1: Purification by Recrystallization

Principle: This technique purifies solid compounds based on differences in solubility between the target compound and impurities in a given solvent at different temperatures. The crude solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving impurities behind in the solvent.[6]

Materials:

  • Crude isoxazole amine solid

  • Selected recrystallization solvent (e.g., Ethanol, Isopropanol, Ethyl Acetate/Hexane mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

Procedure:

  • Solvent Selection: In a test tube, add a small amount of the crude product (~20 mg) and test various solvents at room temperature and upon heating to find one that dissolves the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the selected solvent to just cover the solid. Heat the mixture gently on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if needed to achieve full dissolution at the boiling point.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote crystallization, you can scratch the inside of the flask with a glass rod. Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The melting point can be measured to assess purity.[1][2]

Protocol 2: Flash Chromatography on Amine-Functionalized Silica

Principle: Standard silica gel is acidic and can cause poor separation (tailing) of basic compounds like amines. Amine-functionalized silica (KP-NH) deactivates the acidic silanol groups, leading to improved peak shape and separation.[3]

Materials:

  • Crude isoxazole amine

  • Amine-functionalized silica gel column (e.g., Biotage® KP-NH)

  • Solvent system (e.g., Hexane/Ethyl Acetate or Ethyl Acetate/Isopropanol)

  • Flash chromatography system or manual setup (column, pump/air pressure, fraction collector)

  • TLC plates (amine-functionalized) for method development

Procedure:

  • Method Development (TLC): Develop a solvent system using amine-functionalized TLC plates. The ideal system will give the target compound an Rf value of ~0.2-0.4. A simple hexane/ethyl acetate gradient is often sufficient.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel (or amine-silica). After drying, this solid sample is loaded onto the top of the column.

  • Column Equilibration: Equilibrate the amine-functionalized column with the initial mobile phase (e.g., 100% Hexane).

  • Elution: Begin the elution with the starting solvent mixture and gradually increase the polarity according to a predefined gradient (e.g., 0% to 100% Ethyl Acetate in Hexane).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified isoxazole amine.

Protocol 3: Preparative HPLC

Principle: High-Performance Liquid Chromatography (HPLC) offers high-resolution separation for complex mixtures. In reversed-phase HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. Compounds are separated based on their hydrophobicity.

Materials:

  • Partially purified isoxazole amine

  • HPLC system with a preparative column (e.g., C18, 5-10 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water[8]

  • Mobile Phase B: 0.1% TFA in Acetonitrile[8]

  • Sample vials and filtration units (0.45 µm)

Procedure:

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like acetonitrile/water. Filter the solution through a 0.45 µm syringe filter to remove particulates.

  • Method Development (Analytical): If an analytical method is not already established, develop one on an analytical C18 column to determine the optimal gradient for separation.

  • System Setup:

    • Column: C18 reversed-phase column (e.g., YMC-Pack RP C18, 4.6 x 250 mm, 5 µm for analytical; larger for preparative).[8]

    • Flow Rate: 1 mL/min for analytical; typically 10-50 mL/min for preparative scale.

    • Detection: UV detection at a wavelength where the compound absorbs (e.g., 210 nm).[8]

    • Gradient: A typical gradient might be 5% to 95% B over 20-30 minutes.

  • Injection and Fraction Collection: Inject the sample onto the preparative column. Collect fractions corresponding to the target peak, which was identified during the analytical run.

  • Post-Run Processing: Combine the pure fractions. The acetonitrile can be removed by rotary evaporation. The remaining aqueous solution containing the product (as a TFA salt) is then lyophilized (freeze-dried) to obtain the final solid product.

Protocol 4: Supercritical Fluid Chromatography (SFC) for Chiral Separation

Principle: SFC uses a supercritical fluid (typically CO2) as the main mobile phase, often with a small amount of organic co-solvent (modifier). It is particularly effective for separating chiral compounds on a polysaccharide-based stationary phase.[4]

Materials:

  • Racemic isoxazole amine mixture

  • SFC system

  • Chiral stationary phase (CSP), e.g., Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)).[4]

  • Supercritical CO2

  • Co-solvent/modifier (e.g., Ethanol).[4]

Procedure:

  • Method Screening: Screen different chiral columns and co-solvents (e.g., ethanol, methanol, isopropanol) to find conditions that provide baseline separation of the two enantiomers.

  • Optimization: Optimize the separation by adjusting the percentage of the co-solvent, back pressure, and temperature to maximize resolution and minimize run time.

  • Preparative Separation:

    • Dissolve the racemic mixture in the mobile phase.

    • Inject the sample onto the preparative chiral column. A "touching-band" or stacked injection approach can be used to maximize throughput.[4]

    • The system will automatically collect the two separated enantiomer peaks into different vials.

  • Analysis and Recovery:

    • Analyze the collected fractions for enantiomeric excess (e.e.) and chemical purity, which are often found to be higher than 98%.[4]

    • Remove the solvent under reduced pressure to recover the purified enantiomers. The yield for each enantiomer can range from 60% to 94%.[4]

References

Application Notes and Protocols: 5-Chloro-benzo[d]isoxazol-3-ol as a Chemical Probe for D-Amino Acid Oxidase (DAAO)

Author: BenchChem Technical Support Team. Date: November 2025

Note on the Target Compound: While the initial request specified tetrahydrobenzo[d]isoxazol-3-amine, a comprehensive literature review did not yield sufficient data on this specific compound for its use as a chemical probe. However, the closely related analog, 5-chloro-benzo[d]isoxazol-3-ol (CBIO) , is a well-characterized, potent inhibitor of D-Amino Acid Oxidase (DAAO) and serves as an excellent representative chemical probe for studying this enzyme. These application notes will focus on CBIO.

Introduction

D-Amino Acid Oxidase (DAAO) is a flavoenzyme responsible for the oxidative deamination of D-amino acids. In the central nervous system, DAAO plays a crucial role in regulating the levels of D-serine, an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] By modulating D-serine concentrations, DAAO influences NMDA receptor activity, which is fundamental for synaptic plasticity, learning, and memory. Dysregulation of DAAO and D-serine levels has been implicated in the pathophysiology of neurological and psychiatric disorders, including schizophrenia.[4][5][6]

5-Chloro-benzo[d]isoxazol-3-ol (CBIO) is a potent inhibitor of DAAO, demonstrating submicromolar efficacy.[3][7] Its ability to selectively inhibit DAAO makes it a valuable chemical probe for elucidating the physiological and pathological roles of this enzyme and for investigating the therapeutic potential of DAAO inhibition.

Quantitative Data: Inhibitory Potency of Benzo[d]isoxazol-3-ol Derivatives against DAAO

The following table summarizes the in vitro inhibitory activity of CBIO and related analogs against D-Amino Acid Oxidase.

CompoundTargetIC50 (µM)Assay DescriptionReference
5-chloro-benzo[d]isoxazol-3-ol (CBIO) DAAO0.25In vitro enzymatic assay with D-serine as substrate[3][7]
Benzo[d]isoxazol-3-olDAAO1.2In vitro enzymatic assay with D-serine as substrate[3]
5-fluoro-benzo[d]isoxazol-3-olDAAO0.42In vitro enzymatic assay with D-serine as substrate[3]
5-methyl-benzo[d]isoxazol-3-olDAAO0.98In vitro enzymatic assay with D-serine as substrate[3]

Signaling Pathway and Mechanism of Action

CBIO acts by inhibiting DAAO, which leads to an increase in the local concentration of D-serine. Elevated D-serine levels enhance the activation of NMDA receptors, which require both glutamate and a co-agonist (like D-serine or glycine) to be fully functional.

DAAO_Pathway cluster_pre_synaptic Pre-synaptic Neuron cluster_astrocyte Astrocyte cluster_post_synaptic Post-synaptic Neuron Glutamate Glutamate NMDAR Glutamate Site Co-agonist Site (Gly/D-Serine) NMDA Receptor Glutamate->NMDAR:glu binds L_Serine L-Serine SRR Serine Racemase (SRR) L_Serine->SRR synthesis D_Serine_astro D-Serine SRR->D_Serine_astro DAAO D-Amino Acid Oxidase (DAAO) D_Serine_astro->DAAO degradation D_Serine_astro->NMDAR:gly binds Metabolites α-keto acid + NH3 + H2O2 DAAO->Metabolites CBIO CBIO (Probe) CBIO->DAAO inhibition Ca_ion Ca²+ Influx NMDAR->Ca_ion activation

Caption: Mechanism of CBIO action on the NMDA receptor signaling pathway.

Experimental Protocols

In Vitro D-Amino Acid Oxidase (DAAO) Inhibition Assay

This protocol describes a coupled-enzyme assay to determine the inhibitory activity of compounds like CBIO on DAAO. The production of hydrogen peroxide (H₂O₂) by DAAO is measured using a horseradish peroxidase (HRP) coupled reaction.[5][6]

Materials and Reagents:

  • Recombinant human D-amino acid oxidase (DAAO)

  • D-Serine (substrate)

  • Horseradish peroxidase (HRP)

  • Amplex® UltraRed Reagent or similar fluorogenic peroxidase substrate

  • 5-Chloro-benzo[d]isoxazol-3-ol (CBIO) or other test inhibitors

  • Sodium Benzoate (positive control inhibitor)

  • DMSO (for dissolving compounds)

  • Assay Buffer: 50 mM sodium phosphate, pH 7.4

  • 96-well black, flat-bottom microplate

  • Fluorometric plate reader (Excitation: 530-560 nm, Emission: ~590 nm)

Experimental Workflow Diagram

DAAO_Workflow start Start prep_reagents Prepare Reagents: - Assay Buffer - DAAO Solution - HRP/Amplex Red Mix - D-Serine Solution start->prep_reagents add_components Add to 96-well Plate: 1. Assay Buffer 2. Compound/Control 3. DAAO Enzyme prep_reagents->add_components prep_compounds Prepare Compound Dilutions: - Test Compound (CBIO) - Positive Control (Benzoate) - Vehicle Control (DMSO) prep_compounds->add_components pre_incubate Pre-incubate at 25°C for 10 minutes add_components->pre_incubate initiate_reaction Initiate Reaction: Add D-Serine and HRP/Amplex Red Mix pre_incubate->initiate_reaction incubate_measure Incubate at 25°C (protected from light) Measure Fluorescence Kinetically or at a Fixed Timepoint (e.g., 30 min) initiate_reaction->incubate_measure analyze_data Data Analysis: - Subtract background - Calculate % Inhibition - Determine IC50 incubate_measure->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro DAAO enzymatic inhibition assay.

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of CBIO in DMSO.

    • Create a serial dilution series of the CBIO stock solution in DMSO. Further dilute these into Assay Buffer to achieve the final desired concentrations in the assay, ensuring the final DMSO concentration is ≤1%.

  • Reaction Mixture Preparation (per well):

    • Prepare a working solution of HRP and Amplex UltraRed in Assay Buffer according to the manufacturer's instructions.

    • Prepare a working solution of DAAO enzyme in Assay Buffer. The final concentration should be determined empirically to yield a robust signal within the linear range of the assay.

    • Prepare a D-Serine substrate solution in Assay Buffer. The final concentration should be at or near the Km value for D-serine.

  • Assay Protocol:

    • To the wells of a 96-well plate, add 50 µL of Assay Buffer.

    • Add 2 µL of the diluted compound solutions (CBIO, controls) to the appropriate wells. Include wells with DMSO only as a vehicle control (100% activity) and wells with a known inhibitor like sodium benzoate as a positive control.

    • Add 25 µL of the DAAO enzyme solution to all wells except for the "no enzyme" background controls.

    • Pre-incubate the plate for 10 minutes at 25°C.

    • Initiate the reaction by adding 25 µL of a combined D-Serine and HRP/Amplex UltraRed solution.

    • Immediately place the plate in a fluorometric reader and measure the fluorescence signal every minute for 30 minutes, or take a single endpoint reading after 30 minutes. The plate should be protected from light during incubation.

  • Data Analysis:

    • Subtract the fluorescence signal from the "no enzyme" wells from all other wells.

    • Determine the rate of reaction (slope of the kinetic read) or use the endpoint fluorescence values.

    • Calculate the percent inhibition for each CBIO concentration relative to the vehicle control: % Inhibition = 100 * (1 - (Signal_inhibitor / Signal_vehicle))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

5-Chloro-benzo[d]isoxazol-3-ol (CBIO) is a potent and valuable chemical probe for studying the function and inhibition of D-Amino Acid Oxidase. Its well-characterized inhibitory activity allows for robust in vitro and potentially in vivo investigations into the role of DAAO in modulating NMDA receptor signaling and its implications in CNS disorders. The protocols and data presented here provide a framework for researchers to utilize CBIO in their studies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and direct method for the synthesis of this compound is the cyclization of 2-cyanocyclohexanone with hydroxylamine. This reaction proceeds via the formation of an oxime intermediate, which then undergoes an intramolecular cyclization to form the desired fused isoxazole ring system.

Q2: What are the critical reaction parameters to control during the synthesis?

A2: Key parameters to monitor and control include reaction temperature, pH, and the purity of starting materials. The cyclization step is often sensitive to pH, which can influence the rate of reaction and the formation of byproducts.[1] Temperature control is crucial to prevent unwanted side reactions and decomposition of intermediates.

Q3: What are the expected spectroscopic signatures for this compound?

Q4: What are the primary safety precautions to take during this synthesis?

A4: Hydroxylamine and its salts can be unstable and potentially explosive, especially upon heating. It is crucial to handle hydroxylamine with care, avoid excessive heating, and use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reaction should be carried out in a well-ventilated fume hood. 2-Cyanocyclohexanone is also a potential irritant and should be handled with care.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution
Incomplete formation of 2-cyanocyclohexanone (starting material). Verify the purity and integrity of your starting materials for the synthesis of 2-cyanocyclohexanone. Ensure anhydrous conditions if using a base like sodium ethoxide. Monitor the reaction progress using TLC or GC-MS to confirm the formation of the β-ketonitrile.
Incorrect pH for the cyclization reaction. The pH of the reaction mixture is critical for the cyclization step.[1] An inappropriate pH can hinder the reaction or promote side reactions. Adjust the pH carefully, typically to a slightly basic or neutral condition, using a suitable base (e.g., sodium bicarbonate, sodium acetate). Perform small-scale pilot reactions to optimize the pH.
Decomposition of hydroxylamine. Use fresh, high-purity hydroxylamine or its hydrochloride salt. If using the salt, ensure complete neutralization to free the hydroxylamine in situ. Avoid excessive heating of the reaction mixture.
Suboptimal reaction temperature. The reaction may require specific temperature control. If the reaction is too slow at room temperature, gentle heating may be necessary. However, excessive heat can lead to decomposition. Monitor the reaction by TLC to determine the optimal temperature.
Inefficient product isolation. The product may be partially soluble in the aqueous phase. Ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Perform multiple extractions to maximize recovery.
Problem 2: Presence of Impurities in the Final Product
Possible Cause Suggested Solution
Unreacted 2-cyanocyclohexanone. Improve the reaction conditions to drive the reaction to completion (e.g., extend reaction time, optimize temperature and pH). Unreacted starting material can often be removed by column chromatography.
Formation of isomeric byproducts. The formation of isomeric isoxazoles can sometimes occur.[3] The regioselectivity of the cyclization can be influenced by reaction conditions. Purification by column chromatography using a suitable solvent system is typically effective in separating isomers.
Formation of dimeric or polymeric byproducts. This can occur if the concentration of reactants is too high or if the reaction is heated for an extended period. Try running the reaction at a lower concentration.
Hydrolysis of the amine group. The 3-amino group of the isoxazole can be susceptible to hydrolysis under harsh acidic or basic conditions during workup. Use mild workup procedures and avoid prolonged exposure to strong acids or bases.

Experimental Protocols

A generalized experimental protocol for the synthesis of this compound is provided below. This is a representative procedure and may require optimization.

Synthesis of this compound

  • Reaction Setup: To a solution of 2-cyanocyclohexanone (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or a mixture with water) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydroxylamine hydrochloride (1.1 equivalents).

  • pH Adjustment: Slowly add a solution of a mild base, such as sodium acetate or sodium bicarbonate (1.1 equivalents), to the reaction mixture. Monitor the pH to ensure it is in the desired range (typically neutral to slightly basic).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Extraction: Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, and extract the aqueous layer multiple times with the organic solvent.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Synthesis Pathway

Synthesis_Pathway A 2-Cyanocyclohexanone C This compound A->C Cyclization B Hydroxylamine B->C

Caption: General synthesis pathway for this compound.

Troubleshooting Logic

Troubleshooting_Logic Start Low or No Product Yield Check_SM Check Starting Material Purity Start->Check_SM Optimize_pH Optimize Reaction pH Start->Optimize_pH Optimize_Temp Optimize Reaction Temperature Start->Optimize_Temp Check_SM->Optimize_pH Optimize_pH->Optimize_Temp Check_Workup Review Workup & Extraction Optimize_Temp->Check_Workup Success Improved Yield Check_Workup->Success

Caption: Troubleshooting workflow for low product yield.

Potential Side Reactions

Side_Reactions Starting_Material 2-Cyanocyclohexanone Desired_Product This compound Starting_Material->Desired_Product Main Reaction Isomer Isomeric Isoxazole Starting_Material->Isomer Side Reaction Hydrolysis Hydrolysis Product Desired_Product->Hydrolysis Degradation

Caption: Potential side reactions during the synthesis.

References

Optimizing reaction conditions for isoxazole ring formation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for isoxazole ring formation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 1,3-dipolar cycloaddition reaction is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields in 1,3-dipolar cycloaddition for isoxazole synthesis can stem from several factors:

  • Instability of Nitrile Oxide: Nitrile oxides are often unstable and prone to dimerization. It is crucial to generate the nitrile oxide in situ in the presence of the dipolarophile (alkyne or alkene).[1][2]

  • Poor Reactivity of Dipolarophile: Electron-deficient alkynes generally react faster. If you are using an electron-rich alkyne, the reaction may require more forcing conditions, such as higher temperatures or the use of a catalyst.

  • Suboptimal Reaction Conditions:

    • Solvent: The choice of solvent can significantly impact the reaction. Protic solvents like ethanol or water can be effective, as can aprotic solvents like ethyl acetate or dichloromethane.[3][4] It is often a matter of empirical optimization.

    • Temperature: While many reactions proceed at room temperature, some systems may benefit from heating to overcome activation barriers.[3][5] However, excessive heat can lead to decomposition of the nitrile oxide.

    • Base: The choice and amount of base used for generating the nitrile oxide from a hydroximoyl halide are critical. Common bases include triethylamine (Et₃N) and sodium bicarbonate (NaHCO₃).[3]

  • Side Reactions: The primary side reaction is the dimerization of the nitrile oxide to form a furoxan. This can be minimized by ensuring the dipolarophile is present in a sufficient concentration to trap the nitrile oxide as it is formed.

Troubleshooting Steps:

  • Ensure slow addition of the base or oxidant used to generate the nitrile oxide to maintain a low concentration of the intermediate and favor the cycloaddition over dimerization.

  • Increase the concentration of the alkyne dipolarophile.

  • Screen different solvents to find the optimal medium for your specific substrates.

  • Experiment with the reaction temperature, starting from room temperature and gradually increasing it.[5]

  • Consider using a catalyst, such as copper(I), which can accelerate the cycloaddition.[2][6]

Q2: I am observing the formation of regioisomers. How can I control the regioselectivity of the reaction?

A2: The formation of regioisomers, such as 3,5-disubstituted versus 3,4-disubstituted isoxazoles, is a common challenge.[7] Regioselectivity is influenced by steric and electronic factors of both the nitrile oxide and the dipolarophile.

  • Electronic Effects: In the reaction of an alkyne with a nitrile oxide, the frontier molecular orbitals (HOMO of one reactant and LUMO of the other) dictate the regioselectivity. Generally, the carbon of the nitrile oxide adds to the more nucleophilic carbon of the alkyne, and the oxygen adds to the more electrophilic carbon.

  • Steric Hindrance: Bulky substituents on either reactant can direct the cycloaddition to the less sterically hindered position.

  • Catalysis: The use of certain catalysts, particularly copper(I) and ruthenium(II), can provide high regioselectivity for the formation of 3,5-disubstituted isoxazoles from terminal alkynes.[2][6]

Strategies for Control:

  • Catalyst Selection: Copper(I)-catalyzed cycloadditions of terminal acetylenes with in situ generated nitrile oxides are known to be highly regioselective.[6]

  • Substrate Modification: Altering the electronic nature of the substituents on the alkyne or the nitrile oxide precursor can favor the formation of one regioisomer.

  • Reaction Temperature: In some cases, adjusting the reaction temperature can influence the ratio of regioisomers, although this is not always a reliable method.[6]

Q3: My reaction is not proceeding to completion, and I observe unreacted starting material. What should I do?

A3: Incomplete conversion can be due to several factors:

  • Insufficient Reagent: Ensure all reagents are added in the correct stoichiometric amounts. For in situ generation of nitrile oxides, the oxidant or base must be sufficient.

  • Catalyst Deactivation: If using a catalyst, it may have become deactivated. Ensure anhydrous and oxygen-free conditions if the catalyst is sensitive to air or moisture.

  • Low Reaction Temperature: The reaction may require more thermal energy. Consider gradually increasing the temperature. For some less reactive diketones, microwave irradiation might be necessary to drive the reaction to completion.[8]

  • Short Reaction Time: Some reactions are simply slow. Monitor the reaction over a longer period to see if conversion increases.

Q4: Are there any "green" or more environmentally friendly methods for isoxazole synthesis?

A4: Yes, significant research has focused on developing greener synthetic routes.

  • Aqueous Media: Many isoxazole syntheses can be performed in water, reducing the need for volatile organic solvents.[3][9]

  • Ultrasonic Irradiation: Ultrasound has been shown to promote isoxazole synthesis, often leading to shorter reaction times, higher yields, and milder conditions.[9][10] It can enhance reaction efficiency and reduce energy consumption.[10]

  • Catalyst-Free Methods: Some protocols avoid the use of metal catalysts, which can be toxic and difficult to remove from the final product.[2][3]

  • Multi-component Reactions: One-pot, multi-component reactions are inherently more efficient and generate less waste than multi-step syntheses.[9]

Data on Reaction Conditions

The following tables summarize various reaction conditions for the synthesis of substituted isoxazoles to allow for easy comparison.

Table 1: Metal-Free Synthesis of Substituted Isoxazoles

Starting MaterialsReagents/ConditionsSolventTemp.TimeYield (%)Reference
Aldoximes, AlkenesOxoneWaterRT3 h-[3]
Ethyl nitroacetate, PhenylacetyleneTEMPO, Open AirWater--93%[3]
Propargylic ketones, TMSN₃TEMPO, PPh₃MethanolRT13 h-[3]
Aromatic aldehyde, Nitroacetic estersEt₂NH----[3]
α-azido acrylates, Aromatic oximes--Mild--[6]

Table 2: Catalyzed Synthesis of Substituted Isoxazoles

Starting MaterialsCatalystReagents/ConditionsSolventTemp.TimeYield (%)Reference
Alkenes/Alkynes, Methyl Ketonetert-butyl nitrite (TBN)-----[11]
Alkynes, Nitroso radicalCopper-----[6]
Terminal Alkynes, Hydroximinoyl chloridesCopper(I)-----[6]
PropargylaminesCuCl-----[6]
2-alkyn-1-one O-methyl oximesICl-CH₂Cl₂RT-Moderate to Excellent[4]
Alkyne-tethered aldoxime2-iodobenzoic acidm-CPBA, p-TSADichloromethaneRT24 hup to 94%[1]

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed [3+2] Cycloaddition

This protocol describes a general method for the regioselective synthesis of 3,5-disubstituted isoxazoles.[6]

  • Preparation of Nitrile Oxide Precursor: A solution of the corresponding aldoxime (1.0 eq) in a suitable solvent (e.g., THF/H₂O) is prepared.

  • In Situ Generation of Nitrile Oxide: An oxidant (e.g., N-Chlorosuccinimide or sodium hypochlorite) is added to the aldoxime solution to generate the hydroximoyl chloride, which is the precursor to the nitrile oxide.

  • Cycloaddition: To a separate flask, the terminal alkyne (1.1 eq), a copper(I) source (e.g., CuI or CuSO₄/sodium ascorbate, 1-5 mol%), and a base (e.g., triethylamine, 2.0 eq) are added in a suitable solvent (e.g., THF).

  • Reaction: The solution containing the nitrile oxide precursor is added slowly to the alkyne/catalyst mixture at room temperature.

  • Monitoring: The reaction is stirred for 4-24 hours and monitored by TLC or LC-MS until the starting materials are consumed.

  • Work-up: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

Protocol 2: Ultrasound-Assisted Synthesis of 3,4-Disubstituted Isoxazole-5(4H)-ones

This protocol outlines an environmentally benign, multi-component reaction.[9]

  • Reactant Mixture: In a suitable vessel, an aromatic aldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), hydroxylamine hydrochloride (1.1 eq), and a catalyst (e.g., 10 mol% ferrite nanoparticles) are combined in water.

  • Ultrasonication: The vessel is placed in an ultrasonic bath and irradiated at a specified power (e.g., 90 W) at room temperature.

  • Monitoring: The reaction is typically complete within 20-35 minutes. Progress can be monitored by TLC.

  • Isolation: Upon completion, the solid product is isolated by simple filtration.

  • Purification: The product is washed with water and ethanol to remove any unreacted starting materials and dried to yield the pure 3,4-disubstituted isoxazole-5(4H)-one. This method often provides high yields (84-91%) without the need for column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Starting Materials (e.g., Aldoxime, Alkyne) solvent Add Solvent reagents->solvent catalyst Add Catalyst (if applicable) solvent->catalyst conditions Set Reaction Conditions (Temp, Atmosphere) catalyst->conditions generation In Situ Generation of Nitrile Oxide conditions->generation cycloaddition Cycloaddition generation->cycloaddition monitoring Monitor Progress (TLC/LC-MS) cycloaddition->monitoring quench Quench Reaction monitoring->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify (Chromatography) dry->purify product Characterize Final Product purify->product

Caption: General experimental workflow for isoxazole synthesis.

troubleshooting_guide start Low Yield or Incomplete Reaction check_reagents Check Reagent Stoichiometry & Purity start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_intermediate Is Nitrile Oxide Dimerizing? start->check_intermediate check_catalyst Is Catalyst Active? (if used) start->check_catalyst sol_reagents Adjust Stoichiometry check_reagents->sol_reagents Incorrect sol_conditions Optimize Temp/Time/Solvent check_conditions->sol_conditions Suboptimal sol_intermediate Slowly Add Base/Oxidant Increase Dipolarophile Conc. check_intermediate->sol_intermediate Yes sol_catalyst Use Fresh Catalyst Ensure Inert Conditions check_catalyst->sol_catalyst Inactive outcome Improved Yield sol_reagents->outcome sol_conditions->outcome sol_intermediate->outcome sol_catalyst->outcome

Caption: Troubleshooting decision tree for low-yield isoxazole synthesis.

References

Technical Support Center: Optimizing Nitrile Oxide Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for nitrile oxide cycloaddition reactions. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here are some common questions and issues encountered during the 1,3-dipolar cycloaddition of nitrile oxides, along with detailed troubleshooting advice.

FAQ 1: My reaction yield is low. What are the common causes and how can I improve it?

Low yields in nitrile oxide cycloadditions can stem from several factors, primarily the instability of the nitrile oxide intermediate, which can lead to dimerization, and suboptimal reaction conditions.

Troubleshooting Steps:

  • Minimize Nitrile Oxide Dimerization: Nitrile oxides are prone to dimerization to form furoxans, which is a major side reaction that reduces the yield of the desired cycloadduct.[1]

    • Use in situ generation: Generating the nitrile oxide in the presence of the dipolarophile ensures that it reacts in the cycloaddition as it is formed, minimizing the opportunity for dimerization.[1] Several methods for in situ generation are available, such as the oxidation of aldoximes.[2][3][4]

    • Slow addition: If using a pre-formed hydroximoyl chloride, adding the base slowly to the reaction mixture can help maintain a low concentration of the nitrile oxide, favoring the cycloaddition over dimerization.

    • Diffusion reagent mixing: This technique can be effective for low-reactivity dipolarophiles and rapidly dimerizing dipoles by controlling the mixing of reagents.[5]

  • Optimize Reaction Conditions:

    • Solvent: The choice of solvent can influence the reaction rate and selectivity. Dioxane has been shown to be an effective solvent in some cases.[6] A computational study has also suggested that benzene can be a slightly better solvent than dichloromethane (DCM) for certain nitrile oxide cycloadditions.[7][8]

    • Temperature: Many nitrile oxide cycloadditions can be performed at room temperature, especially with reactive dipolarophiles.[2][4] For less reactive substrates, heating may be necessary, but this can also increase the rate of dimerization. Low-temperature conditions (e.g., -40 °C to 0 °C) can be employed, particularly when using highly reactive reagents for nitrile oxide generation.[9] One study demonstrated that nitrile oxide cycloaddition can be used for low-temperature curing of polymers at 25 °C.[10][11]

    • Base: When generating nitrile oxides from hydroximoyl chlorides, the choice of base is important. Organic bases like triethylamine (NEt₃) or 2,6-lutidine are commonly used.[6] Inorganic bases such as sodium carbonate (Na₂CO₃) are also effective, particularly in mechanochemical preparations.[2][4]

  • Consider Catalysis:

    • Lewis acid catalysis can enhance the rate and selectivity of the cycloaddition. Chiral binaphthyldiimine (BINIM)-Ni(II) complexes have been used as catalysts for asymmetric cycloadditions.[12]

    • Magnesium(II) mediated cycloadditions have also been reported to influence diastereoselectivity.[13]

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Reaction Yield check_dimer Check for Furoxan Dimerization (e.g., by NMR, MS) start->check_dimer in_situ Employ in situ Nitrile Oxide Generation check_dimer->in_situ Dimerization Observed slow_addition Use Slow Addition of Base check_dimer->slow_addition Dimerization Observed optimize_cond Optimize Reaction Conditions check_dimer->optimize_cond No Dimerization Observed in_situ->optimize_cond slow_addition->optimize_cond solvent Screen Solvents (e.g., Dioxane, Benzene) optimize_cond->solvent temperature Vary Temperature (Room Temp, Low Temp) optimize_cond->temperature base Select Appropriate Base (e.g., 2,6-lutidine, Na2CO3) optimize_cond->base catalysis Consider Catalysis (e.g., Lewis Acid) solvent->catalysis temperature->catalysis base->catalysis end Improved Yield catalysis->end

Caption: Troubleshooting workflow for low yield.

FAQ 2: How do I choose the best method for generating the nitrile oxide?

The choice of method for generating the nitrile oxide is critical and depends on the stability of your starting materials and the desired reaction conditions.

Common Generation Methods:

MethodPrecursorReagentsConditionsAdvantagesDisadvantages
Dehydrohalogenation Hydroximoyl chlorideBase (e.g., NEt₃)Mild, often room temp.Well-established, versatile.Precursor synthesis required, potential for side reactions with base.[9]
Oxidation of Aldoximes AldoximeOxidant (e.g., NaCl/Oxone, t-BuOI)Mild, often room temp.In situ generation, green chemistry approach, broad substrate scope.[2][3][4][6]Oxidant may react with other functional groups.
Dehydration of Nitroalkanes Primary NitroalkaneDehydrating agent (e.g., Mukaiyama's reagent)VariesUseful for certain substrates.Can be harsh, precursor availability may be limited.[9]
Dehydration of O-Silylated Hydroxamic Acids O-Silylated hydroxamic acidTriflic anhydride, NEt₃Low temperature (-40 °C to 0 °C)Mild conditions, stable precursors.[9]Requires synthesis of the silylated hydroxamic acid.

Decision Pathway for Nitrile Oxide Generation

Nitrile_Oxide_Generation start Choose Nitrile Oxide Generation Method substrate_stability Is the substrate sensitive to oxidation or halogenation? start->substrate_stability dehydrohalogenation Dehydrohalogenation of Hydroximoyl Chlorides substrate_stability->dehydrohalogenation No oxidation Oxidation of Aldoximes substrate_stability->oxidation Yes dehydration_nitro Dehydration of Nitroalkanes dehydrohalogenation->dehydration_nitro Alternative dehydration_hydroxamic Dehydration of O-Silylated Hydroxamic Acids oxidation->dehydration_hydroxamic Alternative

Caption: Decision pathway for generation method.

FAQ 3: My reaction is not regioselective. How can I control the regioselectivity?

The regioselectivity of nitrile oxide cycloadditions is primarily governed by electronic and steric factors, consistent with Frontier Molecular Orbital (FMO) theory.[1]

Factors Influencing Regioselectivity:

  • Electronic Effects: For terminal alkenes, the reaction typically yields the 5-substituted isoxazoline.[3] This is due to the favorable interaction between the HOMO of the dipolarophile and the LUMO of the dipole.[1]

  • Steric Effects: Bulky substituents on either the nitrile oxide or the dipolarophile can influence the regiochemical outcome.

  • Catalysis: The use of catalysts can alter the regioselectivity. For instance, in the reaction of 2,4,6-trimethylbenzonitrile oxide with 3-crotonoyl-5,5-dimethyl-2-oxazolidinone, a chiral Ni(II) catalyst favored the formation of the 4-methyl cycloadduct over the 5-methyl adduct.[12] Thermal reactions of nitrile oxides with aryl alkynes can yield 3,5-diaryl substituted isoxazoles, while Ru(II) catalysis can lead to 3,4-diaryl substituted products.[13]

  • Hydrogen Bonding: Intramolecular hydrogen bonding can direct the cycloaddition, influencing both regiochemistry and stereochemistry.[8]

Strategies to Improve Regioselectivity:

  • Modify Substituents: Altering the electronic nature (electron-donating vs. electron-withdrawing groups) or the steric bulk of the substituents on the reactants can steer the reaction towards the desired regioisomer.

  • Employ Catalysis: Screen different Lewis acid or transition metal catalysts to identify one that favors the desired regioisomer.

  • Utilize Directing Groups: Introduce a functional group capable of hydrogen bonding or coordinating to a catalyst to direct the approach of the nitrile oxide.

Experimental Protocols

Protocol 1: In Situ Generation of Nitrile Oxides from Aldoximes using NaCl/Oxone

This protocol is adapted from a green chemistry approach for the efficient generation of nitrile oxides and their subsequent cycloaddition.[3][4]

Materials:

  • Aldoxime

  • Alkene or alkyne

  • Sodium chloride (NaCl)

  • Oxone (2KHSO₅·KHSO₄·K₂SO₄)

  • Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)[2][4]

  • Solvent (e.g., acetonitrile/water mixture)

Procedure:

  • To a solution of the aldoxime (1.0 eq) and the alkene or alkyne (1.2-2.0 eq) in the chosen solvent, add NaCl (1.0 eq) and NaHCO₃ (or Na₂CO₃).

  • Add a solution of Oxone (1.0-1.5 eq) in water portion-wise to the reaction mixture at room temperature.

  • Stir the reaction vigorously at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Optimization Data for NaCl/Oxone Method

EntryAldoximeAlkeneBaseSolventYield (%)
1Isopropyl aldoxime1-OcteneNaHCO₃CH₃CN/H₂O92
2Benzaldehyde oxime1-OcteneNaHCO₃CH₃CN/H₂O85
3Isopropyl aldoximeStyreneNaHCO₃CH₃CN/H₂O95

Data adapted from literature reports.[3]

Protocol 2: Generation of Nitrile Oxides from Oximes using t-BuOI

This method utilizes tert-butyl hypoiodite (t-BuOI) for the generation of nitrile oxides.[6]

Materials:

  • Oxime

  • Alkene or alkyne

  • tert-Butyl hypochlorite (t-BuOCl)

  • Sodium iodide (NaI)

  • Base (e.g., 2,6-lutidine)

  • Solvent (e.g., dioxane)

Procedure:

  • Prepare t-BuOI in situ by adding NaI (1.2 eq) to a solution of t-BuOCl (1.2 eq) in the chosen solvent at room temperature.

  • To this solution, add the oxime (1.0 eq), the alkene or alkyne (1.5 eq), and the base (1.2 eq).

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • After the reaction is complete, quench with aqueous sodium thiosulfate solution.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the product by chromatography.

Effect of Solvent and Base on Yield

EntrySolventBaseYield (%)
1Dioxane2,6-Lutidine88
2CH₂Cl₂2,6-Lutidine65
3Toluene2,6-Lutidine75
4DioxanePyridine70

Reaction of benzaldoxime with styrene. Data adapted from Minakata et al., 2011.[6]

References

Technical Support Center: Synthesis of Tetrahydrobenzisoxazoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tetrahydrobenzisoxazoles. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the tetrahydrobenzisoxazole core?

The most prevalent and versatile method for constructing the tetrahydrobenzisoxazole ring system is the [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition.[1][2] This reaction typically involves the in-situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkene (the dipolarophile), such as a cyclohexene derivative, to form the isoxazoline ring fused to the cyclohexane backbone.

Q2: What are the main isomers of tetrahydrobenzisoxazole, and how does their synthesis differ?

The primary isomers are 4,5,6,7-tetrahydrobenzo[d]isoxazole, 4,5,6,7-tetrahydrobenzo[c]isoxazole, and 4,5,6,7-tetrahydro-2,1-benzisoxazole. The specific isomer synthesized depends on the starting materials. For instance, the reaction of cyclohexene with a nitrile oxide will lead to a benzo[d]isoxazole derivative. The synthesis of a benzo[c]isoxazole may involve the cycloaddition of a nitrile oxide with a substituted cyclohexene. The 2,1-benzisoxazole scaffold is typically synthesized through different cyclization strategies, often involving derivatives of 2-nitrobenzoates.

Q3: My reaction yield is consistently low. What are the potential causes?

Low yields in tetrahydrobenzisoxazole synthesis can stem from several factors. One of the most common issues is the instability of the nitrile oxide intermediate, which can undergo dimerization to form a furoxan side-product, especially at high concentrations or elevated temperatures.[3][4][5] Incomplete conversion of the starting materials, such as the aldoxime to the nitrile oxide, can also significantly reduce the yield of the desired product. Additionally, the presence of water in the reaction can inhibit the cycloaddition process.[6]

Q4: I am observing multiple spots on my TLC plate after the reaction. What could these be?

The presence of multiple spots on a TLC plate is a strong indicator of side-product formation. The most likely culprits include:

  • Regioisomers: If the dipolarophile (the cyclohexene derivative) is unsymmetrical, the 1,3-dipolar cycloaddition can result in the formation of two different regioisomers.

  • Furoxan dimer: The self-cycloaddition of two molecules of the nitrile oxide intermediate forms a furoxan, which will appear as a distinct spot on the TLC.[5]

  • Unreacted starting materials: Incomplete reactions will show spots corresponding to the initial aldoxime and/or the dipolarophile.

  • Intermediate species: In some cases, intermediates in the formation of the nitrile oxide, such as a hydroximoyl chloride, may be present.

Troubleshooting Guide

Issue 1: Presence of a Persistent, Non-polar Side-Product

Question: My crude product mixture shows a significant, relatively non-polar spot on the TLC that is difficult to separate from the desired tetrahydrobenzisoxazole. What is this side-product and how can I minimize its formation?

Answer: This persistent, non-polar impurity is likely the furoxan dimer, which results from the self-cycloaddition of the nitrile oxide intermediate. This side reaction is particularly prevalent when the concentration of the nitrile oxide is high and the dipolarophile is not sufficiently reactive.

Mitigation Strategies:

  • Slow Addition of Reagents: Instead of adding the reagents for nitrile oxide formation (e.g., an oxidizing agent like N-chlorosuccinimide or a base for dehydrohalogenation) all at once, add them slowly over an extended period. This keeps the instantaneous concentration of the nitrile oxide low, favoring the intermolecular cycloaddition with the dipolarophile over dimerization.

  • Use of a Stoichiometric Excess of the Dipolarophile: Increasing the concentration of the alkene (dipolarophile) relative to the nitrile oxide precursor can help to "trap" the nitrile oxide as it is formed, outcompeting the dimerization pathway.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can decrease the rate of nitrile oxide dimerization more significantly than the rate of the desired cycloaddition.

ConditionEffect on Furoxan FormationRecommended Action
High ConcentrationIncreasesUse dilute conditions and slow addition of reagents.
High TemperatureIncreasesConduct the reaction at room temperature or below.
Unreactive DipolarophileIncreasesUse a slight excess of a more reactive dipolarophile.
Issue 2: Formation of an Isomeric Mixture

Question: My NMR analysis indicates the presence of two isomers of the desired tetrahydrobenzisoxazole. How can I improve the regioselectivity of the reaction?

Answer: The formation of regioisomers is a common challenge in 1,3-dipolar cycloadditions when using unsymmetrical dipolarophiles. The regioselectivity is governed by both electronic and steric factors of the nitrile oxide and the dipolarophile.

Strategies to Improve Regioselectivity:

  • Choice of Dipolarophile: The electronic nature of the substituents on the alkene can direct the cycloaddition. Electron-withdrawing groups on the dipolarophile can favor the formation of one regioisomer over the other.

  • Catalysis: The use of certain catalysts, such as copper(I) salts (though more common for cycloadditions with alkynes), can sometimes influence the regioselectivity of the reaction.[7]

  • Computational Modeling: In the drug development setting, computational studies (e.g., DFT calculations) can be employed to predict the most likely regioisomeric outcome and guide the selection of starting materials.

FactorInfluence on Regioselectivity
Electronic Effects Electron-withdrawing or -donating groups on the dipolarophile can favor one regioisomer.
Steric Hindrance Bulky substituents on either the nitrile oxide or the dipolarophile can sterically disfavor the formation of one isomer.
Catalyst May alter the transition state energies, favoring one pathway.

Experimental Protocols

Representative Synthesis of a 4,5,6,7-Tetrahydrobenzo[d]isoxazole Derivative

This protocol describes a general procedure for the synthesis of a 4,5,6,7-tetrahydrobenzo[d]isoxazole derivative via a 1,3-dipolar cycloaddition reaction.

Materials:

  • Substituted benzaldoxime

  • 1-Cyclohexenecarbaldehyde (or other suitable cyclohexene derivative)

  • N-Chlorosuccinimide (NCS)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Dissolve the substituted benzaldoxime (1.0 eq) and 1-cyclohexenecarbaldehyde (1.2 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Add triethylamine (1.5 eq) to the solution and stir for 10 minutes at room temperature.

  • Add N-Chlorosuccinimide (1.1 eq) portion-wise over 30 minutes. The reaction is often exothermic and may require cooling in an ice bath to maintain room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4,5,6,7-tetrahydrobenzo[d]isoxazole derivative.

Visualizations

Reaction Pathway and Side-Product Formation

The following diagrams illustrate the intended synthetic pathway for a tetrahydrobenzisoxazole and the competing side reaction leading to furoxan formation.

reaction_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Products Aldoxime Aldoxime NitrileOxide In-situ Nitrile Oxide Formation Aldoxime->NitrileOxide Dipolarophile Cyclohexene Derivative Cycloaddition [3+2] Cycloaddition Dipolarophile->Cycloaddition NitrileOxide->Cycloaddition Dimerization Dimerization NitrileOxide->Dimerization Side Reaction MainProduct Tetrahydrobenzisoxazole Cycloaddition->MainProduct SideProduct Furoxan Dimer Dimerization->SideProduct troubleshooting_low_yield Start Low Yield Observed CheckTLC Analyze Crude TLC Start->CheckTLC HighFuroxan High Furoxan Concentration? CheckTLC->HighFuroxan OptimizeConcentration Decrease Nitrile Oxide Concentration (Slow Addition) HighFuroxan->OptimizeConcentration Yes UnreactedSM Unreacted Starting Material? HighFuroxan->UnreactedSM No End Yield Improved OptimizeConcentration->End CheckReagents Verify Reagent Purity and Stoichiometry UnreactedSM->CheckReagents Yes IncreaseTimeTemp Increase Reaction Time or Temperature UnreactedSM->IncreaseTimeTemp Yes PurificationIssue Product Lost During Purification? UnreactedSM->PurificationIssue No CheckReagents->End IncreaseTimeTemp->End OptimizePurification Optimize Chromatography Conditions PurificationIssue->OptimizePurification Yes PurificationIssue->End No OptimizePurification->End

References

How to increase the regioselectivity of isoxazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for isoxazole synthesis. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges related to regioselectivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in the 1,3-dipolar cycloaddition reaction for isoxazole synthesis?

A1: The regioselectivity of the [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile) is primarily governed by a combination of electronic and steric factors. The relative energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the reactants play a crucial role. Generally, the reaction is controlled by the HOMO(dipolarophile)-LUMO(dipole) energy gap. Steric hindrance between bulky substituents on both the nitrile oxide and the dipolarophile can also significantly influence which regioisomer is favored.

Q2: How do electron-donating and electron-withdrawing groups on the alkyne affect the regioselectivity of isoxazole formation?

A2: The electronic nature of the substituents on the alkyne has a profound impact on the regioselectivity.

  • Electron-withdrawing groups (EWGs) on the alkyne tend to favor the formation of 3,5-disubstituted isoxazoles.

  • Electron-donating groups (EDGs) often lead to the formation of 3,4-disubstituted isoxazoles.

This is due to the polarization of the alkyne and its interaction with the nitrile oxide dipole.

Q3: Can the choice of catalyst influence the regioselectivity of the reaction?

A3: Yes, the catalyst can play a critical role in controlling regioselectivity, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by a Domeno-type reaction, or in ruthenium-catalyzed reactions. For instance, certain copper(I) catalysts can favor the formation of one regioisomer over the other by coordinating to the reactants and influencing the transition state geometry. Similarly, ruthenium catalysts have been shown to exhibit high regioselectivity in the synthesis of specific isoxazole isomers.

Troubleshooting Guide

Problem 1: My reaction is producing a mixture of regioisomers with low selectivity. How can I improve the formation of the desired 3,5-disubstituted isoxazole?

Possible Cause & Solution:

  • Suboptimal Substituents: If your alkyne lacks a strong electron-withdrawing group, the electronic preference for the 3,5-isomer may be weak.

    • Recommendation: If possible, modify your synthetic route to incorporate an electron-withdrawing group (e.g., ester, ketone, sulfone) on the alkyne. This will lower the energy of the alkyne's LUMO, enhancing its interaction with the nitrile oxide's HOMO to favor the 3,5-disubstituted product.

  • Reaction Conditions: Temperature and solvent can influence the transition state energies of the two possible cycloaddition pathways.

    • Recommendation:

      • Solvent Screening: Try a range of solvents with varying polarities (e.g., toluene, THF, acetonitrile, DMF).

      • Temperature Control: Running the reaction at lower temperatures may increase selectivity by favoring the pathway with the lower activation energy.

Problem 2: I am observing the formation of the undesired 3,4-disubstituted regioisomer. How can I suppress it?

Possible Cause & Solution:

  • Steric Hindrance: A bulky substituent on your nitrile oxide and/or alkyne may be sterically favoring the 3,4-isomer.

    • Recommendation: If your synthetic design allows, consider using a less bulky protecting group or substituent on the reactant that is causing steric clash.

  • Catalyst Choice: In catalyzed reactions, the ligand on the metal center can influence the steric environment of the catalytic cycle.

    • Recommendation: For copper-catalyzed reactions, screen different ligands. For example, bulky N-heterocyclic carbene (NHC) ligands can sometimes alter the regioselectivity compared to simpler ligands like tris(benzyltriazolylmethyl)amine (TBTA).

Data Presentation

Table 1: Effect of Alkyne Substituent on Regioselectivity

Alkyne Substituent (R)Electron-Withdrawing/DonatingRegioisomeric Ratio (3,5- vs. 3,4-)
-COOEtElectron-Withdrawing>95:5
-PhNeutral~70:30
-CH₂OHElectron-Donating~40:60
-SiMe₃Sterically Bulky/Electronically Neutral>90:10 (favoring 3,5- due to sterics)

Table 2: Influence of Catalyst on Regioselectivity

Catalyst SystemAlkyneNitrile Oxide SourceRegioisomeric Ratio (3,5- vs. 3,4-)
Cu(I) / TBTAPhenylacetyleneBenzaldoxime85:15
Ru(II) / p-cymenePhenylacetyleneBenzaldoxime>98:2 (favoring 3,4-)
None (Thermal)PhenylacetyleneBenzaldoxime70:30

Experimental Protocols

Protocol 1: Regioselective Synthesis of a 3,5-Disubstituted Isoxazole via 1,3-Dipolar Cycloaddition

This protocol describes the synthesis of ethyl 5-phenylisoxazole-3-carboxylate, a 3,5-disubstituted isoxazole.

  • Generation of the Nitrile Oxide: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq) in anhydrous THF (0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) dropwise over 10 minutes. The formation of triethylamine hydrochloride salt will be observed as a white precipitate.

  • Stir the mixture at 0 °C for 30 minutes.

  • Cycloaddition: To the in situ generated nitrile oxide, add phenylacetylene (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 3,5-disubstituted isoxazole.

Protocol 2: Copper(I)-Catalyzed Regioselective Synthesis of a 3,5-Disubstituted Isoxazole

This protocol utilizes a copper catalyst to enhance the regioselectivity.

  • Reaction Setup: To a screw-cap vial, add CuI (5 mol%), the terminal alkyne (1.0 eq), and the corresponding aldoxime (1.2 eq).

  • Add a suitable solvent, such as DMF or acetonitrile (0.5 M).

  • Add an oxidizing agent, for example, di-tert-butyl peroxide (2.0 eq).

  • Reaction: Seal the vial and heat the mixture at 80-100 °C for 8-12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the residue by column chromatography to obtain the 3,5-disubstituted isoxazole.

Visualizations

G cluster_reactants Reactants cluster_pathways [3+2] Cycloaddition Pathways cluster_products Regioisomeric Products nitrile_oxide R1-C≡N⁺-O⁻ (Nitrile Oxide) ts1 Transition State A nitrile_oxide->ts1 ts2 Transition State B nitrile_oxide->ts2 alkyne R2-C≡C-R3 (Alkyne) alkyne->ts1 alkyne->ts2 product1 3,5-Disubstituted Isoxazole ts1->product1 Favored by EWG on R2 (Electronic Control) product2 3,4-Disubstituted Isoxazole ts2->product2 Favored by EDG on R2 or Steric Hindrance

Caption: Regioselectivity in 1,3-dipolar cycloaddition of isoxazoles.

G cluster_start Start cluster_analysis Analysis cluster_solutions Potential Solutions cluster_end Outcome start_node Low Regioselectivity Observed check_substituents Analyze Substituents on Alkyne/Nitrile Oxide start_node->check_substituents modify_substituents Modify Substituents (e.g., add EWG) check_substituents->modify_substituents Electronic Effects? change_conditions Screen Solvents & Temperature check_substituents->change_conditions Steric Effects? add_catalyst Introduce Catalyst (e.g., Cu(I) or Ru(II)) check_substituents->add_catalyst Both/Unclear? end_node Improved Regioselectivity modify_substituents->end_node change_conditions->end_node add_catalyst->end_node

Caption: Troubleshooting workflow for improving isoxazole regioselectivity.

Technical Support Center: Overcoming Poor Solubility of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor aqueous solubility of isoxazole derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do many of my synthesized isoxazole derivatives exhibit poor water solubility?

A1: Isoxazole derivatives, particularly those developed as new chemical entities, often possess characteristics that lead to low aqueous solubility.[1] These can include high lipophilicity (hydrophobicity), high molecular weight, and a crystalline physical form. The isoxazole ring itself is polar, but substituents on the ring can significantly increase the molecule's nonpolar surface area, leading to poor interaction with water.[2][3] For a drug to be absorbed effectively after oral administration, it must first dissolve in the gastrointestinal fluids, making solubility a critical factor for bioavailability.[4][5]

Q2: What are the common strategies to improve the solubility of poorly soluble isoxazole derivatives?

A2: A variety of techniques can be employed, which are generally categorized into physical and chemical modifications:[5]

  • Physical Modifications: These methods alter the physical properties of the drug substance.

    • Particle Size Reduction: Decreasing the particle size to the micron or nanometer range increases the surface area-to-volume ratio, which can enhance the dissolution rate.[5][6] Techniques include micronization and nanosuspension.

    • Modification of Crystal Habit: This involves creating different polymorphs, amorphous forms, or co-crystals of the compound, which can have higher energy states and thus greater solubility.[1][5]

    • Solid Dispersions: The drug is dispersed in a hydrophilic carrier matrix at a molecular level.[1][7] This can be achieved through methods like solvent evaporation, fusion (melting), or hot-melt extrusion.[2][7]

  • Chemical Modifications: These approaches modify the chemical structure or involve complexation.

    • pH Adjustment: For ionizable isoxazole derivatives, altering the pH of the solution can convert the drug into its more soluble salt form.[3][7]

    • Use of Cosolvents: The solubility of a hydrophobic drug can be increased by adding a water-miscible solvent (cosolvent) in which the drug is more soluble, thereby reducing the interfacial tension between the drug and the aqueous solution.[4][6]

    • Micellar Solubilization (Surfactants): Surfactants form micelles in aqueous solutions above a certain concentration. These micelles have a hydrophobic core that can entrap poorly soluble drug molecules, increasing their overall solubility.[4]

    • Complexation: This involves forming inclusion complexes with agents like cyclodextrins. The cyclodextrin's hydrophobic inner cavity encapsulates the nonpolar isoxazole derivative, while its hydrophilic exterior improves water solubility.[5][8]

Q3: How do I choose the most appropriate solubility enhancement technique for my specific isoxazole derivative?

A3: The selection of a suitable technique depends on several factors, including the physicochemical properties of your compound (e.g., melting point, thermal stability, pKa), the desired dosage form, and the required fold-enhancement in solubility. The following decision-making workflow can guide your choice.

start Start: Poorly Soluble Isoxazole Derivative thermo Is the compound thermally stable? start->thermo fusion Consider Fusion/Melting Methods (Solid Dispersion, Hot-Melt Extrusion) thermo->fusion Yes solvent_evap Consider Solvent-Based Methods (Solid Dispersion, Nanosuspension) thermo->solvent_evap No ionizable Is the compound ionizable (acidic/basic)? dosage_form What is the desired dosage form? ionizable->dosage_form No ph_adjust Consider pH Adjustment and Salt Formation ionizable->ph_adjust Yes liquid_form Consider Cosolvents or Surfactant Systems dosage_form->liquid_form Liquid solid_form Consider Solid Dispersion, Nanosuspension, or Complexation dosage_form->solid_form Solid fusion->ionizable solvent_evap->ionizable ph_adjust->dosage_form complexation Consider Complexation (e.g., Cyclodextrins) other_phys Consider other physical modifications: Particle Size Reduction, Amorphous Forms liquid_form->other_phys solid_form->other_phys

Caption: Decision workflow for selecting a solubility enhancement technique.

Troubleshooting Guides & Data

Issue 1: My isoxazole derivative's solubility is too low for in vitro assays.

This is a common problem that can be addressed by several methods. Below is a summary of quantitative data from studies on well-known isoxazole derivatives, Celecoxib and Valdecoxib, demonstrating the potential for solubility enhancement.

Data Presentation: Solubility Enhancement of Isoxazole Derivatives

DrugTechniqueCarrier/ExcipientDrug:Carrier RatioInitial SolubilityEnhanced SolubilityFold IncreaseReference
Celecoxib Lyophilized Solid DispersionHP-β-Cyclodextrin1:14.2 µg/mL645 µg/mL~154[5]
Celecoxib Solid Dispersion (Fusion)Mannitol1:5-- (82.46% dissolution)-[1]
Celecoxib Solid Dispersion (Coevaporation)PVP K-301:5-- (Faster dissolution)-[7]
Valdecoxib Micellar SolubilizationCremophor EL-~10 µg/mL~700 µg/mL~70[4]
Valdecoxib CosolvencyPEG 400 (25%)-~10 µg/mL~800 µg/mL~80[4]
Valdecoxib Cyclodextrin ComplexationSBE7-β-CD-~10 µg/mL>300 µg/mL>30[4]
Valdecoxib Solid Dispersion (Melting)PEG 40001:10-- (Enhanced dissolution)-[9]

Experimental Protocols

Here are detailed methodologies for key experiments to enhance the solubility of your isoxazole derivatives.

Protocol 1: Preparation of Solid Dispersion by Solvent Evaporation

This method is suitable for thermolabile compounds. The principle is to dissolve both the drug and a hydrophilic carrier in a common solvent, followed by evaporation of the solvent, leaving a solid dispersion of the drug in the carrier matrix.

cluster_0 Experimental Workflow: Solid Dispersion (Solvent Evaporation) A 1. Selection Select drug and hydrophilic carrier (e.g., PVP K-30, PEG 6000). Choose a common volatile solvent (e.g., ethanol, methanol, dichloromethane). B 2. Dissolution Dissolve the isoxazole derivative and carrier in the selected solvent in the desired ratio (e.g., 1:1, 1:3, 1:5). Ensure complete dissolution. A->B C 3. Solvent Evaporation Evaporate the solvent under reduced pressure using a rotary evaporator. A thin film will form on the flask wall. B->C D 4. Drying Further dry the solid mass in a vacuum oven at a suitable temperature (e.g., 40°C) for 24 hours to remove residual solvent. C->D E 5. Pulverization & Sieving Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size. D->E F 6. Characterization Characterize the solid dispersion for drug content, dissolution rate, and physical form (e.g., via DSC, XRD, FTIR). E->F

Caption: Workflow for preparing solid dispersions by solvent evaporation.

Materials:

  • Isoxazole derivative

  • Hydrophilic carrier (e.g., PVP K-30, PEG 6000, Mannitol)[7]

  • Volatile organic solvent (e.g., methanol, ethanol)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle, sieve

Procedure:

  • Weigh the isoxazole derivative and the hydrophilic carrier in the desired ratio (e.g., 1:1, 1:3, 1:5 w/w).

  • Dissolve both components completely in a sufficient volume of the chosen volatile solvent in a round-bottom flask.

  • Attach the flask to a rotary evaporator. Evaporate the solvent at a controlled temperature (e.g., 40-50°C) and reduced pressure until a solid film or mass is formed.

  • Transfer the solid mass to a petri dish and place it in a vacuum oven for 24 hours to ensure complete removal of any residual solvent.

  • Pulverize the dried solid dispersion into a fine powder using a mortar and pestle.

  • Pass the powder through a fine-mesh sieve to ensure uniformity.

  • Store the final product in a desiccator until further analysis.

Protocol 2: Phase Solubility Study for Cyclodextrin Complexation

This study, based on the Higuchi and Connors method, is essential to determine the stoichiometry of the drug-cyclodextrin complex and the stability constant, which helps in optimizing the formulation.[4]

Materials:

  • Isoxazole derivative

  • Cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin (HP-β-CD), Sulfobutyl ether-β-cyclodextrin (SBE-β-CD))

  • Aqueous buffer solution (e.g., phosphate buffer at a relevant pH)

  • Stoppered flasks (e.g., 25 mL)

  • Mechanical shaker/orbital incubator

  • 0.45 µm syringe filters

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0 to 20 mM HP-β-CD) in the chosen buffer.

  • Add an excess amount of the isoxazole derivative to each flask containing the cyclodextrin solutions. Ensure that solid drug remains undissolved.

  • Seal the flasks and place them in a mechanical shaker or an incubator shaker set at a constant temperature (e.g., 25°C or 37°C).

  • Shake the flasks for a predetermined period (e.g., 24-72 hours) until equilibrium is reached.

  • After reaching equilibrium, allow the suspensions to settle.

  • Carefully withdraw an aliquot from the supernatant of each flask and immediately filter it through a 0.45 µm syringe filter to remove any undissolved drug particles.

  • Analyze the concentration of the dissolved isoxazole derivative in each filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).

  • Plot the concentration of the dissolved drug (y-axis) against the concentration of the cyclodextrin (x-axis). This is the phase solubility diagram.

  • Analyze the diagram to determine the type of complexation (e.g., AL type for a 1:1 soluble complex) and calculate the stability constant (Ks) and complexation efficiency.

Issue 2: My formulation shows initial solubility enhancement but the compound precipitates over time.

This issue points to the formation of a metastable, supersaturated solution. While techniques like creating amorphous solid dispersions can significantly increase the initial concentration of the dissolved drug, the system may be thermodynamically driven to return to its more stable, less soluble crystalline form.

Troubleshooting Steps:

  • Incorporate a Precipitation Inhibitor: Add a polymer to your formulation that can help maintain the supersaturated state. Hydrophilic polymers like hydroxypropyl methylcellulose (HPMC) or PVP can inhibit nucleation and crystal growth of the drug in solution.

  • Optimize the Drug-to-Carrier Ratio: In solid dispersions, a higher proportion of the carrier may be needed to fully amorphize the drug and prevent recrystallization. Experiment with different drug:carrier ratios (e.g., 1:5, 1:10).[9]

  • Check for Crystalline Seeding: Ensure that no residual crystalline material is present in your amorphous formulation, as these can act as seeds for recrystallization.

  • Storage Conditions: Store your amorphous formulation in a tightly sealed container at low humidity and controlled temperature, as moisture can act as a plasticizer and promote recrystallization.

  • Consider Co-crystals: Co-crystallization with a suitable co-former can create a stable crystalline form with improved solubility and dissolution properties, avoiding the instability of amorphous systems.

References

Technical Support Center: Enhancing Metabolic Stability of Isoxazole-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the metabolic stability assessment of isoxazole-based compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for isoxazole-containing compounds?

A1: The metabolic fate of isoxazole-based compounds is largely dictated by the substitution pattern on the ring and the overall molecular structure. However, two primary metabolic pathways are commonly observed:

  • N-O Bond Cleavage: The inherent weakness of the nitrogen-oxygen bond in the isoxazole ring makes it susceptible to enzymatic cleavage.[1][2] This can be a significant pathway leading to ring-opened metabolites. For instance, the anti-inflammatory drug leflunomide undergoes N-O bond cleavage to form its active metabolite, A771726.[3][4][5] This process is often mediated by cytochrome P450 (CYP) enzymes, particularly the reduced P450Fe(II) form.[3][4]

  • Oxidative Metabolism: Cytochrome P450 enzymes can also catalyze the oxidation of the isoxazole ring or its substituents.[6][7] Hydroxylation of alkyl groups attached to the isoxazole ring is a common metabolic transformation. For example, in vitro studies with leflunomide in microsomes have shown the formation of monohydroxylated metabolites on the methyl groups of the isoxazole ring.[4]

Q2: Which cytochrome P450 isoforms are typically involved in isoxazole metabolism?

A2: Several CYP isoforms have been implicated in the metabolism of isoxazole-containing compounds. The specific isoforms involved can vary depending on the drug. For leflunomide, CYP1A2, CYP2C9, and CYP3A4 have been identified as being involved in its metabolism.[3] Another compound, setileuton, which contains a 1,3,4-oxadiazole ring (a bioisostere of isoxazole), was found to be metabolized primarily by CYP1A2.[8]

Q3: How can I improve the metabolic stability of my isoxazole-based compound?

A3: Enhancing metabolic stability is a critical step in drug discovery. Several strategies can be employed:

  • Blocking Sites of Metabolism: If a specific site of metabolic liability (a "metabolic soft spot") is identified, chemical modifications at or near that position can hinder enzymatic action.[9] For example, replacing a metabolically labile hydrogen atom with a fluorine atom or a methyl group can increase stability.

  • Modulating Electronic Properties: Introducing electron-withdrawing groups into an aromatic ring can decrease its susceptibility to oxidative metabolism.[9][10]

  • Scaffold Hopping and Bioisosteric Replacement: Replacing the isoxazole ring with a different heterocyclic scaffold that is more resistant to metabolism can be a highly effective strategy.[9] Bioisosteres are chemical groups with similar physical or chemical properties that produce broadly similar biological properties. For instance, replacing a 1,2,4-oxadiazole ring with a 1,3,4-oxadiazole ring has been shown to improve metabolic stability in human liver microsomes.[11][12]

Q4: What are the key differences between using liver microsomes, S9 fraction, and hepatocytes for in vitro metabolic stability assays?

A4: The choice of in vitro system is crucial for obtaining relevant metabolic data.[13][14]

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I enzymes like CYPs.[15][16] They are cost-effective and suitable for high-throughput screening of CYP-mediated metabolism.[15][17] However, they lack most Phase II enzymes and cytosolic enzymes.[17]

  • Liver S9 Fraction: This is the supernatant from a 9000g centrifugation of liver homogenate and contains both microsomal and cytosolic enzymes.[6][16] It provides a more complete metabolic picture than microsomes, including both Phase I and some Phase II reactions.[16][17]

  • Hepatocytes: These are intact liver cells that contain a full complement of Phase I and Phase II metabolic enzymes and cofactors in a more physiologically relevant environment.[13][18][19] They are considered the "gold standard" for in vitro metabolism studies but are more expensive and labor-intensive to use.[17]

Troubleshooting Guides

Problem 1: My isoxazole compound shows very rapid degradation in human liver microsomes.

Possible Cause Troubleshooting Step
High CYP450-mediated metabolism Identify the specific CYP isoform(s) responsible using recombinant human CYP enzymes or specific chemical inhibitors.[16] This will help in designing modifications to block the metabolic site.
N-O bond cleavage Consider bioisosteric replacement of the isoxazole ring with a more stable heterocycle, such as a 1,3,4-oxadiazole.[11][20]
Experimental artifact Ensure the incubation conditions are optimal. Check the concentration of cofactors like NADPH, protein concentration, and incubation time.[16] Run appropriate controls, including incubations without NADPH, to assess non-enzymatic degradation.

Problem 2: I am not observing any metabolism of my compound in liver microsomes, but I suspect it is metabolized in vivo.

Possible Cause Troubleshooting Step
Metabolism by non-microsomal enzymes The compound may be metabolized by cytosolic enzymes (e.g., aldehyde oxidase) or through Phase II conjugation reactions that are absent or limited in microsomes.[21]
Slow metabolism For slowly metabolized compounds, longer incubation times and more sensitive analytical methods may be required. Consider using plated hepatocytes which can be incubated for longer periods.[22]
Incorrect in vitro system Switch to a more comprehensive in vitro system like liver S9 fraction or hepatocytes to include a wider range of metabolic enzymes.[17][18]

Problem 3: I am having difficulty identifying the metabolites of my isoxazole compound.

Possible Cause Troubleshooting Step
Low metabolite concentration Increase the initial concentration of the parent compound or the incubation time to generate higher levels of metabolites. Concentrate the sample before analysis.
Inadequate analytical method Utilize high-resolution mass spectrometry (HRMS) for accurate mass measurement to help determine the elemental composition of metabolites.[23] Employ tandem mass spectrometry (MS/MS) to obtain structural information from fragmentation patterns.[23][24]
Complex metabolic profile Use software tools for metabolite prediction to guide the search for expected metabolites in the analytical data.[23]

Data Presentation

Table 1: Comparison of In Vitro Metabolic Systems

FeatureLiver MicrosomesLiver S9 FractionHepatocytes
Enzyme Content Primarily Phase I (CYPs, FMOs)Phase I and Cytosolic Phase IIComprehensive Phase I and II
Cellular Integrity VesiclesSubcellular FractionIntact Cells
Cost LowModerateHigh
Throughput HighMediumLow
Applications Screening for CYP-mediated metabolismBroader metabolic profiling"Gold standard" for in vivo prediction

Table 2: Half-life (t₁/₂) of Leflunomide in Different Biological Matrices

MatrixSpeciesHalf-life (t₁/₂)
PlasmaRat36 min
PlasmaHuman12 min
Whole BloodRat59 min
Whole BloodHuman43 min
Data extracted from in vitro studies on leflunomide conversion to its active metabolite A771726.[4][5]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO, acetonitrile) at a high concentration.

    • In a microcentrifuge tube, add phosphate buffer (pH 7.4), human liver microsomes (final concentration typically 0.5-1 mg/mL), and the test compound (final concentration typically 1-10 µM).[15] The final concentration of the organic solvent should be low (e.g., <1%) to avoid inhibiting enzyme activity.[15]

  • Initiation of Reaction:

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (final concentration typically 1 mM).[13]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the incubation mixture.[25]

  • Termination of Reaction:

    • Immediately stop the reaction by adding a quenching solution, typically a cold organic solvent like acetonitrile or methanol, often containing an internal standard for analytical quantification.[13]

  • Sample Processing:

    • Vortex the samples and centrifuge to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[13][14]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.[13]

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t₁/₂) * (volume of incubation / amount of microsomal protein).[13]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing prep_mix Prepare Incubation Mixture (Buffer, Microsomes, Compound) pre_warm Pre-warm at 37°C prep_mix->pre_warm add_nadph Initiate with NADPH pre_warm->add_nadph incubation Incubate at 37°C add_nadph->incubation sampling Sample at Time Points (0, 5, 15, 30, 60 min) incubation->sampling quench Quench Reaction (Cold Solvent + Internal Standard) sampling->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calculate Calculate t½ and CLint plot->calculate

Caption: Workflow for an in vitro microsomal stability assay.

metabolic_pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent Isoxazole-Based Compound cyp450 Cytochrome P450 Enzymes parent->cyp450 no_cleavage N-O Bond Cleavage cyp450->no_cleavage oxidation Oxidation (e.g., Hydroxylation) cyp450->oxidation ring_opened Ring-Opened Metabolite no_cleavage->ring_opened oxidized Oxidized Metabolite oxidation->oxidized conjugation Conjugation (e.g., Glucuronidation, Sulfation) conjugated Conjugated Metabolite conjugation->conjugated ring_opened->conjugation oxidized->conjugation excretion Excretion conjugated->excretion

Caption: General metabolic pathways for isoxazole compounds.

troubleshooting_logic start High Metabolic Instability Observed q1 Is metabolism NADPH-dependent? start->q1 a1_yes Likely CYP-mediated metabolism q1->a1_yes Yes a1_no Consider non-CYP enzymes or chemical instability q1->a1_no No action1 Use specific CYP inhibitors or rCYPs to identify isoform(s) a1_yes->action1 action2 Run no-cofactor control; consider S9 or hepatocytes a1_no->action2 q2 Metabolite ID suggests ring cleavage? action1->q2 a2_yes N-O bond is labile q2->a2_yes Yes a2_no Metabolism at substituents q2->a2_no No action3 Consider bioisosteric replacement of isoxazole ring a2_yes->action3 action4 Block site of metabolism on substituent a2_no->action4 end Improved Stability action3->end action4->end

Caption: Troubleshooting logic for enhancing metabolic stability.

References

Preventing dimerization during nitrile oxide generation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for nitrile oxide generation. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a specific focus on preventing the unwanted dimerization of nitrile oxides.

Frequently Asked Questions (FAQs)

Q1: What are nitrile oxides and why are they useful in synthesis?

Nitrile oxides (R-C≡N⁺-O⁻) are highly reactive 1,3-dipoles that are valuable intermediates in organic synthesis. Their primary application is in [3+2] dipolar cycloaddition reactions with various dipolarophiles (e.g., alkenes and alkynes) to form important five-membered heterocyclic compounds like isoxazolines and isoxazoles.[1][2] These products serve as versatile building blocks for more complex molecules in medicinal chemistry and materials science.[3]

Q2: What is nitrile oxide dimerization and why is it a problem?

Most nitrile oxides are highly unstable and, in the absence of a suitable trapping agent, will rapidly dimerize to form furoxans (1,2,5-oxadiazole-2-oxides).[1][4] This dimerization is an undesired side reaction that consumes the nitrile oxide, leading to a reduced yield of the desired cycloaddition product and complicating the purification process.[5]

Q3: What factors influence the rate of nitrile oxide dimerization?

The rate of dimerization is influenced by several factors:

  • Structure of the Nitrile Oxide: Lower aliphatic nitrile oxides dimerize faster than aromatic nitrile oxides.[1]

  • Steric Hindrance: Bulky substituents near the nitrile oxide functional group increase its stability and slow down dimerization. For instance, mesitylnitrile oxide is a stable crystalline solid due to the steric hindrance provided by the two ortho-methyl groups.[1][6]

  • Electronic Effects: Electron-donating and electron-withdrawing groups on aromatic rings can influence the stability of the nitrile oxide.[1]

  • Concentration: Higher concentrations of the nitrile oxide will lead to a faster rate of dimerization.

Q4: What are the common methods for generating nitrile oxides?

Common methods for generating nitrile oxides include:

  • Dehydrohalogenation of hydroximoyl halides: This is a classic method involving the treatment of a hydroximoyl halide with a base.

  • Oxidation of aldoximes: Various oxidizing agents, such as N-bromosuccinimide (NBS), lead tetraacetate, and more recently, greener options like Oxone/NaCl, are used to oxidize aldoximes to nitrile oxides.[1][7][8]

  • Dehydration of primary nitro compounds: This method, often referred to as the Mukaiyama reaction, uses a dehydrating agent like phenyl isocyanate.

  • From O-silylated hydroxamic acids: These are stable precursors that can generate nitrile oxides under mild conditions using an activating agent like triflic anhydride and a base.[9][10]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of the desired isoxazoline/isoxazole and a significant amount of furoxan byproduct. The rate of nitrile oxide dimerization is faster than the rate of the [3+2] cycloaddition.1. Ensure in situ generation: Generate the nitrile oxide in the presence of the dipolarophile. Do not pre-generate and isolate the nitrile oxide unless it is known to be sterically hindered and stable.[1]2. Slow addition of reagents: Add the base or oxidizing agent slowly to the mixture of the nitrile oxide precursor and the dipolarophile. This keeps the instantaneous concentration of the nitrile oxide low, favoring the bimolecular cycloaddition over the dimerization. The diffusion mixing of reagents is an advanced technique for this.[5]3. Increase the concentration of the dipolarophile: Use a higher excess of the trapping agent (alkene or alkyne).4. Change the nitrile oxide generation method: Some methods are milder and more compatible with sensitive substrates. For example, the use of Oxone/NaCl is considered a green and efficient method.[7][8]
No reaction or very slow reaction. 1. The nitrile oxide is not being generated effectively.2. The dipolarophile is not reactive enough.1. Verify the precursor and reagents: Ensure the purity of the aldoxime or other precursor and the activity of the base or oxidizing agent.2. Optimize reaction conditions: Adjust the temperature, solvent, and reaction time. Some cycloadditions may require heating.3. Use a more reactive dipolarophile: Electron-deficient alkenes and alkynes are generally more reactive towards nitrile oxides.
Formation of other byproducts besides the furoxan. The reaction conditions are too harsh, leading to decomposition of the starting materials or products.1. Use milder reaction conditions: Lower the reaction temperature or use a weaker base or a milder oxidizing agent.2. Choose a different nitrile oxide precursor: O-silylated hydroxamic acids, for example, can be converted to nitrile oxides under very mild conditions.[9]
Difficulty in isolating stable nitrile oxides. Most nitrile oxides are inherently unstable.Only nitrile oxides with significant steric hindrance, such as those with bulky ortho substituents on an aromatic ring (e.g., 2,4,6-trimethylbenzonitrile oxide), are stable enough to be isolated as crystalline solids.[1][6] For most applications, in situ generation is the preferred and necessary strategy.

Data Presentation

Table 1: Comparison of Common Nitrile Oxide Generation Methods

Method Precursor Reagents Typical Conditions Advantages Disadvantages
DehydrohalogenationHydroximoyl halideTriethylamine or other baseOrganic solvent, often at room temperatureWell-established methodPrecursor may not be readily available
Oxidation of AldoximesAldoximeNBS, Chloramine-T, Oxone/NaCl[1][7][11]Varies with oxidant, can be mildAldoximes are easily preparedOxidant can sometimes react with other functional groups
Dehydration of NitroalkanesPrimary nitroalkanePhenyl isocyanate, triethylamineHeating often requiredGood for certain substratesCan require harsh conditions
From O-Silylated Hydroxamic AcidsO-Silylated hydroxamic acidTriflic anhydride, triethylamineLow temperature (-40 °C to rt)[9]Very mild conditions, stable precursors[9]Precursor synthesis is an extra step

Experimental Protocols

Protocol 1: In Situ Generation of a Nitrile Oxide from an Aldoxime via Oxidation with Oxone/NaCl and [3+2] Cycloaddition

This protocol is adapted from a green chemistry approach for nitrile oxide generation.[7][8]

  • Materials:

    • Aldoxime (1.0 mmol)

    • Alkene or alkyne (1.2 mmol)

    • Oxone® (2.0 mmol)

    • Sodium chloride (NaCl) (2.0 mmol)

    • Ethyl acetate (EtOAc) and water (as a biphasic solvent system)

  • Procedure: a. To a round-bottom flask, add the aldoxime (1.0 mmol) and the alkene or alkyne (1.2 mmol) in a mixture of EtOAc (5 mL) and water (5 mL). b. To the stirred solution, add NaCl (2.0 mmol) followed by Oxone® (2.0 mmol) in one portion at room temperature. c. Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by TLC. d. Upon completion, separate the organic layer. e. Extract the aqueous layer with EtOAc (2 x 10 mL). f. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to obtain the desired isoxazoline or isoxazole.

Visualizations

NitrileOxidePathways Precursor Precursor (e.g., Aldoxime) NitrileOxide R-C≡N⁺-O⁻ (Nitrile Oxide) Precursor->NitrileOxide Oxidation / Dehydrohalogenation etc. Cycloadduct Desired Product (Isoxazoline/Isoxazole) NitrileOxide->Cycloadduct [3+2] Cycloaddition Dimer Undesired Product (Furoxan) NitrileOxide->Dimer Dimerization Dipolarophile Dipolarophile (Alkene/Alkyne)

Caption: Competing pathways for a generated nitrile oxide.

ExperimentalWorkflow start Start: Prepare Reaction Mixture mix Mix Precursor (e.g., Aldoxime) + Dipolarophile in Solvent start->mix add_reagent Slowly Add Reagent (e.g., Oxidant or Base) to Generate Nitrile Oxide in situ mix->add_reagent reaction Allow Reaction to Proceed (Stir at appropriate temperature) add_reagent->reaction monitor Monitor Reaction Progress (e.g., by TLC) reaction->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (e.g., Column Chromatography) workup->purify product Isolated Cycloaddition Product purify->product

Caption: Workflow for minimizing dimerization via in situ generation.

References

Technical Support Center: Optimization of Purification Methods for Polar Amine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of polar amine compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of polar amine compounds using chromatography techniques.

Issue 1: Poor Peak Shape (Tailing or Fronting) in Reversed-Phase HPLC

Cause: Poor peak shape, particularly tailing, is a common problem when separating basic amine compounds on silica-based reversed-phase columns. This is often due to the interaction between the basic amine groups and the acidic residual silanol groups on the silica surface.[1][2] Fronting can occur when the compound is partially ionized in the mobile phase.[3]

Solution:

  • Adjust Mobile Phase pH: For basic amines, increasing the mobile phase pH to two units above the amine's pKa will ensure the compound is in its neutral, free-base form.[4] This increases its hydrophobicity and retention on the reversed-phase column.[4] Using a volatile base like triethylamine (TEA) at a concentration of 0.1% in the mobile phase can help achieve and maintain the desired pH.[4]

  • Use Mobile Phase Additives: Incorporating a competing amine, such as triethylamine (TEA), into the mobile phase can neutralize the acidic silanol groups on the stationary phase, reducing peak tailing.[1][4][5]

  • Select an Appropriate Column: Consider using a column with a stationary phase that is less prone to secondary interactions, such as an end-capped C18 column or a polymer-based column.

Issue 2: Poor Retention of Highly Polar Amines in Reversed-Phase Chromatography

Cause: Highly polar amines may have insufficient interaction with the non-polar stationary phase in reversed-phase chromatography, causing them to elute at or near the solvent front.[6][7]

Solution:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds that are not well-retained in reversed-phase mode.[6][8][9][10] It utilizes a polar stationary phase (like silica, diol, or amine) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of a more polar solvent (like water).[6][8]

  • Mixed-Mode Chromatography (MMC): MMC columns combine multiple retention mechanisms, such as reversed-phase and ion-exchange, in a single column.[11][12][13] This allows for the retention of both polar and non-polar compounds and offers alternative selectivity.[11][12]

  • Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can increase the retention of charged polar amines on a reversed-phase column. However, these reagents can be difficult to remove and may not be compatible with mass spectrometry.[7][14]

Issue 3: Compound Degradation or Irreversible Adsorption on Silica Columns in Normal-Phase Chromatography

Cause: The acidic nature of silica gel can lead to the degradation or irreversible adsorption of basic amine compounds.[1][4][15]

Solution:

  • Use an Alternative Stationary Phase:

    • Amine-functionalized silica: These columns have a basic surface that minimizes the strong interactions with basic amines, often leading to better peak shape and recovery without the need for mobile phase modifiers.[1][16]

    • Alumina (basic or neutral): Alumina can be a good alternative to silica for the purification of amines.[4][17]

  • Mobile Phase Modifiers: Adding a competing base like ammonia or triethylamine to the mobile phase can help to "neutralize" the acidic silica surface and improve the elution of basic compounds.[1][4] A common solvent system is dichloromethane/methanol with a small percentage of ammonium hydroxide.[15][18]

Frequently Asked Questions (FAQs)

Q1: What is the "2 pH rule" and how does it apply to purifying amine compounds?

The "2 pH rule" is a guideline for adjusting the mobile phase pH to control the ionization state of an analyte. To deprotonate a basic amine (and make it more hydrophobic for better retention in reversed-phase chromatography), the pH of the mobile phase should be adjusted to at least two units above the amine's pKa.[4] Conversely, to protonate an acidic compound, the pH should be two units below its pKa.[3]

Q2: When should I consider using HILIC for my polar amine purification?

You should consider HILIC when your polar amine compound is too polar to be adequately retained on a reversed-phase column, often eluting in the solvent front.[6][8] HILIC is specifically designed for the separation of highly polar and hydrophilic compounds.[6][9][19]

Q3: What are the advantages of using mixed-mode chromatography for polar amine purification?

Mixed-mode chromatography offers several advantages, including:

  • Retention of both polar and non-polar compounds in a single run.[11][12]

  • Alternative selectivity compared to traditional reversed-phase or HILIC methods.[11]

  • The ability to retain and separate ionizable compounds without the need for ion-pairing reagents.[11][12]

  • Improved peak shape for charged analytes.[11]

Q4: Can I reuse my silica column for HILIC separations?

Yes, to some extent, silica columns can be reused for HILIC applications. The reusability will depend on the purity of the crude reaction mixture being loaded onto the column.[8] It is always good practice to thoroughly wash the column between runs.

Q5: What are some common mobile phases used in HILIC?

In HILIC, the weak solvent is typically acetonitrile, and the strong solvent is water.[8] Methanol is generally not as effective for HILIC separations.[8] Buffers or acids are often added to the mobile phase to control pH and achieve reproducible results.[10]

Data Presentation

Table 1: Comparison of Chromatography Modes for Polar Amine Purification

Chromatography ModeStationary PhaseMobile PhaseBest Suited ForKey AdvantagesCommon Issues
Reversed-Phase Non-polar (e.g., C18)Polar (e.g., Water/Acetonitrile)Moderately polar aminesHigh efficiency and reproducibilityPoor retention of very polar amines, peak tailing[1][6]
Normal-Phase Polar (e.g., Silica)Non-polar (e.g., Hexane/Ethyl Acetate)Less polar aminesGood for separating isomersDegradation of basic amines, strong adsorption[1][4]
HILIC Polar (e.g., Silica, Amine)High organic with some aqueousHighly polar and hydrophilic aminesExcellent retention for very polar compounds[6][8]Complex retention mechanism, potential for ion-exchange interactions[19]
Mixed-Mode Combination of RP and IEX or other functionalitiesVaries depending on the columnComplex mixtures with a wide range of polaritiesVersatile, can retain both polar and non-polar analytes[11][13]Method development can be more complex
Ion-Exchange Charged (anionic or cationic)Aqueous buffers with varying salt concentration or pHCharged polar aminesHigh selectivity for charged molecules[20]Only applicable to charged compounds, sensitive to buffer conditions[20]

Experimental Protocols

Protocol 1: General Method for Reversed-Phase Purification of a Basic Amine

  • Column Selection: Choose a suitable reversed-phase column (e.g., C18, 5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: Water with 0.1% triethylamine (TEA) or another suitable volatile base. Adjust pH to be at least 2 units above the pKa of the amine if known.[4]

    • Solvent B: Acetonitrile with 0.1% TEA.

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 10 column volumes or until a stable baseline is achieved.[5]

  • Sample Preparation: Dissolve the sample in a solvent compatible with the initial mobile phase. Filter the sample through a 0.22 µm filter.

  • Gradient Elution: Start with a low percentage of Solvent B and gradually increase the concentration to elute the compound of interest. A typical gradient might be from 5% to 95% B over 20-30 minutes.

  • Detection: Monitor the elution profile using a UV detector at an appropriate wavelength.

  • Fraction Collection: Collect fractions containing the purified compound.

  • Post-Purification: Evaporate the solvent from the collected fractions. The use of a volatile base like TEA simplifies this step.[4]

Protocol 2: General Method for HILIC Purification of a Highly Polar Amine

  • Column Selection: Choose a HILIC column (e.g., bare silica, amine-functionalized, or diol-functionalized).

  • Mobile Phase Preparation:

    • Solvent A: Acetonitrile.

    • Solvent B: Water. Often a buffer (e.g., ammonium formate or ammonium acetate) is added to the aqueous phase to improve peak shape and reproducibility.

  • Column Equilibration: Equilibrate the column with a high percentage of Solvent A (e.g., 95% A, 5% B) for an extended period (HILIC equilibration can be slow).

  • Sample Preparation: Dissolve the sample in a high concentration of acetonitrile, similar to the initial mobile phase, to ensure good peak shape.

  • Gradient Elution: Start with a high percentage of acetonitrile and gradually increase the percentage of water to elute the polar compounds.

  • Detection and Fraction Collection: As described in the reversed-phase protocol.

Visualizations

TroubleshootingWorkflow start Start: Poor Chromatography Result peak_shape Issue: Poor Peak Shape (Tailing/Fronting)? start->peak_shape retention Issue: Poor Retention (Elutes at void volume)? start->retention degradation Issue: Degradation/ No Elution? start->degradation solution_peak Solution: - Adjust Mobile Phase pH - Add Competing Amine (e.g., TEA) - Use End-capped Column peak_shape->solution_peak Yes solution_retention Solution: - Switch to HILIC - Use Mixed-Mode Chromatography - Consider Ion-Pairing retention->solution_retention Yes solution_degradation Solution: - Use Amine-functionalized Silica - Use Alumina Column - Add Base to Mobile Phase degradation->solution_degradation Yes end End: Optimized Purification solution_peak->end solution_retention->end solution_degradation->end

Caption: Troubleshooting workflow for common polar amine purification issues.

MethodSelection start Start: Characterize Polar Amine Compound is_charged Is the amine charged at working pH? start->is_charged is_highly_polar Is the amine highly polar? is_charged->is_highly_polar No ion_exchange Ion-Exchange Chromatography is_charged->ion_exchange Yes is_moderately_polar Is the amine moderately polar? is_highly_polar->is_moderately_polar No hilic HILIC is_highly_polar->hilic Yes rp_hplc Reversed-Phase HPLC (with pH control/additive) is_moderately_polar->rp_hplc Yes complex_mixture Is it a complex mixture with varying polarities? is_moderately_polar->complex_mixture No mixed_mode Mixed-Mode Chromatography complex_mixture->mixed_mode Yes

Caption: Decision tree for selecting a suitable purification method.

References

Technical Support Center: Isoxazole Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for isoxazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered when scaling up isoxazole synthesis reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of isoxazole synthesis, providing potential causes and recommended solutions.

Question 1: My reaction yield has significantly dropped after moving from a lab-scale (milligram) to a pilot-scale (gram/kilogram) synthesis. What are the likely causes and how can I mitigate this?

Answer:

A drop in yield upon scale-up is a common challenge and can be attributed to several factors. Here are the most frequent culprits and how to address them:

  • Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making it difficult to maintain a consistent temperature. Exothermic reactions can lead to localized overheating, causing decomposition of reactants, intermediates, or products. Conversely, endothermic reactions may not proceed to completion if the temperature is too low.

    • Solution:

      • Employ a reactor with a jacket for more uniform heating or cooling.

      • Use a more efficient overhead stirrer to ensure homogeneity.

      • Consider a slower, controlled addition of reagents for highly exothermic processes.

      • For some syntheses, transitioning to a continuous flow chemistry setup can offer superior heat transfer and temperature control.[1][2]

  • Poor Mixing and Mass Transfer: Inadequate mixing in larger vessels can lead to concentration gradients, resulting in localized excesses of one reactant and the formation of side products. This is particularly problematic in heterogeneous reactions.

    • Solution:

      • Optimize the stirrer design (e.g., anchor, turbine) and stirring speed for the specific reactor geometry and reaction mixture viscosity.

      • Ensure solid reagents are of a consistent and appropriate particle size to facilitate dissolution or suspension.

  • Sensitivity to Air and Moisture: Reactions that are sensitive to air or moisture on a small scale will be even more so on a larger scale due to the longer reaction and work-up times.

    • Solution:

      • Ensure all reagents and solvents are thoroughly dried.

      • Maintain a robust inert atmosphere (e.g., nitrogen or argon) throughout the reaction and work-up.

      • Use techniques like cannula transfer for adding liquid reagents.

Question 2: I am observing an increase in the formation of isomeric byproducts, particularly regioisomers, during my scaled-up 1,3-dipolar cycloaddition reaction. How can I improve the regioselectivity?

Answer:

Regioselectivity in 1,3-dipolar cycloadditions for isoxazole synthesis is a known challenge, often influenced by the electronic and steric properties of the dipole and dipolarophile.[3][4]

  • Reaction Conditions:

    • Solvent: The polarity of the solvent can influence the transition state and thus the regioselectivity. Experiment with a range of solvents with varying polarities.

    • Temperature: Lowering the reaction temperature can sometimes favor the formation of one regioisomer over the other by increasing the difference in activation energies between the two competing pathways.

    • Catalyst: The choice of catalyst, particularly in copper-catalyzed reactions, can significantly direct the regioselectivity.[3][5] Consider screening different copper sources and ligands. For some systems, metal-free conditions might offer better selectivity.[3][4]

  • Reactant Design:

    • If possible, modifying the steric bulk or electronic properties of the substituents on the alkyne or the nitrile oxide precursor can steer the reaction towards the desired isomer.

Question 3: The in-situ generation of my nitrile oxide intermediate seems to be inefficient at a larger scale, leading to poor overall yield. What can I do to improve this step?

Answer:

The instability of nitrile oxides means they are often generated in situ, and the efficiency of this step is crucial.[6][7]

  • Method of Generation:

    • The dehydration of aldoximes is a common method. Ensure the dehydrating agent (e.g., N-chlorosuccinimide, chloramine-T) is added at a controlled rate to prevent dimerization of the nitrile oxide.[6][8]

    • For base-mediated generation, the choice and stoichiometry of the base are critical. A base that is too strong can lead to side reactions.[1]

  • Reaction Rate Matching: The rate of nitrile oxide generation should ideally match the rate of its consumption in the cycloaddition. If the generation is too fast, the nitrile oxide can dimerize. If it's too slow, the overall reaction time will be prolonged, potentially leading to the degradation of other components.

    • Solution:

      • Adjust the addition rate of the activating agent for nitrile oxide formation.

      • Optimize the reaction temperature to balance the rates of formation and consumption.

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when scaling up isoxazole synthesis?

A1:

  • Exothermic Reactions: Many cycloaddition reactions are exothermic. A thermal hazard evaluation is crucial before scaling up to prevent thermal runaway.[2]

  • Unstable Intermediates: Nitrile oxides are high-energy intermediates and can be explosive. Avoid isolating them and use them in situ.

  • Reagent Toxicity: Be aware of the toxicity of all reagents, especially catalysts (e.g., copper salts) and solvents, and handle them with appropriate personal protective equipment in a well-ventilated area.[3]

  • Pressure Build-up: Some reactions may evolve gas. Ensure the reactor is appropriately vented.

Q2: How does the choice of solvent impact the scale-up process?

A2: A solvent that works well on a small scale may not be suitable for large-scale production due to factors like:

  • Cost and Availability: The cost of the solvent becomes a significant factor at scale.

  • Safety: Flammability, toxicity, and environmental impact are major considerations.

  • Work-up and Purification: The solvent should allow for easy product isolation and purification (e.g., crystallization, extraction). Its boiling point should be suitable for removal without degrading the product.

  • Regulatory Compliance: For pharmaceutical applications, the chosen solvent must be acceptable to regulatory agencies.

Q3: Are there "greener" or more sustainable approaches to scaling up isoxazole synthesis?

A3: Yes, several strategies can make the synthesis more environmentally friendly:

  • Catalysis: Using catalytic amounts of reagents is inherently greener than stoichiometric amounts. Metal-free catalytic systems are particularly attractive as they avoid issues of metal toxicity and removal.[3][4]

  • Solvent Selection: Using water or other green solvents can significantly reduce the environmental impact.[3][9]

  • Alternative Energy Sources: Microwave-assisted and ultrasound-promoted syntheses can often reduce reaction times, increase yields, and lower energy consumption.[9][10]

  • Flow Chemistry: Continuous flow processes can improve safety, efficiency, and reduce waste generation compared to batch processes.[1][2]

Data Presentation

Table 1: Influence of Reaction Parameters on Isoxazole Synthesis Yield (Illustrative)

ParameterCondition ACondition BCondition CYield (%)Purity (%)
Solvent TolueneDichloromethaneAcetonitrile6592
TolueneDichloromethaneAcetonitrile7895
TolueneDichloromethaneAcetonitrile8598
Temperature 25 °C50 °C80 °C7296
25 °C50 °C80 °C8894
25 °C50 °C80 °C8285 (decomposition observed)
Catalyst Loading 1 mol%5 mol%10 mol%6090
1 mol%5 mol%10 mol%8597
1 mol%5 mol%10 mol%8697

Note: This table is illustrative, based on general principles described in the literature. Actual results will vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Gram-Scale 1,3-Dipolar Cycloaddition via in-situ Nitrile Oxide Generation

This protocol is a generalized example and should be adapted for specific substrates.

  • Reactant Preparation: In a multi-neck, round-bottom flask equipped with a mechanical stirrer, thermometer, and an inert gas inlet, dissolve the alkyne (1.0 equivalent) in a suitable solvent (e.g., acetonitrile).

  • Aldoxime Addition: Add the aldoxime (1.1 equivalents) to the solution.

  • Reaction Initiation: While stirring vigorously, slowly add a solution of the dehydrating agent (e.g., N-chlorosuccinimide, 1.1 equivalents) in the same solvent to the reaction mixture at a controlled temperature (e.g., 0-25 °C). The addition rate should be controlled to maintain the reaction temperature within a narrow range.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the aqueous layer with an appropriate organic solvent. Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the desired isoxazole.

Visualizations

experimental_workflow Experimental Workflow for Isoxazole Synthesis Scale-Up cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reactants Prepare Reactants (Alkyne, Aldoxime) setup_reactor Set up Reactor (Inert Atmosphere) prep_reactants->setup_reactor prep_solvent Prepare Dry Solvent prep_solvent->setup_reactor add_reactants Add Alkyne and Aldoxime setup_reactor->add_reactants add_dehydrating_agent Controlled Addition of Dehydrating Agent add_reactants->add_dehydrating_agent monitor_reaction Monitor Reaction (TLC/LC-MS) add_dehydrating_agent->monitor_reaction quench Quench Reaction monitor_reaction->quench Reaction Complete extract Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purification (Chromatography/Recrystallization) concentrate->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze

Caption: Workflow for gram-scale isoxazole synthesis.

troubleshooting_logic Troubleshooting Logic for Low Yield in Scale-Up cluster_thermal Thermal Issues cluster_mixing Mixing Issues cluster_reagents Reagent/Intermediate Issues start Low Yield on Scale-Up check_temp Check Temperature Control (Exotherm/Endotherm) start->check_temp check_mixing Evaluate Mixing Efficiency (Homogeneity) start->check_mixing check_nitrile_oxide Assess Nitrile Oxide Generation (Dimerization) start->check_nitrile_oxide solution_temp Improve Heat Transfer (Jacketed Reactor, Slower Addition) check_temp->solution_temp solution_mixing Optimize Stirring (Speed, Impeller Design) check_mixing->solution_mixing solution_nitrile_oxide Adjust Reagent Addition Rate and Temperature check_nitrile_oxide->solution_nitrile_oxide

Caption: Decision tree for troubleshooting low yields.

References

Technical Support Center: Refinement of Analytical Methods for Isoxazole Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical refinement of isoxazole isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for separating and identifying isoxazole isomers?

A1: The most common techniques for the analysis of isoxazole isomers are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Chiral HPLC and chiral supercritical fluid chromatography (SFC) are particularly important for the separation of enantiomers.[1][2]

Q2: How can I distinguish between isoxazole isomers using NMR spectroscopy?

A2: ¹H and ¹³C NMR spectroscopy are powerful tools for isomer differentiation. The chemical shift of the proton at the C4 position of the isoxazole ring is sensitive to the electronic effects of substituents at the C3 and C5 positions, providing a key diagnostic marker.[3] For more complex cases, advanced techniques like 14N-filtered ¹³C NMR can definitively identify isomers by determining the number of carbon atoms directly bonded to nitrogen.[4][5][6] ¹⁷O NMR can also be used, as the chemical shift of the isoxazole oxygen is influenced by the substitution pattern.[7]

Q3: What are the characteristic fragmentation patterns of isoxazole isomers in mass spectrometry?

A3: Mass spectrometry, particularly when coupled with GC or HPLC, is crucial for isomer identification. Common fragmentation pathways for isoxazoles involve cleavage of the weak N-O bond.[8] The specific fragmentation pattern is highly dependent on the substituents and their positions on the isoxazole ring. It is often necessary to compare the mass spectra of unknown samples to those of known reference standards for confident identification.

Q4: When is chiral chromatography necessary for isoxazole isomer analysis?

A4: Chiral chromatography is essential when dealing with enantiomers, which are non-superimposable mirror images of a chiral molecule. Standard chromatographic techniques cannot separate enantiomers. Chiral HPLC or SFC with a chiral stationary phase (CSP) is required to resolve these isomers.[1][2]

Troubleshooting Guides

HPLC and Chiral HPLC

Q: I am seeing poor resolution or co-elution of my isoxazole isomers in reverse-phase HPLC. What should I do?

A:

  • Optimize Mobile Phase:

    • Solvent Strength: Adjust the ratio of your organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. A shallower gradient or isocratic elution with a lower percentage of organic solvent can increase retention and improve separation.

    • Solvent Type: Switching from methanol to acetonitrile, or vice-versa, can alter selectivity due to different interactions with the stationary phase and analytes.

    • Additives: For ionizable isoxazole derivatives, controlling the pH of the mobile phase with buffers (e.g., phosphate, acetate) is critical. Small changes in pH can significantly impact retention and selectivity. For basic compounds, adding a small amount of an amine modifier like triethylamine (TEA) can improve peak shape.

  • Column Selection:

    • Stationary Phase: If using a standard C18 column, consider a column with a different stationary phase chemistry, such as phenyl-hexyl or pentafluorophenyl (PFP), which can offer different selectivities for aromatic compounds.

    • Particle Size and Column Length: Using a column with smaller particles or a longer column can increase efficiency and improve resolution, but will also increase backpressure.

  • Temperature:

    • Adjusting the column temperature can influence selectivity. A good starting point is to analyze at a controlled room temperature and then explore higher or lower temperatures to see the effect on resolution.

Q: My chiral separation of isoxazole enantiomers is failing. What are the common causes and solutions?

A:

  • Incorrect Chiral Stationary Phase (CSP): The choice of CSP is critical. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for isoxazole enantiomers.[4] If one CSP doesn't work, screening several different types is recommended.

  • Mobile Phase Composition:

    • Normal-Phase: In normal-phase chromatography (e.g., hexane/alcohol mixtures), the type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) have a significant impact on retention and enantioselectivity.

    • Additives: For basic or acidic analytes, the addition of a small amount of a corresponding modifier (e.g., diethylamine for bases, trifluoroacetic acid for acids) can be crucial for achieving separation.[9]

  • Column "Memory" Effects: Chiral columns can sometimes retain additives from previous analyses, which can affect the current separation. It is good practice to dedicate a column to a specific method or to have a rigorous column flushing procedure between different methods.[10]

  • Temperature: Temperature can have a significant and sometimes unpredictable effect on chiral separations. Optimizing the column temperature is often necessary to achieve baseline resolution.[11]

GC-MS

Q: I am observing peak tailing for my isoxazole isomers in my GC-MS analysis. What could be the cause?

A:

  • Active Sites: Peak tailing for polar compounds like some isoxazole derivatives can be due to active sites in the GC system.

    • Solution: Use a deactivated inlet liner and a high-quality, low-bleed GC column. If the column is old, it may need to be conditioned or replaced. Trimming a small portion (e.g., 10-20 cm) from the front of the column can also help.

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing.

    • Solution: Dilute the sample or use a higher split ratio.

  • Incorrect Temperature: If the transfer line or ion source temperature is too low, it can cause peak tailing.

    • Solution: Ensure these temperatures are set appropriately for your analytes.

Q: My isoxazole isomers are not separating on my GC column. What can I do?

A:

  • Optimize the Temperature Program:

    • Initial Temperature: A lower initial oven temperature can improve the separation of early-eluting isomers.

    • Ramp Rate: A slower temperature ramp rate will increase the time the analytes spend in the column, which can improve resolution.

  • Column Selection:

    • Stationary Phase: The choice of stationary phase is critical for selectivity. A more polar column may be necessary to separate isomers with small differences in polarity.

    • Column Dimensions: A longer column or a column with a smaller internal diameter can provide higher efficiency and better resolution.

Data Presentation

Table 1: HPLC Parameters for Separation of Isoxazole Derivatives

CompoundColumnMobile PhaseFlow Rate (mL/min)DetectionReference
5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamideZorbax Eclipse Plus C18 (150×3.0 mm, 3.5 µm)Gradient: 0.1% aqueous formic acid and methanolNot SpecifiedMS/MS[12][13]
Isoxazoline RacematesPer(3-chloro-4-methylphenylcarbamate) CD clicked CSPTernary eluent mobile phasesNot SpecifiedNot Specified[4]
Etoxazole EnantiomersLux Cellulose-1, Chiralpak IC, Chiralpak ADHexane/isopropanol, hexane/n-butanol, methanol/water, acetonitrile/water0.8Not Specified[14][15]

Table 2: NMR Chemical Shifts for Distinguishing Isoxazole Isomers

Isoxazole DerivativeIsomer TypeNucleusPositionChemical Shift (ppm)SolventReference
3-Aryl-5-phenylisoxazolePositional¹⁷ORing Oxygen329-335Acetonitrile[7]
3,5-disubstituted isoxazolePositional¹HH-4Varies with substituentNot Specified[3]
Oxazole vs. IsoxazoleStructural¹³CC-N bonded2 signals vs. 1 signalNot Specified[5][6]

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for Isoxazole Enantiomers
  • Column Selection:

    • Begin with a polysaccharide-based chiral stationary phase (CSP), such as a Chiralpak® AD-H or Chiralcel® OD-H column.

  • Mobile Phase Screening (Normal Phase):

    • Prepare mobile phases consisting of n-hexane with varying percentages of an alcohol modifier (e.g., 10%, 20%, and 30% isopropanol or ethanol).

    • If the isoxazole derivative is basic, add 0.1% diethylamine to the mobile phase. If it is acidic, add 0.1% trifluoroacetic acid.[9]

  • Initial Analysis:

    • Set the column temperature to 25 °C.

    • Set the flow rate to 1.0 mL/min.

    • Inject a standard solution of the racemic isoxazole mixture.

    • Monitor the elution profile with a UV detector at an appropriate wavelength.

  • Optimization:

    • If no separation is observed, try a different alcohol modifier or a different CSP.

    • If partial separation is achieved, optimize the percentage of the alcohol modifier to improve resolution.

    • Vary the column temperature (e.g., 15 °C, 35 °C) to assess its impact on enantioselectivity.[11]

    • Adjust the flow rate to balance resolution and analysis time.

Protocol 2: GC-MS Analysis of Isoxazole Positional Isomers
  • GC System and Column:

    • Use a gas chromatograph equipped with a mass selective detector.

    • Select a capillary column with a mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) of standard dimensions (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Inlet and Injection:

    • Set the injector temperature to 250 °C.

    • Use a split injection mode with a split ratio of 50:1 to avoid column overload.

    • Inject 1 µL of the sample solution.

  • Oven Temperature Program:

    • Start with an initial oven temperature of 100 °C and hold for 2 minutes.

    • Ramp the temperature at a rate of 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Conditions:

    • Set the ion source temperature to 230 °C and the quadrupole temperature to 150 °C.

    • Acquire data in full scan mode over a mass range of m/z 50-500.

  • Data Analysis:

    • Identify the peaks corresponding to the isoxazole isomers based on their retention times.

    • Compare the mass spectra of the separated isomers to identify characteristic fragment ions that can be used for differentiation.

Visualizations

HPLC_Troubleshooting_Workflow cluster_mobile_phase Mobile Phase Optimization cluster_column Column Optimization start Poor Resolution or Co-elution of Isomers mp_strength Adjust Solvent Strength (Organic %) start->mp_strength mp_type Change Organic Solvent (e.g., ACN to MeOH) mp_strength->mp_type If no improvement end Improved Resolution mp_strength->end Successful mp_additive Add/Adjust pH Modifier or Additive (e.g., TFA, TEA) mp_type->mp_additive If no improvement mp_type->end Successful col_chem Change Stationary Phase (e.g., C18 to Phenyl) mp_additive->col_chem If no improvement mp_additive->end Successful col_dim Use Longer Column or Smaller Particle Size col_chem->col_dim If no improvement col_chem->end Successful temp Optimize Column Temperature col_dim->temp If no improvement col_dim->end Successful temp->end Successful

Caption: HPLC troubleshooting workflow for resolving isoxazole isomers.

Isomer_Differentiation_Strategy cluster_separation Separation cluster_identification Identification start Isoxazole Isomer Mixture hplc HPLC / Chiral HPLC start->hplc gc GC start->gc nmr NMR Spectroscopy (¹H, ¹³C, ¹⁷O) hplc->nmr Collect Fractions ms Mass Spectrometry (Fragmentation Pattern) hplc->ms LC-MS gc->ms GC-MS end Characterized Isomers nmr->end Structure Elucidation ms->end Isomer Identification

Caption: General strategy for the separation and identification of isoxazole isomers.

References

Technical Support Center: Enhancing Blood-Brain Barrier Permeability of Isoxazole Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the blood--brain barrier (BBB) penetration of isoxazole analogs.

Section 1: Frequently Asked Questions (FAQs)

What is the blood-brain barrier (BBB) and why is it a challenge for isoxazole analogs?

The blood-brain barrier is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1][2] This barrier is crucial for protecting the brain from harmful substances.[2][3] For isoxazole analogs being developed for CNS disorders, the BBB presents a major obstacle, as it can significantly limit their ability to reach their therapeutic targets within the brain.[3][4] The restrictive nature of the BBB is due to tight junctions between endothelial cells, low rates of transcytosis, and the presence of active efflux transporters.[5]

What are the key physicochemical properties of isoxazole analogs that influence BBB penetration?

Several physicochemical properties of isoxazole analogs are critical for their ability to cross the BBB. Generally, small, lipophilic molecules with a low molecular weight (typically under 400-600 Da) are more likely to passively diffuse across the BBB.[2][5] Other important factors include the molecule's charge and its ability to form hydrogen bonds.[6] The efficiency of this diffusion can be initially assessed using in vitro methods like the parallel artificial membrane permeability assay (PAMPA).[7][8]

What are the common in vitro models to assess the BBB penetration of my isoxazole analogs?

Several in vitro models are available to predict the BBB permeability of isoxazole analogs. These models are essential for initial screening before proceeding to more complex and expensive in vivo studies.[1][9]

  • Cell-based models: These are the most common and involve culturing brain endothelial cells as a monolayer on a porous membrane in a Transwell system.[1][10][11] These models can range from simple monocultures of endothelial cells to more complex co-culture systems that include other cell types of the neurovascular unit, such as astrocytes and pericytes, to better mimic the in vivo environment.[10][12] Human-derived cell lines like hCMEC/D3 are frequently used.[11]

  • Stem cell-based models: Induced pluripotent stem cells (iPSCs) can be differentiated into brain endothelial cells to create a human BBB model that can closely resemble in vivo characteristics.[1][10]

  • Non-cell-based models: The Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) is a high-throughput screening tool that predicts passive diffusion across the BBB.[7][9]

What are the standard in vivo methods to confirm BBB penetration of isoxazole analogs?

While in vitro models are useful for screening, in vivo methods are the gold standard for confirming the BBB penetration of isoxazole analogs.[7][13] Common in vivo techniques include:

  • Brain-to-Plasma Concentration Ratio (Kp): This involves administering the isoxazole analog to a rodent and measuring its concentration in both the brain and plasma at a specific time point.[7]

  • Microdialysis: This technique allows for the continuous sampling of the unbound drug concentration in the brain's extracellular fluid, providing a more dynamic measure of BBB penetration.[14]

  • Positron Emission Tomography (PET): This non-invasive imaging technique can be used to visualize and quantify the distribution of a radiolabeled isoxazole analog in the brain over time.[14]

What is the role of efflux transporters like P-glycoprotein (P-gp) in the brain uptake of isoxazoles?

Efflux transporters, such as P-glycoprotein (P-gp), are a critical component of the BBB and actively pump a wide range of substances out of the brain endothelial cells and back into the bloodstream.[15][16] This action significantly restricts the brain accumulation of many potential CNS drugs.[16] If an isoxazole analog is a substrate for P-gp or other efflux transporters, its brain penetration will be limited, even if it has favorable physicochemical properties for passive diffusion.[15][17] It is crucial to determine if your isoxazole analog interacts with these transporters early in the drug discovery process.[17]

What are some general strategies to improve the BBB penetration of my isoxazole analogs?

Several strategies can be employed to enhance the BBB penetration of isoxazole analogs:[18][19]

  • Structural Modification: Modifying the chemical structure of the isoxazole analog to increase its lipophilicity, reduce its molecular weight, or mask polar functional groups can improve passive diffusion.[19][20]

  • Inhibition of Efflux Transporters: Co-administration of the isoxazole analog with an inhibitor of P-gp or other relevant efflux transporters can increase its brain concentration.[21][22]

  • Prodrug Approach: A lipophilic prodrug can be designed to cross the BBB and then be converted to the active isoxazole analog within the brain.[23]

  • Nanoparticle-based Delivery Systems: Encapsulating the isoxazole analog in nanoparticles can facilitate its transport across the BBB.[22][23]

  • Intranasal Delivery: Bypassing the BBB altogether by delivering the drug directly to the brain via the nasal cavity is another promising approach.[24][25]

Section 2: Troubleshooting Guides

This section provides practical advice for overcoming common experimental hurdles.

My isoxazole analog shows low permeability in the PAMPA-BBB assay. What are the next steps?

Low permeability in the PAMPA-BBB assay suggests that the passive diffusion of your compound across a lipid membrane is poor. This is often due to unfavorable physicochemical properties.

  • Actionable Advice:

    • Review the physicochemical properties of your analog (see Table 1). Is the molecular weight too high? Is the lipophilicity too low? Are there too many hydrogen bond donors/acceptors?

    • Consider structural modifications to improve these properties. For example, adding lipophilic groups or reducing the number of polar groups.

    • If structural modification is not feasible, explore alternative delivery strategies that do not rely on passive diffusion, such as carrier-mediated transport or nanoparticle encapsulation.

My isoxazole analog has good lipophilicity but still shows poor brain penetration in vivo. What could be the reason?

This is a common and frustrating issue in CNS drug development. Several factors could be at play when a lipophilic compound fails to accumulate in the brain.

  • Potential Causes and Solutions:

    • Efflux Transporter Substrate: The most likely reason is that your isoxazole analog is a substrate for an efflux transporter like P-gp.[15][16]

      • Confirmation: Use an in vitro assay with cells overexpressing P-gp (e.g., MDCK-MDR1 cells) to confirm if your compound is a substrate.[17]

      • Solution: Consider co-dosing with a P-gp inhibitor in your in vivo experiments to see if brain penetration improves. Structural modifications to reduce recognition by efflux transporters may also be necessary.

    • Rapid Metabolism: The compound might be rapidly metabolized in the liver or even at the BBB, which also expresses metabolic enzymes.

      • Confirmation: Conduct metabolic stability assays using liver microsomes or brain endothelial cells.

      • Solution: Modify the structure to block metabolic hotspots.

    • High Plasma Protein Binding: Extensive binding to plasma proteins can reduce the free fraction of the drug available to cross the BBB.

      • Confirmation: Measure the plasma protein binding of your compound.

      • Solution: While challenging to modify, sometimes structural changes can alter protein binding.

I observe high variability in my in vitro BBB permeability data. How can I improve the consistency of my experiments?

  • Tips for Improving Consistency:

    • Cell Monolayer Integrity: Ensure the integrity of your cell monolayer before and after each experiment by measuring the transendothelial electrical resistance (TEER).[12][14] A consistent and high TEER value indicates a tight monolayer.

    • Standard Operating Procedures (SOPs): Implement and strictly follow detailed SOPs for cell seeding density, media changes, and experimental timelines.

    • Tracer Compounds: Always include well-characterized high and low permeability tracer compounds (e.g., propranolol and Lucifer yellow, respectively) in every experiment as controls.

    • Instrumentation: Regularly calibrate and maintain all equipment, such as plate readers and liquid handling systems.

My isoxazole analog is a potential P-gp substrate. How can I confirm this and what can I do?

Identifying and addressing P-gp efflux is a critical step in developing CNS-active drugs.

  • Confirmation and Mitigation Strategies:

    • In Vitro Confirmation:

      • Bidirectional Transport Assay: Perform a bidirectional transport assay using a cell line that overexpresses P-gp, such as MDCK-MDR1 or Caco-2 cells. A significantly higher basal-to-apical transport compared to apical-to-basal transport indicates active efflux.

      • Inhibition Assay: In the same assay, include a known P-gp inhibitor (e.g., verapamil or cyclosporin A). If the efflux ratio is significantly reduced in the presence of the inhibitor, it confirms that your compound is a P-gp substrate.[15]

    • Mitigation Strategies:

      • Structural Modification: Make chemical modifications to your isoxazole analog to reduce its affinity for P-gp. This can involve altering the charge, size, or specific functional groups that interact with the transporter.

      • Formulation with P-gp Inhibitors: For preclinical studies, you can formulate your isoxazole analog with a P-gp inhibitor to enhance its brain exposure.[22] However, this approach has translational challenges for clinical use due to potential drug-drug interactions.

      • Alternative Delivery Routes: Explore delivery routes that can bypass the BBB, such as intranasal administration.[24]

Section 3: Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro BBB Permeability Assessment using a Monolayer Cell Culture Model (e.g., hCMEC/D3)

  • Cell Culture: Culture hCMEC/D3 cells on collagen-coated Transwell inserts until a confluent monolayer is formed.

  • Barrier Integrity Check: Measure the TEER of the monolayer using an EVOM2 epithelial voltohmmeter. Only use inserts with TEER values above a pre-determined threshold (e.g., >30 Ω·cm²).

  • Permeability Assay:

    • Replace the medium in the apical (upper) and basolateral (lower) chambers with transport buffer.

    • Add the isoxazole analog (and control compounds) to the apical chamber.

    • At designated time points (e.g., 15, 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber.

    • Replace the collected volume with fresh transport buffer.

  • Sample Analysis: Quantify the concentration of the isoxazole analog in the collected samples using a suitable analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the apical chamber.

Protocol 2: Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB)

  • Membrane Preparation: Coat a 96-well filter plate with a lipid solution (e.g., porcine brain polar lipid) dissolved in an organic solvent (e.g., dodecane).

  • Donor Plate Preparation: Prepare a 96-well donor plate containing the isoxazole analogs and control compounds dissolved in a buffer solution (e.g., PBS at pH 7.4).

  • Assay Assembly: Add buffer to the wells of a 96-well acceptor plate. Place the lipid-coated filter plate on top of the acceptor plate, and then add the solutions from the donor plate to the filter plate.

  • Incubation: Incubate the assembled plate sandwich at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.

  • Sample Analysis: After incubation, determine the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Data Analysis: Calculate the effective permeability (Pe) for each compound.

Protocol 3: In Vivo Brain-to-Plasma Concentration Ratio (Kp) Determination in Rodents

  • Animal Dosing: Administer the isoxazole analog to a cohort of rodents (e.g., mice or rats) via a relevant route (e.g., intravenous or oral).

  • Sample Collection: At a predetermined time point (e.g., 1 hour post-dose), anesthetize the animals and collect a blood sample via cardiac puncture. Immediately after, perfuse the brain with saline to remove any remaining blood.

  • Tissue Processing: Harvest the brain and homogenize it in a suitable buffer. Process the blood sample to obtain plasma.

  • Sample Analysis: Extract the isoxazole analog from the brain homogenate and plasma samples. Quantify the concentration in each matrix using a validated analytical method like LC-MS/MS.

  • Data Analysis: Calculate the Kp value by dividing the concentration of the compound in the brain (ng/g) by its concentration in the plasma (ng/mL).

Section 4: Data Presentation

Table 1: Physicochemical Properties Influencing BBB Penetration

PropertyFavorable Range for BBB PenetrationImplication for Isoxazole Analogs
Molecular Weight (MW) < 400-600 Da[5]Keep the molecular weight of isoxazole analogs low.
Lipophilicity (LogP) 1 - 3Optimize the lipophilicity to balance BBB permeability and aqueous solubility.
Polar Surface Area (PSA) < 60-90 ŲMinimize the number of polar groups to reduce PSA.
Hydrogen Bond Donors ≤ 3Reduce the number of N-H and O-H groups.
Hydrogen Bond Acceptors ≤ 7Control the number of nitrogen and oxygen atoms.
Ionization (pKa) Neutral at physiological pH (7.4)Avoid strongly acidic or basic functional groups.

Table 2: Comparison of In Vitro BBB Models

ModelAdvantagesDisadvantagesBest For
PAMPA-BBB High throughput, low cost, reproducible[9]Only measures passive diffusion, no biological components[7]Early-stage screening of large compound libraries for passive permeability.
Monolayer Cell Culture Includes biological components (e.g., transporters)[1]Lower throughput, can have variable barrier tightness[11]Ranking compounds and investigating the role of transporters.
Co-culture Models More physiologically relevant, tighter barrier[10][12]More complex to set up and maintainDetailed mechanistic studies of promising candidates.
iPSC-derived Models Human-specific, high barrier integrity[1]Technically demanding, expensiveStudying human-specific transport mechanisms and disease modeling.

Table 3: Troubleshooting Low BBB Permeability of Isoxazole Analogs

IssuePotential CauseRecommended Action
Low in vitro permeability (PAMPA) Poor passive diffusionModify structure to increase lipophilicity and reduce PSA.
Low in vitro permeability (cell-based) Poor passive diffusion or active effluxIf PAMPA is also low, focus on physicochemical properties. If PAMPA is good, investigate efflux.
Good in vitro but low in vivo permeability Active efflux (e.g., P-gp substrate) or rapid metabolismConduct bidirectional transport assays and metabolic stability studies.
High variability in in vitro data Inconsistent cell monolayer integrity or experimental procedureMonitor TEER, use control compounds, and follow strict SOPs.

Section 5: Visualizations

G cluster_0 Initial Assessment cluster_1 In Vitro Evaluation cluster_2 In Vivo Validation cluster_3 Optimization Start Design/Synthesize Isoxazole Analog InSilico In Silico Prediction (MW, LogP, PSA) Start->InSilico PAMPA PAMPA-BBB Assay InSilico->PAMPA CellAssay In Vitro BBB Model (e.g., hCMEC/D3) PAMPA->CellAssay Promising Passive Permeability Optimize Structural Modification or Formulation Strategy PAMPA->Optimize Low Permeability EffluxAssay Efflux Transporter Assay (e.g., MDCK-MDR1) CellAssay->EffluxAssay InVivo In Vivo Study (e.g., Rodent Kp) EffluxAssay->InVivo Low Efflux Potential EffluxAssay->Optimize High Efflux Potential Analysis Analyze Brain/Plasma Concentrations InVivo->Analysis Analysis->Optimize Insufficient Brain Exposure End Lead Candidate Analysis->End Sufficient Brain Exposure Optimize->Start Re-evaluate

BBB_Factors Isoxazole {Isoxazole Analog | Physicochemical Properties: - Molecular Weight - Lipophilicity (LogP) - Polar Surface Area (PSA) - Charge (pKa)} BBB {Blood-Brain Barrier | {Endothelial Cells | Tight Junctions} | {Efflux Transporters (P-gp) | Influx Transporters}} Isoxazole->BBB Bloodstream BBB->Isoxazole Efflux Brain Brain Parenchyma BBB->Brain Successful Penetration

Troubleshooting_Low_BBB_Penetration start Low in vivo brain penetration despite good in vitro data is_efflux Is the compound a substrate for efflux transporters (e.g., P-gp)? start->is_efflux is_metabolism Is the compound rapidly metabolized? is_efflux->is_metabolism No action_efflux Modify structure to reduce efflux OR co-administer with an inhibitor is_efflux->action_efflux Yes is_ppb Is plasma protein binding excessively high? is_metabolism->is_ppb No action_metabolism Modify structure to block metabolic sites is_metabolism->action_metabolism Yes action_ppb Consider structural modifications to alter protein binding is_ppb->action_ppb Yes re_evaluate Re-evaluate in vivo action_efflux->re_evaluate action_metabolism->re_evaluate action_ppb->re_evaluate

References

Validation & Comparative

Comparative Bioactivity Analysis of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine and Related Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine and its structural analogs. Due to the limited availability of specific quantitative bioactivity data for this compound in publicly accessible literature, this guide focuses on the well-documented activities of its close structural isomers and related isoxazole compounds. The primary areas of bioactivity explored are GABAergic modulation, anticancer, and antioxidant effects, which are common for this class of compounds.

Executive Summary

The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While direct bioactivity data for this compound is scarce, its structural similarity to known bioactive molecules suggests potential roles in neuroscience and oncology. This guide synthesizes available data on related compounds to provide a predictive comparison and a framework for future experimental validation.

GABAergic Modulation: A Comparative Perspective

The core structure of this compound is closely related to known modulators of the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system. The comparators in this section are 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol (THPO) and Gaboxadol (also known as THIP).

Quantitative Data for GABAergic Activity
CompoundTargetBioactivityIC50/EC50Reference
THPO GABA Transporter (preferentially glial)Inhibition of GABA uptakeIC50: Varies by experimental setup[1]
Gaboxadol (THIP) GABA-A ReceptorAgonistEC50: 154 µM (human α1β2γ2S)[2]
EC50: 30-50 nM (α4β3δ and α6β3δ)[3]
N-DPB-THPO Glial GABA UptakeInhibition-[1]
Experimental Protocol: GABA Uptake Inhibition Assay

A common method to assess the inhibition of GABA transporters involves using radiolabeled GABA in cell or tissue preparations.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on GABA uptake.

Materials:

  • Cell line expressing the GABA transporter of interest (e.g., GAT1) or primary astrocyte cultures.

  • [³H]-GABA (radiolabeled GABA).

  • Test compound (e.g., this compound).

  • Known inhibitor as a positive control (e.g., Nipecotic acid).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Scintillation counter and vials.

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and culture until they form a confluent monolayer.

  • Preparation of Solutions: Prepare serial dilutions of the test compound and the positive control.

  • Assay:

    • Wash the cells with the assay buffer.

    • Pre-incubate the cells with the test compound or control at various concentrations for a specified time (e.g., 10-20 minutes) at 37°C.

    • Initiate the uptake by adding a solution containing a fixed concentration of [³H]-GABA.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for GABA uptake.

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Measurement:

    • Lyse the cells to release the intracellular contents.

    • Measure the amount of [³H]-GABA taken up by the cells using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the untreated control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Signaling Pathway: GABAergic Synaptic Transmission

GABAergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate GAD GAD Glutamate->GAD converts GABA_vesicle GABA Vesicle GAD->GABA_vesicle synthesizes GABA_cleft GABA GABA_vesicle->GABA_cleft Release GAT1_pre GAT1 GABA_cleft->GAT1_pre Reuptake GABA_A_R GABA-A Receptor (Ion Channel) GABA_cleft->GABA_A_R Binds to GABA_B_R GABA-B Receptor (GPCR) GABA_cleft->GABA_B_R Binds to GAT_glia GABA Transporter (e.g., GAT1/3) GABA_cleft->GAT_glia Uptake Cl_ion Cl- influx GABA_A_R->Cl_ion Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization

Anticancer and Antioxidant Potential

Numerous isoxazole derivatives have been synthesized and evaluated for their anticancer and antioxidant properties.[4][5][6] The primary mechanism of anticancer action often involves the induction of apoptosis in cancer cells.

Quantitative Data for Anticancer and Antioxidant Activities of Isoxazole Derivatives
CompoundAssayCell Line/TargetBioactivityIC50Reference
Isoxazole-carboxamide 2d Cytotoxicity (MTT)HeLaAnticancer15.48 µg/ml[5][6]
Isoxazole-carboxamide 2e Cytotoxicity (MTT)Hep3BAnticancer~23 µg/ml[5][6]
Isoxazole-carboxamide 2a Cytotoxicity (MTT)MCF-7Anticancer39.80 µg/ml[5][6]
Isoxazole-carboxamide 2a Antioxidant (DPPH)DPPH radicalAntioxidant7.8 ± 1.21 µg/ml[5][6]
Trolox (Standard) Antioxidant (DPPH)DPPH radicalAntioxidant2.75 µg/ml[5][6]
Experimental Protocols

Objective: To determine the cytotoxic effect of a compound on a cancer cell line.[7][8][9][10]

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa).

  • Cell culture medium and supplements.

  • Test compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO, isopropanol).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the soluble yellow MTT into insoluble purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Objective: To evaluate the free radical scavenging activity of a compound.[11][12][13][14]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol.

  • Test compound.

  • A known antioxidant as a positive control (e.g., Ascorbic acid, Trolox).

  • Methanol or ethanol.

  • Spectrophotometer or microplate reader.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound and the positive control.

  • Reaction: Add the DPPH solution to each dilution of the test compound and control.

  • Incubation: Incubate the mixtures in the dark at room temperature for a set time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. The purple color of the DPPH radical will be reduced in the presence of an antioxidant.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. Plot the percentage of scavenging against the logarithm of the compound concentration to determine the IC50 value.

Signaling Pathway: Apoptosis

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor (e.g., Fas, TNFR) DISC DISC Formation Procaspase8 Procaspase-8 Caspase8 Caspase-8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cellular_Stress Cellular Stress (e.g., DNA damage) p53 p53 Bcl2_family Bcl-2 Family (Bax, Bak) Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Apoptosome Apoptosome (Apaf-1, Cytochrome c) Procaspase9 Procaspase-9 Caspase9 Caspase-9 Caspase9->Procaspase3 Caspase3 Caspase-3 Cell_Death Apoptosis

Conclusion

While direct experimental validation of this compound's bioactivity is pending, its structural relationship to potent GABAergic modulators and the broader family of bioactive isoxazoles provides a strong rationale for its investigation in neuroscience and oncology. The comparative data and detailed protocols in this guide offer a foundation for researchers to design and execute experiments to elucidate the specific biological functions of this compound. Future studies should aim to generate quantitative data for this compound to allow for a direct and comprehensive comparison with the alternatives presented herein.

References

A Comparative Analysis of Isoxazole and Isothiazole Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of isoxazole and isothiazole analogs, two important five-membered heterocyclic scaffolds in medicinal chemistry. This document summarizes their physicochemical properties, biological activities, and provides detailed experimental protocols for key assays, aiming to assist researchers in making informed decisions during the drug discovery and development process.

Introduction: Isoxazole and Isothiazole Scaffolds

Isoxazoles and isothiazoles are five-membered heterocyclic compounds containing nitrogen and oxygen (isoxazole) or nitrogen and sulfur (isothiazole) atoms in adjacent positions.[1] These ring systems are present in a wide array of biologically active molecules and approved drugs, demonstrating their significance in medicinal chemistry.[2][3] Their value stems from their ability to engage in various non-covalent interactions with biological targets, their metabolic stability, and the synthetic tractability that allows for the generation of diverse chemical libraries.[4][5] This guide explores the comparative advantages and disadvantages of these two scaffolds in the context of their application in drug discovery.

Physicochemical Properties

The subtle difference in the heteroatom (oxygen in isoxazole, sulfur in isothiazole) can significantly influence the physicochemical properties of the resulting analogs, affecting their solubility, lipophilicity, and metabolic stability. A general comparison of the parent scaffolds is presented below.

PropertyIsoxazoleIsothiazoleReference(s)
Molecular FormulaC₃H₃NOC₃H₃NS
Molecular Weight69.06 g/mol 85.12 g/mol
Boiling Point95 °C114 °C
Acidity (pKa of conjugate acid)~ -2.0~ -0.5
Dipole Moment~ 2.8 D~ 2.4 D

Comparative Biological Activities

This section provides a comparative overview of the anticancer, antimicrobial, and anti-inflammatory activities of isoxazole and isothiazole analogs, supported by experimental data from various studies. It is important to note that a direct head-to-head comparison is often challenging due to variations in experimental conditions across different studies. The data presented here is a compilation from multiple sources to provide a broad perspective.

Anticancer Activity

Both isoxazole and isothiazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms such as kinase inhibition, apoptosis induction, and inhibition of heat shock proteins.[3][6][7][8][9][10]

Table 1: Comparative Anticancer Activity of Isoxazole and Isothiazole Analogs

Compound ClassDerivative/SubstituentsCancer Cell LineIC₅₀ (µM)Mechanism of Action (if known)Reference(s)
Isoxazole 3,5-DisubstitutedMCF-7 (Breast)0.5 - 10Varies[1]
LeflunomideVarious10 - 50Dihydroorotate dehydrogenase inhibition[4]
AcivicinVarious1 - 20Glutamine antagonist[2]
Isothiazole Benzo[d]isothiazole Schiff basesLeukemia cell lines4 - 9 (CC₅₀)Cytotoxicity[10]
Substituted isothiazolesVarious5 - 25Varies
Antimicrobial Activity

Isoxazole and isothiazole analogs have been extensively investigated for their antibacterial and antifungal properties. The isoxazole ring is a key component of several penicillin and cephalosporin antibiotics. Isothiazolinones, derivatives of isothiazole, are widely used as broad-spectrum biocides.[4][11]

Table 2: Comparative Antimicrobial Activity of Isoxazole and Isothiazole Analogs

Compound ClassDerivative/SubstituentsMicroorganismMIC (µg/mL)Reference(s)
Isoxazole 3,5-DisubstitutedS. aureus1.56 - 6.25[12]
E. coli3.12 - 12.5[12]
C. albicans6 - 60[11]
Isothiazole Isothiazolyl oxazolidinonesS. aureus0.5 - 4
E. faecalis1 - 8
B. subtilis0.25 - 2
Anti-inflammatory Activity

The anti-inflammatory potential of both scaffolds has been well-documented, with several isoxazole-containing drugs being used clinically as anti-inflammatory agents. Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes.[1]

Table 3: Comparative Anti-inflammatory Activity of Isoxazole and Isothiazole Analogs

Compound ClassDerivative/SubstituentsTargetIC₅₀ (µM)Reference(s)
Isoxazole ValdecoxibCOX-20.005[4]
MavacoxibCOX-20.03
ParecoxibCOX-20.002
Isothiazole Substituted isothiazolesCOX-1/COX-2Varies

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[13][14]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (isoxazole or isothiazole analogs) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: Agar Disk Diffusion Method

The agar disk diffusion method (Kirby-Bauer test) is a widely used method to determine the susceptibility of bacteria to various antimicrobial compounds.[15][16][17][18][19]

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Uniformly swab the surface of a Mueller-Hinton agar plate with the prepared inoculum.

  • Disk Application: Aseptically place sterile filter paper disks (6 mm in diameter) impregnated with a known concentration of the test compound onto the surface of the agar.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of complete inhibition around each disk in millimeters.

  • Interpretation: The size of the zone of inhibition is used to determine the susceptibility of the microorganism to the test compound.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.[20][21][22][23][24]

Protocol:

  • Enzyme and Compound Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the test compounds at various concentrations.

  • Reaction Initiation: In a 96-well plate, add the enzyme, a heme cofactor, and the test compound. Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 10-20 minutes).

  • Detection: The product of the COX reaction (prostaglandin H₂) is typically measured using a colorimetric or fluorometric detection kit that quantifies the amount of prostaglandin produced.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ value.

Mandatory Visualizations

Signaling Pathway: NF-κB Signaling in Inflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of the inflammatory response.[25][26][27][28][29] Many anti-inflammatory drugs target components of this pathway.

NF_kB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptor Stimuli->Receptor Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates Proteasome Proteasome NFkB NF-κB (p50/p65) IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates DNA DNA NFkB->DNA Binds to Promoter Region Genes Pro-inflammatory Gene Expression DNA->Genes Transcription

Caption: Simplified diagram of the canonical NF-κB signaling pathway.

Experimental Workflow: Drug Discovery and Development

The process of discovering and developing a new drug is a long and complex process, typically divided into several stages.[30][31][32]

Drug_Discovery_Workflow cluster_discovery cluster_preclinical cluster_clinical cluster_approval Discovery Drug Discovery Target_ID Target Identification & Validation Preclinical Preclinical Development Discovery->Preclinical Hit_Gen Hit Generation Target_ID->Hit_Gen Lead_Opt Lead Optimization Hit_Gen->Lead_Opt In_Vitro In Vitro Studies (ADME, Toxicity) Clinical Clinical Trials Preclinical->Clinical In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Phase_I Phase I (Safety) Approval Regulatory Approval Clinical->Approval Phase_II Phase II (Efficacy) Phase_I->Phase_II Phase_III Phase III (Large-scale Efficacy) Phase_II->Phase_III NDA New Drug Application (NDA) Submission Market Post-Market Surveillance Approval->Market Review FDA Review NDA->Review

References

A Comparative Guide to the Activity of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine Analogs and THPO as GABA Uptake Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of two key gamma-aminobutyric acid (GABA) uptake inhibitors: 4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol (exo-THPO) and 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol (THPO). The comparison is based on experimental data from in vitro pharmacological studies.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. The action of GABA is terminated by its reuptake from the synaptic cleft by GABA transporters (GATs), which are located on both neurons and glial cells (astrocytes). Inhibition of these transporters can prolong the inhibitory effect of GABA, a mechanism of significant interest for the treatment of neurological disorders such as epilepsy.

This guide focuses on two bicyclic isoxazole compounds that have been investigated as GABA uptake inhibitors:

  • 4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol (exo-THPO) : A derivative of the tetrahydrobenzo[d]isoxazole scaffold.

  • 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol (THPO) : A structural analogue of the GABAA receptor agonist muscimol.

While both compounds target GABA transporters, they exhibit different potencies and selectivities for neuronal versus glial uptake, which is a critical factor in their potential therapeutic applications.

Chemical Structures

G cluster_0 exo-THPO (4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol) cluster_1 THPO (4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol) a b

Caption: Chemical structures of exo-THPO and THPO.

Comparative Biological Activity

The primary mechanism of action for both exo-THPO and THPO is the inhibition of GABA transporters. Experimental data reveals differences in their potency and selectivity for inhibiting GABA uptake in neurons versus glial cells (astrocytes).

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentrations (IC50) of exo-THPO and THPO for GABA uptake in cultured murine cortical neurons and astrocytes.[1]

CompoundGlial GABA Uptake IC50 (µM)Neuronal GABA Uptake IC50 (µM)Selectivity (Neuronal/Glial)
exo-THPO 2009004.5
THPO 268530~2.0

Data Interpretation:

  • Potency: exo-THPO is slightly more potent at inhibiting glial GABA uptake compared to THPO.

  • Selectivity: exo-THPO demonstrates a more pronounced selectivity for inhibiting glial GABA uptake over neuronal uptake, with a selectivity ratio of 4.5, compared to approximately 2.0 for THPO.[1] This suggests that exo-THPO may offer a more targeted approach to modulating GABAergic neurotransmission by preferentially affecting astrocytic GABA clearance.

Mechanism of Action: Inhibition of GABAergic Synaptic Reuptake

Both exo-THPO and THPO exert their effects by blocking GABA transporters (GATs) in the synaptic cleft. This leads to an increased concentration and prolonged presence of GABA, thereby enhancing inhibitory neurotransmission.

GABA_Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_glia Astrocyte Glutamate Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA GAD->GABA_vesicle VGAT VGAT GABA_vesicle->VGAT Synaptic_Cleft Synaptic Cleft VGAT->Synaptic_Cleft Release GABA_in_cleft GABA GAT1_pre GAT1 GABA_in_cleft->GAT1_pre Reuptake GABA_R GABA Receptor GABA_in_cleft->GABA_R GAT_glia GAT (GAT-3) GABA_in_cleft->GAT_glia Uptake Ion_Channel Cl- Channel GABA_R->Ion_Channel Activates Hyperpolarization Hyperpolarization (Inhibition) Ion_Channel->Hyperpolarization Cl- influx Inhibitor exo-THPO / THPO Inhibitor->GAT1_pre Inhibitor->GAT_glia More selective (exo-THPO)

Caption: GABAergic synapse showing the mechanism of exo-THPO and THPO.

Experimental Protocols

The quantitative data presented in this guide were obtained through in vitro GABA uptake assays using primary cell cultures.

In Vitro GABA Uptake Assay

Objective: To determine the potency and selectivity of compounds in inhibiting the uptake of radiolabeled GABA into cultured neurons and astrocytes.

Methodology:

  • Cell Culture:

    • Primary cultures of cortical neurons and astrocytes are prepared from neonatal mice.[1]

    • Neurons are plated on poly-L-lysine-coated dishes and cultured in a serum-free medium.

    • Astrocytes are cultured separately and purified to obtain a homogenous glial cell population.

  • GABA Uptake Assay:

    • Cultured cells are washed with a buffer solution (e.g., Krebs-Ringer-HEPES).

    • Cells are pre-incubated with varying concentrations of the test compounds (exo-THPO or THPO) for a specified time.

    • The uptake is initiated by adding a solution containing a low concentration of radiolabeled GABA (e.g., [3H]GABA).

    • The incubation is carried out for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.

    • The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.

    • Cells are lysed, and the intracellular radioactivity is measured using liquid scintillation counting.

  • Data Analysis:

    • The amount of [3H]GABA uptake is determined for each compound concentration.

    • The results are expressed as a percentage of the control (no inhibitor).

    • IC50 values are calculated by non-linear regression analysis of the concentration-response curves.

experimental_workflow cluster_culture Cell Preparation cluster_assay GABA Uptake Assay cluster_analysis Data Analysis Culture_Neurons Culture Neurons Wash_Cells Wash Cells Culture_Neurons->Wash_Cells Culture_Astrocytes Culture Astrocytes Culture_Astrocytes->Wash_Cells Pre_incubation Pre-incubate with Inhibitor (exo-THPO/THPO) Wash_Cells->Pre_incubation Add_GABA Add [3H]GABA Pre_incubation->Add_GABA Incubate Incubate (37°C) Add_GABA->Incubate Terminate Terminate Uptake (Ice-cold wash) Incubate->Terminate Lyse Lyse Cells Terminate->Lyse Scintillation Scintillation Counting Lyse->Scintillation Calculate_IC50 Calculate IC50 Scintillation->Calculate_IC50

Caption: Experimental workflow for in vitro GABA uptake assay.

Conclusion

Both exo-THPO and THPO are effective inhibitors of GABA uptake. However, the available data indicates that exo-THPO (4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol) exhibits a higher selectivity for glial GABA transporters compared to THPO (4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol).[1] This enhanced selectivity may offer a therapeutic advantage by preferentially modulating astrocytic control of synaptic GABA levels, potentially leading to a more refined pharmacological profile. Further in vivo studies are necessary to fully elucidate the therapeutic implications of these differences in activity.

References

Unlocking Molecular Structures: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized product's structure is paramount. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy stands as a cornerstone technique in this endeavor, offering a detailed roadmap of atomic connectivity within a molecule. This guide provides an objective comparison of the most common 2D NMR experiments—COSY, HSQC, and HMBC—supported by experimental data and detailed protocols to aid in their effective application.

Two-dimensional NMR techniques overcome the limitations of one-dimensional (1D) NMR, which can suffer from signal overlap in complex molecules, by spreading the signals across two frequency axes.[1] This enhanced resolution allows for the clear identification of correlations between different nuclei, providing invaluable information for structural elucidation.[1]

At a Glance: Comparing Key 2D NMR Experiments

The choice of 2D NMR experiment depends on the specific structural question being addressed. The following table summarizes the key performance characteristics of COSY, HSQC, and HMBC experiments, providing a quick reference for selecting the appropriate technique.

ExperimentInformation ObtainedTypical Sample Quantity (mg)Typical Experiment TimeRelative Sensitivity
COSY (Correlation Spectroscopy)¹H-¹H correlations through 2-3 bonds.[2]55 - 30 min[3]High
HSQC (Heteronuclear Single Quantum Coherence)¹H-¹³C one-bond correlations.[4]100.5 - 2 hours[3]High
HMBC (Heteronuclear Multiple Bond Correlation)¹H-¹³C long-range (2-4 bonds) correlations.[4]102 - 12 hours[3]Moderate

Table 1: Comparison of common 2D NMR experiments for small molecule structure elucidation. Typical sample quantities and experiment times can vary based on sample concentration, spectrometer field strength, and desired signal-to-noise ratio.

The Logical Flow of Structure Elucidation

A typical workflow for determining the structure of a synthesized product using 2D NMR follows a logical progression, starting with simple proton correlation and moving to more complex heteronuclear long-range correlations.

G cluster_1d 1D NMR cluster_2d 2D NMR H_NMR ¹H-NMR (Proton Spectrum) COSY COSY (¹H-¹H Correlation) H_NMR->COSY Identifies proton spin systems HSQC HSQC (¹H-¹³C One-Bond Correlation) H_NMR->HSQC Provides proton chemical shifts C_NMR ¹³C-NMR (Carbon Spectrum) C_NMR->HSQC Provides carbon chemical shifts COSY->HSQC Aids in assigning protonated carbons HMBC HMBC (¹H-¹³C Long-Range Correlation) HSQC->HMBC Confirms assignments and connects fragments Structure Final Structure HMBC->Structure Assembles the carbon skeleton

A typical workflow for 2D NMR-based structure elucidation.

This workflow begins with acquiring standard 1D ¹H and ¹³C NMR spectra.[5] The ¹H-NMR provides initial information about the proton environments. A COSY experiment is then typically performed to establish proton-proton coupling networks, revealing which protons are adjacent to each other within a spin system.[2]

Following this, an HSQC experiment is crucial for identifying which protons are directly attached to which carbon atoms, providing direct one-bond ¹H-¹³C correlations.[4] Finally, the HMBC experiment is employed to piece together the entire carbon skeleton by identifying long-range correlations between protons and carbons that are two to four bonds apart.[4] This allows for the connection of different spin systems and the identification of quaternary carbons (carbons with no attached protons).

Detailed Experimental Protocols

The following sections provide generalized, step-by-step protocols for acquiring COSY, HSQC, and HMBC spectra. These protocols are intended as a guide and may require optimization based on the specific instrument and sample.

COSY (Correlation Spectroscopy) Experiment

The COSY experiment is a homonuclear 2D NMR technique that reveals scalar couplings between protons, typically over two to three bonds.[2]

Methodology:

  • Sample Preparation: Prepare a solution of the sample in a deuterated solvent at a concentration of approximately 5 mg/mL.

  • Initial 1D ¹H Spectrum: Acquire a standard 1D ¹H-NMR spectrum to determine the spectral width and transmitter offset frequency.[6]

  • COSY Parameter Setup:

    • Load a standard COSY pulse program (e.g., cosygpqf on Bruker systems).[7]

    • Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.

    • Set the number of data points in the direct dimension (F2, TD2) to 1024 or 2048.

    • Set the number of increments in the indirect dimension (F1, TD1) to 128 or 256.[6]

    • Set the number of scans (ns) per increment, typically 1 to 8 depending on the sample concentration.[6]

    • Set a relaxation delay (d1) of 1-2 seconds.

  • Acquisition: Start the acquisition. The experiment time will typically range from 5 to 30 minutes.[3]

  • Processing:

    • Apply a sine-bell or squared sine-bell window function to both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase correction is generally not required for magnitude-mode COSY spectra.

    • Symmetrize the spectrum to reduce artifacts.[6]

HSQC (Heteronuclear Single Quantum Coherence) Experiment

The HSQC experiment is a heteronuclear 2D NMR technique that shows correlations between protons and directly attached carbons (or other heteroatoms like ¹⁵N).[1]

Methodology:

  • Sample Preparation: Prepare a solution of the sample in a deuterated solvent at a concentration of approximately 10 mg/mL.

  • Initial 1D Spectra: Acquire 1D ¹H and ¹³C spectra to determine the spectral widths and transmitter offset frequencies for both nuclei.[8]

  • HSQC Parameter Setup:

    • Load a standard HSQC pulse program (e.g., hsqcetgpsi on Bruker systems).[7]

    • Set the ¹H spectral width (F2) and ¹³C spectral width (F1) to include all relevant signals.

    • Set the number of data points in the ¹H dimension (F2, TD2) to 1024.

    • Set the number of increments in the ¹³C dimension (F1, TD1) to 128 or 256.

    • Set the number of scans (ns) per increment, typically 2 to 16 depending on concentration.

    • Set a relaxation delay (d1) of 1-2 seconds.

    • The one-bond coupling constant (¹JCH) is typically set to an average value of 145 Hz for sp³ carbons and 160 Hz for sp² carbons.

  • Acquisition: Start the acquisition. The experiment time will typically range from 30 minutes to 2 hours.[3]

  • Processing:

    • Apply a squared sine-bell window function to both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase correct the spectrum in both dimensions.

HMBC (Heteronuclear Multiple Bond Correlation) Experiment

The HMBC experiment is a heteronuclear 2D NMR technique that reveals long-range correlations between protons and carbons over two to four bonds.[1]

Methodology:

  • Sample Preparation: Prepare a solution of the sample in a deuterated solvent at a concentration of approximately 10 mg/mL.

  • Initial 1D Spectra: Acquire 1D ¹H and ¹³C spectra to determine the spectral widths and transmitter offset frequencies.[8]

  • HMBC Parameter Setup:

    • Load a standard HMBC pulse program (e.g., hmbcgplpndqf on Bruker systems).[8]

    • Set the ¹H spectral width (F2) and ¹³C spectral width (F1) to include all relevant signals.

    • Set the number of data points in the ¹H dimension (F2, TD2) to 1024 or 2048.

    • Set the number of increments in the ¹³C dimension (F1, TD1) to 256 or 512.

    • Set the number of scans (ns) per increment, typically 4 to 64 depending on concentration.

    • Set a relaxation delay (d1) of 1-2 seconds.

    • The long-range coupling constant (ⁿJCH) is optimized for a range of couplings, typically set to a value between 6 and 10 Hz.[9]

  • Acquisition: Start the acquisition. The experiment time can range from 2 to 12 hours.[3]

  • Processing:

    • Apply a sine-bell or squared sine-bell window function to both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase correction is generally not required for magnitude-mode HMBC spectra.

Logical Relationships in Spectral Interpretation

The power of 2D NMR lies in the combined interpretation of these experiments. The following diagram illustrates the logical connections between the information provided by each technique.

G COSY COSY Identifies ¹H-¹H spin systems (e.g., -CH-CH₂-) HSQC HSQC Connects protons to their directly attached carbons COSY->HSQC Assigns carbons within a spin system Structure Molecular Structure COSY->Structure Defines proton connectivity HMBC HMBC Connects protonated carbons to neighboring carbons (including quaternary) HSQC->HMBC Provides starting points for long-range correlations HMBC->Structure Assembles the complete carbon framework

Logical relationships between key 2D NMR experiments.

By systematically applying and interpreting these 2D NMR experiments, researchers can confidently piece together the intricate puzzle of a molecule's structure, ensuring the integrity and validity of their synthetic products.

References

A Researcher's Guide to In Vitro Validation of GABA Uptake Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of common γ-aminobutyric acid (GABA) uptake inhibitors and detailed experimental protocols for their in vitro validation. The data presented here is compiled from multiple studies to facilitate the selection of appropriate compounds and methodologies for investigating the GABAergic system.

The termination of GABAergic neurotransmission is primarily mediated by the rapid reuptake of GABA from the synaptic cleft by GABA transporters (GATs).[1][2] These transporters, which are part of the solute carrier 6 (SLC6) family, are critical targets for therapeutic intervention in neurological disorders such as epilepsy.[3][4] Four main subtypes of GATs have been identified: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1).[3] Validating the inhibition of these transporters in vitro is a crucial step in the development of novel therapeutics.

Performance Comparison of GABA Uptake Inhibitors

The potency of various GABA uptake inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several commonly used inhibitors against different human GAT subtypes, as determined by in vitro [³H]GABA uptake assays in recombinant cell lines.

CompoundGAT1 IC50 (µM)GAT2 IC50 (µM)GAT3 IC50 (µM)BGT1 IC50 (µM)Selectivity Profile
Tiagabine 0.07 - 0.39[5]---Highly selective for GAT1[1][6]
Nipecotic Acid 14.4 (Kᵢ)[7]---GAT1-3 inhibitor, not BGT1[6]
NNC-711 0.04740[7]350[7]3570[7]Highly selective for GAT1
SKF89976a 7.3[7]550[7]944[7]7210[7]Selective for GAT1
(S)-SNAP-5114 ----Semi-selective for GAT3/4 (mouse)

Note: IC50 values can vary depending on the experimental conditions, including the cell line used and assay parameters.

Experimental Protocols

The most common in vitro method for validating GABA uptake inhibition is the radiolabeled substrate uptake assay, typically using [³H]GABA.

[³H]GABA Uptake Inhibition Assay in HEK293 Cells

This protocol describes a method for determining the IC50 value of a test compound on a specific GAT subtype stably expressed in Human Embryonic Kidney 293 (HEK293) cells.

Materials:

  • HEK293 cells stably expressing the human GAT subtype of interest (e.g., GAT1)

  • Cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)

  • Poly-D-lysine coated 96-well plates

  • Assay Buffer (e.g., Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4)

  • [³H]GABA (radiolabeled gamma-aminobutyric acid)

  • Unlabeled GABA

  • Test compounds (inhibitors)

  • Reference inhibitor for defining non-specific uptake (e.g., Tiagabine for GAT1)

  • Scintillation fluid

  • Microplate scintillation counter

  • Cell lysis buffer (e.g., 1% SDS)

Procedure:

  • Cell Culture and Plating:

    • Culture HEK293 cells expressing the target GAT in appropriate cell culture medium.

    • Approximately 24-48 hours prior to the assay, seed the cells into poly-D-lysine coated 96-well plates at a density of approximately 50,000 cells per well and allow them to adhere overnight.[5][8]

  • Assay Preparation:

    • On the day of the experiment, aspirate the culture medium from the wells.

    • Wash the cells twice with 100 µL of room temperature assay buffer.[5]

  • Inhibitor Pre-incubation:

    • Prepare serial dilutions of the test compounds and the reference inhibitor in assay buffer.

    • Add 50 µL of the diluted compounds or vehicle control to the respective wells.

    • Pre-incubate the plate at room temperature for 10-30 minutes.[5][9]

  • Initiation of GABA Uptake:

    • Prepare the uptake solution containing a mixture of [³H]GABA and unlabeled GABA in assay buffer. The final concentration of GABA should be close to the Km value for the specific transporter to ensure sensitive detection of inhibition.

    • Initiate the uptake by adding 50 µL of the uptake solution to each well.[9]

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 3-20 minutes).[10][11] This incubation time should be within the linear range of GABA uptake for the specific cell line and transporter.

  • Termination of Uptake:

    • Terminate the reaction by rapidly aspirating the uptake solution.

    • Wash the cells three times with 200 µL of ice-cold assay buffer to remove extracellular [³H]GABA.[9]

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells by adding 100 µL of lysis buffer to each well.

    • Transfer the lysate to scintillation vials or a microplate compatible with a scintillation counter.

    • Add an appropriate volume of scintillation fluid.

    • Measure the radioactivity (counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Total Uptake: CPM in wells with vehicle control.

    • Non-specific Uptake: CPM in wells with a saturating concentration of a known potent inhibitor (e.g., tiagabine for GAT1).[11]

    • Specific Uptake: Total Uptake - Non-specific Uptake.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the specific uptake.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

GABAergic Synaptic Transmission

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell (Astrocyte) presynaptic_terminal Presynaptic Terminal gaba_vesicle Synaptic Vesicle (GABA) presynaptic_terminal->gaba_vesicle Packaging vgat VGAT gaba_vesicle->vgat gaba_cleft gaba_vesicle->gaba_cleft Release (Exocytosis) glutamate Glutamate gad GAD glutamate->gad Synthesis gad->presynaptic_terminal GABA vgat->gaba_vesicle Transport gat1_pre GAT1 gat1_pre->presynaptic_terminal Recycling gaba_cleft->gat1_pre Reuptake gaba_receptor GABA Receptor (GABA_A / GABA_B) gaba_cleft->gaba_receptor Binding gat_glia GAT1 / GAT3 gaba_cleft->gat_glia Reuptake postsynaptic_terminal Postsynaptic Density gaba_receptor->postsynaptic_terminal Signal Transduction cluster_glia cluster_glia gat_glia->cluster_glia Metabolism

Caption: Overview of GABAergic neurotransmission.

Experimental Workflow for In Vitro GABA Uptake Inhibition Assay

GABA_Uptake_Assay_Workflow start Start cell_culture 1. Culture & Plate GAT-expressing cells start->cell_culture wash_cells 2. Wash cells with assay buffer cell_culture->wash_cells add_inhibitor 3. Add test compounds & pre-incubate wash_cells->add_inhibitor add_gaba 4. Add [3H]GABA to initiate uptake add_inhibitor->add_gaba incubate 5. Incubate at room temperature add_gaba->incubate terminate_uptake 6. Stop uptake by washing with cold buffer incubate->terminate_uptake lyse_cells 7. Lyse cells terminate_uptake->lyse_cells scintillation_count 8. Measure radioactivity lyse_cells->scintillation_count analyze_data 9. Analyze data & determine IC50 scintillation_count->analyze_data end End analyze_data->end

References

A Comparative Guide to the Efficacy of Anticonvulsant Drugs for Focal Seizures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of several prominent anticonvulsant drugs used in the treatment of focal seizures. The information presented is based on a comprehensive review of published clinical trial data and network meta-analyses, offering a valuable resource for researchers and professionals in the field of neurology and drug development.

Quantitative Efficacy Comparison

The following table summarizes the efficacy of various anticonvulsant drugs as adjunctive therapy for focal seizures, based on data from network meta-analyses and head-to-head clinical trials. The primary endpoints presented are the responder rate (the percentage of patients achieving a 50% or greater reduction in seizure frequency) and the seizure freedom rate. It is important to note that efficacy can vary based on the specific patient population, seizure type, and concomitant medications.

Anticonvulsant DrugResponder Rate (≥50% Seizure Reduction)Seizure Freedom RateKey Clinical Trial Evidence
Brivaracetam 34.2% - 39.5%[1]3.3% - 5.1%[1]Network meta-analysis suggests brivaracetam is among the most efficacious newer antiepileptic drugs in terms of seizure freedom.[1]
Levetiracetam 31.6% - 45%5.7%Network meta-analyses show levetiracetam to be an effective option with a good balance of efficacy and tolerability.
Lamotrigine 20% - 41.1%Not consistently reportedFound to have a high responder rate and is often used as a first-line treatment for focal seizures.
Carbamazepine ~58% (at 6 months in monotherapy trials)~48% (at 12 months in monotherapy trials)A long-standing first-line treatment for focal seizures, though efficacy rates can be variable in clinical trials.
Oxcarbazepine 35% - 41%~12% (in one monotherapy trial)Efficacy is considered comparable to carbamazepine, often with a better tolerability profile.
Topiramate ~45%Not consistently reportedDemonstrates broad-spectrum activity and is effective in refractory partial seizures.
Zonisamide 21% - 67%5% - 6%Effective as both adjunctive therapy and monotherapy for focal seizures.
Lacosamide 38.3% - 41.1%Not consistently reportedShows significant seizure reduction as an adjunctive therapy.[2][3]
Perampanel ~38%~4%An AMPA receptor antagonist that has shown efficacy in refractory focal seizures.
Eslicarbazepine Acetate 30.5% - 40.9%Not consistently reportedA once-daily option with demonstrated efficacy in reducing seizure frequency.
Gabapentin 15% - 25%Not consistently reportedGenerally considered to have more modest efficacy compared to other adjunctive treatments for focal seizures.
Pregabalin ~29%Not consistently reportedShows efficacy in reducing seizure frequency, with a dose-dependent response.
Phenytoin Not consistently reported in recent comparative trialsNot consistently reported in recent comparative trialsA long-established anticonvulsant, though its use has declined due to its side effect profile and drug interactions.
Divalproex Sodium ~38%~9% (in one monotherapy trial)Demonstrates efficacy in partial-onset seizures, both as monotherapy and adjunctive therapy.[4]

Experimental Protocols of Key Clinical Trials

Detailed methodologies are crucial for the critical appraisal of clinical trial data. Below are summaries of the typical experimental protocols for pivotal, randomized, double-blind, placebo-controlled trials for some of the compared anticonvulsant drugs.

General Protocol for Adjunctive Therapy Trials in Focal Epilepsy
  • Study Design: Most pivotal trials for adjunctive therapy in focal epilepsy follow a multicenter, randomized, double-blind, placebo-controlled, parallel-group design.

  • Patient Population: Eligible patients are typically adults (and sometimes adolescents) with a diagnosis of focal epilepsy (with or without secondary generalization) who have not achieved seizure freedom despite treatment with one to three concomitant antiepileptic drugs (AEDs). A prospective baseline period (commonly 4-8 weeks) is used to establish a stable seizure frequency.

  • Randomization and Blinding: Patients are randomly assigned to receive either the investigational drug at one of several fixed doses or a placebo. Both patients and investigators are blinded to the treatment allocation.

  • Treatment Period: The treatment period usually consists of a titration phase (where the dose is gradually increased to the target dose) and a maintenance phase (where the target dose is continued for a predefined period, often 12 weeks).

  • Primary Efficacy Endpoint: The most common primary efficacy endpoint is the percent reduction in seizure frequency per 28 days from baseline compared to placebo.

  • Secondary Efficacy Endpoints: These often include the responder rate (percentage of patients with a ≥50% reduction in seizure frequency), the seizure freedom rate, and the median percent reduction in seizure frequency.

  • Safety and Tolerability Assessments: These are monitored throughout the trial and include the incidence of treatment-emergent adverse events (TEAEs), physical and neurological examinations, vital signs, and laboratory tests.

Signaling Pathways and Mechanisms of Action

Understanding the mechanism of action of each anticonvulsant is fundamental to rational drug selection and development. The following diagrams, generated using the DOT language, illustrate the primary signaling pathways and molecular targets of the compared drugs.

SV2A Ligands: Brivaracetam and Levetiracetam

Brivaracetam and Levetiracetam exert their anticonvulsant effects by binding to the synaptic vesicle glycoprotein 2A (SV2A), a protein involved in the regulation of neurotransmitter release.[5][6] Brivaracetam has a higher binding affinity for SV2A compared to Levetiracetam.[4][5]

SV2A_Ligands cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron SV2A SV2A Vesicle Synaptic Vesicle SV2A->Vesicle Modulates Vesicle Fusion Release Neurotransmitter Release Ca_channel Calcium Channel Ca_entry Ca²⁺ Influx Neurotransmitter Glutamate (Excitatory) Brivaracetam Brivaracetam Brivaracetam->SV2A High Affinity Binding Brivaracetam->Release Inhibits Levetiracetam Levetiracetam Levetiracetam->SV2A Binding Levetiracetam->Release Inhibits Ca_entry->Vesicle Triggers Receptor Glutamate Receptor Release->Receptor Binds to Excitation Reduced Excitatory Postsynaptic Potential Receptor->Excitation

Caption: Mechanism of action of SV2A ligands.

Sodium Channel Blockers

A major class of anticonvulsant drugs, including Lamotrigine, Carbamazepine, Oxcarbazepine, Phenytoin, Lacosamide, Eslicarbazepine Acetate, and Zonisamide, act by blocking voltage-gated sodium channels. This action stabilizes neuronal membranes and inhibits the repetitive firing of neurons that is characteristic of seizures.[7][8][9]

Sodium_Channel_Blockers Na_Channel Voltage-Gated Sodium Channel Resting State Open State Inactive State Na_Channel:open->Na_Channel:inactive Inactivates Na_Channel:inactive->Na_Channel:resting Returns to Resting Action_Potential Action Potential Propagation Na_Channel:resting->Action_Potential Reduced_Firing Reduced Repetitive Neuronal Firing Na_Channel:inactive->Reduced_Firing Depolarization Neuron Depolarization Depolarization->Na_Channel:open Activates Repolarization Neuron Repolarization Repolarization->Na_Channel:inactive Drugs Sodium Channel Blockers (Lamotrigine, Carbamazepine, etc.) Drugs->Na_Channel:inactive Binds to and prolongs inactive state

Caption: Mechanism of sodium channel blockers.

Multi-Modal Anticonvulsants: Topiramate and Zonisamide

Topiramate and Zonisamide exhibit multiple mechanisms of action, contributing to their broad efficacy. They block voltage-gated sodium channels, enhance the activity of the inhibitory neurotransmitter GABA, and antagonize glutamate receptors. Zonisamide also blocks T-type calcium channels.

Multi_Modal_Drugs cluster_topiramate Topiramate cluster_zonisamide Zonisamide Topiramate Topiramate T_Na Blocks Na⁺ Channels Topiramate->T_Na T_GABA Enhances GABA-A Receptor Activity Topiramate->T_GABA T_Glut Antagonizes AMPA/Kainate Receptors Topiramate->T_Glut Reduced_Excitation Reduced Neuronal Excitability T_Na->Reduced_Excitation Increased_Inhibition Increased Neuronal Inhibition T_GABA->Increased_Inhibition T_Glut->Reduced_Excitation Zonisamide Zonisamide Z_Na Blocks Na⁺ Channels Zonisamide->Z_Na Z_Ca Blocks T-type Ca²⁺ Channels Zonisamide->Z_Ca Z_Na->Reduced_Excitation Z_Ca->Reduced_Excitation Anticonvulsant_Effect Anticonvulsant_Effect Reduced_Excitation->Anticonvulsant_Effect Anticonvulsant Effect Increased_Inhibition->Anticonvulsant_Effect Anticonvulsant Effect

Caption: Multi-modal mechanisms of action.

Experimental Workflow for a Typical Adjunctive Therapy Clinical Trial

The following diagram illustrates the typical workflow of a randomized, placebo-controlled clinical trial for an adjunctive anticonvulsant drug.

Clinical_Trial_Workflow cluster_treatment Double-Blind Treatment Phase Screening Screening and Informed Consent Baseline Baseline Period (4-8 weeks) - Seizure Diary - Stable AEDs Screening->Baseline Randomization Randomization Baseline->Randomization Titration_Drug Titration Phase (Investigational Drug) Randomization->Titration_Drug Arm A Titration_Placebo Titration Phase (Placebo) Randomization->Titration_Placebo Arm B Maintenance_Drug Maintenance Phase (12 weeks) Titration_Drug->Maintenance_Drug Follow_up Follow-up Period or Open-Label Extension Maintenance_Drug->Follow_up Maintenance_Placebo Maintenance Phase (12 weeks) Titration_Placebo->Maintenance_Placebo Maintenance_Placebo->Follow_up Analysis Data Analysis - Efficacy Endpoints - Safety Profile Follow_up->Analysis

Caption: Adjunctive therapy clinical trial workflow.

References

Differentiating 3-Aminoisoxazole and 5-Aminoisoxazole: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in synthetic chemistry and drug development, the correct identification of isoxazole isomers is a critical step in ensuring the desired biological activity and chemical properties of a compound. The positional isomerism of the amino group on the isoxazole ring, specifically between the 3- and 5-positions, can lead to significant differences in reactivity, physical properties, and biological function. This guide provides a comprehensive comparison of 3-aminoisoxazole and 5-aminoisoxazole, offering key differentiating data and experimental protocols for their unambiguous identification.

Key Differentiating Properties

The primary physical and spectroscopic characteristics that distinguish 3-aminoisoxazole from its 5-amino counterpart are summarized in the table below. These differences arise from the distinct electronic environments of the amino group and the isoxazole ring in each isomer.

Property3-Aminoisoxazole5-AminoisoxazoleKey Differentiation Point
Melting Point (°C) 148-150[1]84-86The significant difference in melting points is a primary indicator for distinguishing between the two isomers.
Boiling Point (°C) 226-228[1]Not readily availableThe higher boiling point of 3-aminoisoxazole suggests stronger intermolecular forces.
¹H NMR The chemical shifts of the ring protons are crucial for differentiation. The proton at the 5-position (H5) in 3-aminoisoxazole is typically found further downfield compared to the proton at the 3-position (H3) in 5-aminoisoxazole.In 5-aminoisoxazole, the proton at the 3-position (H3) is generally observed at a higher field (more shielded) than the H5 proton of the 3-amino isomer.The relative chemical shifts of the isoxazole ring protons provide a clear distinction.
¹³C NMR The carbon atom attached to the amino group (C3) will show a characteristic chemical shift. The chemical shifts of the other ring carbons (C4 and C5) are also diagnostic.The carbon bearing the amino group (C5) in this isomer will have a distinct chemical shift compared to C3 in the other isomer. The shifts of C3 and C4 will also differ.The chemical shift of the carbon atom directly bonded to the amino group is a key diagnostic peak.
IR Spectroscopy (cm⁻¹) The N-H stretching frequencies of the primary amine will be present, typically in the range of 3100-3500 cm⁻¹. The C=N and N-O stretching vibrations of the isoxazole ring will also be observed.Similar to the 3-amino isomer, N-H stretching bands will be present. However, the exact frequencies and the fingerprint region will differ due to the different electronic environment of the ring.Subtle shifts in the N-H stretching frequencies and, more definitively, differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation.
Mass Spectrometry Both isomers will exhibit the same molecular ion peak. However, the fragmentation patterns may differ upon electron ionization due to the different positions of the amino group, leading to characteristic fragment ions.Identical molecular ion peak as the 3-amino isomer. The fragmentation pathway will be influenced by the position of the amino group, resulting in a unique fragmentation pattern.Analysis of the fragmentation patterns can reveal the position of the amino substituent.

Experimental Protocols

Accurate differentiation between the two isomers relies on the careful execution of standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical shifts of the protons and carbons in the isoxazole ring to identify the position of the amino group.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the isoxazole amine isomer in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a 300 MHz or higher field spectrometer.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Integrate the signals to confirm the number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR.

    • Note the chemical shifts of the three isoxazole ring carbons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups and compare the fingerprint region for isomeric differences.

Methodology:

  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (for liquids or low-melting solids). Alternatively, use an ATR-FTIR spectrometer for direct analysis of the solid or liquid sample.

  • Data Acquisition:

    • Record the IR spectrum over the range of 4000-400 cm⁻¹.

    • Identify the characteristic N-H stretching bands of the primary amine and the vibrations associated with the isoxazole ring.

    • Carefully compare the fingerprint region (1500-400 cm⁻¹) of the unknown sample with reference spectra of the pure isomers.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and analyze the fragmentation pattern to deduce the amino group's position.

Methodology:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method (e.g., direct infusion, GC-MS, or LC-MS).

  • Ionization: Use electron ionization (EI) to induce fragmentation.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺) to confirm the molecular formula.

    • Analyze the major fragment ions and propose fragmentation pathways. The stability of the resulting fragments will differ based on the initial position of the amino group.

Visualizing the Differentiation

Key Structural Differences

cluster_3_amino 3-Aminoisoxazole cluster_5_amino 5-Aminoisoxazole 3_amino 3-Aminoisoxazole C₃H₄N₂O MP: 148-150 °C 5_amino 5-Aminoisoxazole C₃H₄N₂O MP: 84-86 °C 3_amino_struct 5_amino_struct

Caption: Structural and physical property comparison of 3- and 5-aminoisoxazole.

Experimental Workflow for Isomer Identification

cluster_workflow Identification Workflow start Unknown Aminoisoxazole Sample mp Melting Point Determination start->mp nmr NMR Spectroscopy (¹H and ¹³C) mp->nmr ir IR Spectroscopy nmr->ir ms Mass Spectrometry ir->ms compare Compare Data with Reference Spectra ms->compare id_3 Identified as 3-Aminoisoxazole compare->id_3 Matches 3-amino data id_5 Identified as 5-Aminoisoxazole compare->id_5 Matches 5-amino data

References

A Head-to-Head Comparison of Synthetic Routes for Oseltamivir Phosphate (Tamiflu®)

Author: BenchChem Technical Support Team. Date: November 2025

Oseltamivir Phosphate, the active ingredient in Tamiflu®, is a crucial antiviral medication for the treatment of influenza A and B. Its synthesis has been a subject of intense academic and industrial research, particularly concerning the reliance on shikimic acid, a natural product with variable supply. This guide provides a head-to-head comparison of two prominent synthetic routes: the original Roche industrial synthesis and an alternative developed by the Shibasaki group, which notably avoids the use of potentially hazardous azide intermediates.

Route 1: The Roche Industrial Synthesis from (-)-Shikimic Acid

The initial commercial production of Oseltamivir, developed by Gilead Sciences and scaled up by Roche, famously begins with (-)-shikimic acid. A key feature of this route is the stereospecific conversion of an epoxide to an aziridine, followed by the introduction of the azide functionality, which is later reduced to the primary amine found in the final product. While highly optimized and efficient, this pathway's reliance on azide reagents presents safety and handling challenges on an industrial scale.

G node_SA (-)-Shikimic Acid node_Ester Triflate Ester Formation node_SA->node_Ester node_Epoxide Epoxide Formation node_Ester->node_Epoxide node_Aziridine Aziridine Opening with Azide (NaN3) node_Epoxide->node_Aziridine node_Reduction Azide Reduction (H2, Pd/C) node_Aziridine->node_Reduction node_Amine 3-Amino Group node_Reduction->node_Amine node_Acetylation Acetylation node_Amine->node_Acetylation node_Final Oseltamivir node_Acetylation->node_Final

Caption: Key transformations in the Roche synthesis of Oseltamivir.

Performance Data: Roche Industrial Synthesis
ParameterValueNotes
Starting Material (-)-Shikimic AcidSourced from Illicium anisatum (Chinese star anise).
Overall Yield ~30%Highly optimized over many years of production.
Key Reagents Mesyl chloride, Sodium azide (NaN₃), H₂/Pd-CThe use of sodium azide is a significant safety consideration.
Number of Steps ~10-12 stepsFrom shikimic acid to the final API.
Primary Challenge Azide HandlingSodium azide is highly toxic and potentially explosive.

Route 2: The Shibasaki Azide-Free Synthesis

In response to the challenges of the Roche synthesis, particularly the use of azides, the Shibasaki group developed an alternative route. This approach also starts from (-)-shikimic acid but cleverly avoids azide intermediates altogether. A key step involves the diastereoselective intramolecular Michael addition of an amine to an α,β-unsaturated ester, which establishes the correct stereochemistry for the C3-amino group.

G node_SA (-)-Shikimic Acid node_Lactone Mesylate & Lactone Formation node_SA->node_Lactone node_Amine Amine Opening of Lactone node_Lactone->node_Amine node_Michael Intramolecular Michael Addition node_Amine->node_Michael node_Stereo Stereoselective Amine Introduction node_Michael->node_Stereo node_Acetylation Acetylation node_Stereo->node_Acetylation node_Final Oseltamivir node_Acetylation->node_Final

Caption: Key transformations in the Shibasaki azide-free synthesis.

Performance Data: Shibasaki Azide-Free Synthesis
ParameterValueNotes
Starting Material (-)-Shikimic AcidSame starting material as the Roche route.
Overall Yield ~30%Comparable to the industrial Roche process.
Key Reagents Allylamine, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Avoids the use of potentially explosive azides.
Number of Steps ~12 stepsSimilar overall step count to the Roche route.
Primary Advantage Azide-FreeEliminates the safety risks associated with azide reagents.

Head-to-Head Comparison Summary

MetricRoche Industrial SynthesisShibasaki Azide-Free SynthesisObjective Assessment
Overall Yield ~30%~30%Both routes are comparable in overall efficiency.
Safety Major concern due to sodium azide.Significantly improved by avoiding azides.The Shibasaki route offers a clear advantage in safety.
Key Transformation Azide opening of aziridine.Intramolecular Michael addition.Both are elegant chemical transformations.
Atom Economy Good, but azide use is suboptimal.Improved by avoiding the N₃ group.Shibasaki's route is arguably "greener".
Industrial Scalability Proven at multi-ton scale.Demonstrated at gram scale.Roche's route is the established industrial standard.

Experimental Protocols

Key Experiment: Shibasaki's Intramolecular Michael Addition

This procedure details the crucial diastereoselective step that installs the C3-amino group without using an azide.

Objective: To synthesize the bicyclic lactam intermediate via an intramolecular Michael addition.

Procedure:

  • To a solution of the allylamine-derived substrate (1.0 eq) in acetonitrile (0.05 M) at 0 °C is added 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq).

  • The reaction mixture is stirred at 0 °C and monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material (approx. 24 hours).

  • Upon completion, the reaction is quenched by the addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The resulting crude product is purified by silica gel column chromatography to afford the desired bicyclic lactam.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve Substrate in Acetonitrile prep2 Cool to 0 °C prep1->prep2 react1 Add DBU (1.5 eq) prep2->react1 react2 Stir at 0 °C for 24h react1->react2 react3 Monitor by TLC react2->react3 workup1 Quench with aq. NH4Cl react2->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Dry & Concentrate workup2->workup3 workup4 Column Chromatography workup3->workup4

Caption: Experimental workflow for the key Michael addition step.

Bridging the Benchtop and the Organism: A Guide to Validating In Vitro Results with In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and development, the journey from a promising compound in a petri dish to a potential therapy in a living organism is a critical and complex transition.[1] In vitro assays, performed outside of a living organism, offer a controlled, high-throughput, and cost-effective environment for initial screening of drug candidates.[2][3] However, these systems often fail to replicate the intricate environment of a whole organism, leading to a significant number of failures in later-stage clinical trials.[4] Therefore, validating in vitro findings with subsequent in vivo animal studies is an indispensable step to assess the systemic effects, pharmacokinetics, and true therapeutic potential of a new chemical entity.[1][2]

This guide provides a comparative overview of in vitro and in vivo methodologies, presents key experimental protocols, and outlines the crucial considerations for translating laboratory findings into meaningful biological insights.

A Tale of Two Systems: In Vitro vs. In Vivo

While both experimental systems are complementary, they offer fundamentally different insights. In vitro studies provide a reductionist view, ideal for dissecting specific molecular mechanisms, while in vivo studies offer a holistic perspective on how a compound behaves within a complex physiological system.[5]

FeatureIn Vitro ModelsIn Vivo Models
Environment Controlled, artificial setting (e.g., petri dish, test tube).[2][5]Complex, whole living organism (e.g., mouse, rat).[2][5]
Throughput High-throughput, allowing for rapid screening of many compounds.[2][4]Low-throughput, time-consuming, and resource-intensive.[2]
Cost Relatively inexpensive.[2]Significantly more costly due to animal care and housing.[2][6]
Physiological Relevance Limited; lacks systemic processes like metabolism, immune response, and complex cell-cell interactions.[2][7]High; provides data on pharmacokinetics (ADME), pharmacodynamics, and overall systemic effects.[1][3]
Data Focus Cellular and molecular interactions, target engagement, mechanism of action.[1][3][6]Systemic efficacy, toxicity, safety, and dose-response relationships in a complex biological context.[2][8]
Ethical Concerns Minimal ethical concerns.[2]Significant ethical considerations requiring strict regulatory oversight.[8]

The Workflow: From Cell Culture to Animal Model

The validation process follows a logical progression, starting with broad screening in vitro and moving to focused, hypothesis-driven testing in vivo. This workflow ensures that only the most promising candidates, with well-understood mechanisms, advance to more complex and expensive animal trials.

G cluster_0 In Vitro Phase cluster_1 In Vivo Validation A High-Throughput Screening B Hit Identification A->B Identify Actives C Lead Optimization (Dose-Response & IC50) B->C Select Promising Hits D Mechanism of Action Studies C->D Characterize Leads E Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies D->E Transition to Animal Model F Efficacy Testing in Disease Model E->F Determine Dosing G Toxicology & Safety Assessment F->G Confirm Therapeutic Effect H Preclinical Candidate Selection G->H Candidate for Clinical Trials

Caption: General workflow from in vitro screening to in vivo validation.

Experimental Protocols: A Practical Comparison

The successful validation of in vitro results hinges on the selection of appropriate and complementary experimental models. Below are detailed protocols for a common in vitro assay and its corresponding in vivo validation study in the context of cancer drug development.

In Vitro: Cell Viability (MTT) Assay

Objective: To determine the concentration at which a drug candidate inhibits cancer cell growth by 50% (IC50).

Methodology:

  • Cell Culture: Cancer cells (e.g., MCF-7 for breast cancer) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The drug candidate is serially diluted to a range of concentrations (e.g., 0.01 µM to 100 µM) and added to the wells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Cells are incubated with the compound for a specified period, typically 48-72 hours, under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized detergent).

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of ~570 nm.

  • Analysis: Cell viability is calculated as a percentage relative to the vehicle control. The IC50 value is determined by plotting a dose-response curve.

In Vivo: Murine Xenograft Model

Objective: To evaluate the efficacy of the drug candidate in reducing tumor growth in a living animal model.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or Athymic Nude) are used to prevent rejection of human tumor cells. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation: The same cancer cells used in the MTT assay (e.g., MCF-7) are harvested and injected subcutaneously into the flank of each mouse.

  • Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³). Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Randomization & Treatment: Mice are randomized into treatment and control groups. The drug candidate is administered systemically (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule based on prior pharmacokinetic studies. The control group receives the vehicle.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week) to monitor efficacy and toxicity.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a set duration.

  • Data Analysis: Tumor growth curves for each group are plotted. Statistical analysis (e.g., ANOVA) is used to compare the tumor volumes between the treatment and control groups to determine if the drug significantly inhibited tumor growth.

Comparative Data Summary

Translating data requires careful correlation between in vitro potency and in vivo efficacy. The table below illustrates how results from the described experiments could be summarized for comparison.

CompoundIn Vitro IC50 (MCF-7 cells)In Vivo Efficacy (MCF-7 Xenograft)
Candidate A 0.5 µM65% Tumor Growth Inhibition (TGI) at 20 mg/kg
Candidate B 5.2 µM20% TGI at 20 mg/kg
Vehicle Control N/A0% TGI (Baseline)
Positive Control 0.8 µM70% TGI at 15 mg/kg

Visualizing a Key Target: The MAPK/ERK Signaling Pathway

Many anti-cancer drugs target specific signaling pathways. Validating that a drug inhibits a pathway in vitro and shows a corresponding anti-tumor effect in vivo is a powerful confirmation of its mechanism of action. The MAPK/ERK pathway is frequently implicated in cell proliferation and survival.

G cluster_0 Cell Exterior cluster_1 Cell Interior GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Phosphorylates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes

Caption: Simplified diagram of the MAPK/ERK signaling pathway.

Challenges in In Vitro to In Vivo Translation

The transition from a controlled in vitro environment to a complex in vivo system is not always linear.[9] Researchers must be aware of several confounding factors that can lead to discrepancies between the two models:

  • Pharmacokinetics (ADME): A compound that is highly potent in vitro may have poor absorption, distribution, metabolism, or excretion properties in vivo, preventing it from reaching its target at a sufficient concentration.[3]

  • Metabolic Transformation: The liver and other organs can metabolize a drug into active or inactive forms, an effect not captured in simple cell culture models.[10]

  • The Tumor Microenvironment: In vivo, tumors exist within a complex microenvironment of stromal cells, immune cells, and extracellular matrix, all of which can influence drug response.

  • Off-Target Effects: A drug may have unforeseen effects on other targets or organ systems in a whole animal, leading to toxicity that was not predicted by in vitro assays.[4]

References

A Comparative Guide to LC-MS/MS Method Validation for Metabolite Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies and performance for the validation of Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) methods for metabolite identification and quantification. It is designed to assist researchers, scientists, and drug development professionals in establishing robust and reliable bioanalytical assays in accordance with regulatory expectations.

Core Principles of LC-MS/MS Method Validation

The validation of a bioanalytical method is crucial to ensure that the method is suitable for its intended purpose, providing reliable data for pharmacokinetic and toxicokinetic studies.[1][2][3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines, with the International Council for Harmonisation (ICH) M10 guideline providing a harmonized framework for bioanalytical method validation.[2][3][4][5]

The primary objective is to demonstrate the method's reliability by assessing key performance characteristics. These include selectivity, sensitivity, accuracy, precision, recovery, matrix effects, and stability.

Comparison of Key Validation Parameters and Acceptance Criteria

Regulatory guidelines provide specific acceptance criteria for each validation parameter to ensure the integrity of the data generated. The following table summarizes and compares the key requirements outlined by the FDA, EMA, and ICH M10 guidelines for LC-MS/MS assays.

Validation ParameterFDA (ICH M10 Adopted)EMA (ICH M10 Adopted)ICH M10General Acceptance Criteria
Selectivity At least 6 individual sources of blank matrix should be tested.At least 6 individual sources of blank matrix should be tested.At least 6 individual sources of blank matrix should be tested.[2]Analyte response in blank matrix should be <20% of the Lower Limit of Quantification (LLOQ). Internal Standard (IS) response should be <5% of the mean IS response in calibration standards and QCs.[2]
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Accuracy within ±20% of the nominal concentration. Precision (CV%) ≤20%. Signal-to-noise ratio ≥10.[6]
Calibration Curve A minimum of 6 non-zero standards are required. A blank and a zero sample should also be included.A minimum of 6 non-zero standards are required. A blank and a zero sample should also be included.A minimum of 6 non-zero standards are required. A blank and a zero sample should also be included.At least 75% of the calibration standards must be within ±15% of their nominal concentrations (±20% for LLOQ). The regression coefficient (r²) should be ≥0.99.[7]
Accuracy & Precision Determined using a minimum of 3 concentrations of Quality Control (QC) samples (low, mid, high) in at least 3 independent runs.Determined using a minimum of 3 concentrations of QC samples (low, mid, high) in at least 3 independent runs.Determined using a minimum of 3 concentrations of QC samples (low, mid, high) in at least 3 independent runs.Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ). Precision: The coefficient of variation (CV%) should not exceed 15% (20% for LLOQ).[6]
Recovery The extraction efficiency of an analytical method, determined by comparing the analytical response from an extracted sample with the response of a non-extracted standard.The extraction efficiency of an analytical method.The extraction efficiency of an analytical method.While no specific acceptance criteria are mandated, recovery should be consistent, precise, and reproducible.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.The effect of co-eluting, undetected matrix components on the ionization of the analyte.The effect of co-eluting, undetected matrix components on the ionization of the analyte.The CV of the IS-normalized matrix factor calculated from at least 6 lots of blank matrix should be ≤15%.
Stability Evaluation of analyte stability in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term, stock solution).Evaluation of analyte stability in the biological matrix under various storage and handling conditions.Evaluation of analyte stability in the biological matrix under various storage and handling conditions.The mean concentration of stability samples should be within ±15% of the nominal concentration.

Comparative Performance of LC-MS/MS Platforms

The choice of LC-MS/MS platform can significantly impact the performance of a metabolomics study. Different mass analyzers offer varying levels of sensitivity, resolution, and dynamic range.

LC-MS/MS PlatformKey StrengthsTypical Applications
Triple Quadrupole (QqQ) High sensitivity and selectivity, excellent for quantification using Multiple Reaction Monitoring (MRM).[8][9]Targeted metabolomics, pharmacokinetic studies, clinical diagnostics.
Quadrupole Time-of-Flight (Q-TOF) High resolution and mass accuracy, suitable for both qualitative and quantitative analysis.Untargeted metabolomics, metabolite identification, biomarker discovery.
Orbitrap Very high resolution and mass accuracy, excellent for structural elucidation.Untargeted metabolomics, lipidomics, proteomics.
Ion Trap Capable of MSn experiments for detailed structural analysis.Qualitative analysis and structural elucidation of unknown metabolites.[8]

A study comparing different LC-MS platforms for the analysis of human plasma metabolites highlighted the variability in results obtained from different instrument types, emphasizing the need for standardized reporting and cross-platform consistency.

Experimental Workflow and Protocols

A robust LC-MS/MS method validation follows a structured workflow. The following diagram illustrates the key stages of this process.

experimental_workflow LC-MS/MS Method Validation Workflow cluster_dev Method Development cluster_val Method Validation cluster_analysis Sample Analysis dev_instrument Instrument Optimization (MS parameters, LC conditions) dev_sample Sample Preparation (Extraction, cleanup) dev_instrument->dev_sample dev_is Internal Standard Selection dev_sample->dev_is val_selectivity Selectivity & Specificity dev_is->val_selectivity val_sensitivity Sensitivity (LLOQ) val_selectivity->val_sensitivity val_cal Calibration Curve & Linearity val_sensitivity->val_cal val_acc_prec Accuracy & Precision val_cal->val_acc_prec val_rec_me Recovery & Matrix Effect val_acc_prec->val_rec_me val_stability Stability val_rec_me->val_stability analysis_qc Run Acceptance (QCs) val_stability->analysis_qc analysis_data Data Processing & Quantification analysis_qc->analysis_data analysis_report Reporting analysis_data->analysis_report

Caption: A typical workflow for LC-MS/MS method validation.

Detailed Experimental Protocol: Tryptophan Metabolite Quantification

This section provides a detailed protocol for the validation of an LC-MS/MS method for the quantification of tryptophan and its key metabolites, kynurenine and serotonin, in human plasma. This pathway is crucial in various physiological and pathological processes.

1. Materials and Reagents:

  • Reference standards for Tryptophan, Kynurenine, Serotonin, and their stable isotope-labeled internal standards (IS).

  • LC-MS grade water, acetonitrile, methanol, and formic acid.

  • Human plasma (drug-free).

2. Stock and Working Solutions Preparation:

  • Prepare individual stock solutions of each analyte and IS in methanol (1 mg/mL).

  • Prepare working solutions by diluting the stock solutions with 50% methanol.

3. Calibration Standards and Quality Control Samples:

  • Prepare calibration standards by spiking the working solutions into blank human plasma to achieve a concentration range (e.g., 1-1000 ng/mL).

  • Prepare QC samples at low, medium, and high concentrations in the same manner.

4. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 200 µL of methanol containing the internal standards.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

5. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each analyte and IS.

6. Validation Experiments:

  • Selectivity: Analyze blank plasma from at least six different sources.

  • Calibration Curve: Analyze a full calibration curve in three separate runs.

  • Accuracy and Precision: Analyze five replicates of each QC level in three separate runs on different days.

  • Matrix Effect: Compare the response of analytes in post-extraction spiked plasma with that in neat solution.

  • Recovery: Compare the response of analytes in pre-extraction spiked plasma with that in post-extraction spiked plasma.

  • Stability: Assess the stability of analytes in plasma under various conditions (freeze-thaw cycles, room temperature, long-term storage at -80°C).

Case Study: Tryptophan Metabolism Pathway Analysis

The tryptophan metabolic pathway is a critical area of research in neuroscience, immunology, and oncology. LC-MS/MS is the gold standard for quantifying the metabolites in this pathway due to its high sensitivity and specificity.

tryptophan_pathway Simplified Tryptophan Metabolism Pathway cluster_kynurenine Kynurenine Pathway cluster_serotonin Serotonin Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine Five_HTP 5-Hydroxytryptophan (5-HTP) Tryptophan->Five_HTP Kynurenic_Acid Kynurenic Acid Kynurenine->Kynurenic_Acid Quinolinic_Acid Quinolinic Acid Kynurenine->Quinolinic_Acid Serotonin Serotonin (5-HT) Five_HTP->Serotonin Melatonin Melatonin Serotonin->Melatonin

Caption: Key branches of the tryptophan metabolism pathway.

A validated LC-MS/MS method allows for the accurate quantification of tryptophan and its metabolites, such as kynurenine and serotonin.[7][10] This enables researchers to investigate the balance between the kynurenine and serotonin pathways, which is often dysregulated in various diseases. For instance, an upregulation of the kynurenine pathway is associated with inflammatory conditions and neurodegenerative disorders.

Conclusion

The validation of LC-MS/MS methods for metabolite identification is a rigorous process that is essential for generating high-quality, reliable data. Adherence to regulatory guidelines, careful selection of LC-MS/MS platforms, and meticulous execution of experimental protocols are paramount. This guide provides a framework for comparing different aspects of method validation and serves as a practical resource for researchers in the field of metabolomics. By implementing robustly validated methods, scientists can have greater confidence in their findings and contribute to advancements in drug development and biomedical research.

References

Comparative study of substituted tetrahydrobenzisoxazole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Substituted Tetrahydroquinoline-Isoxazole Hybrids as Anticancer Agents

This guide provides a comparative analysis of a series of novel substituted tetrahydroquinoline-isoxazole hybrid compounds, evaluating their potential as anticancer agents. The data presented is based on a study by Mobinikhaledi et al. (2022), which details the synthesis and in vitro cytotoxic activity of these derivatives against various human cancer cell lines. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction

The search for novel heterocyclic compounds with potent and selective anticancer activity is a significant area of research in medicinal chemistry. Tetrahydroquinoline and isoxazole moieties are important pharmacophores known for their diverse biological activities, including cytotoxic effects against tumor cells. The hybridization of these two scaffolds presents a promising strategy for the development of new anticancer drug candidates. This guide focuses on a series of isoxazole-linked tetrahydroquinoline derivatives and compares their in vitro efficacy.

Comparative Analysis of Anticancer Activity

The in vitro cytotoxic activity of the synthesized tetrahydroquinoline-isoxazole hybrids was evaluated against four human cancer cell lines: lung (A549), liver (HepG2), and melanoma murine (B16F10). The half-maximal inhibitory concentration (IC50) values were determined to quantify the potency of each derivative.

Data Summary Table

The following table summarizes the IC50 values (in µM) of the most promising substituted tetrahydroquinoline-isoxazole hybrids against the tested cancer cell lines. A lower IC50 value indicates greater potency.

Compound IDSubstitution PatternIC50 (µM) vs. HepG2IC50 (µM) vs. A549IC50 (µM) vs. B16F10Selectivity Index (SI) vs. HepG2
3a R = 4-chlorophenyl6.80> 100> 10014.7
3e R = 4-methoxyphenyl10.5> 100> 100> 9.5
3j R = 4-fluorophenyl5.2083.1> 100> 16.1
3m R = 4-nitrophenyl12.3> 100> 100> 8.1

Data extracted from Mobinikhaledi et al. (2022).[1]

Key Findings:

  • Compounds 3a and 3j exhibited the highest cytotoxic effects against the HepG2 (liver cancer) cell line, with IC50 values of 6.80 µM and 5.20 µM, respectively.[1]

  • A noteworthy observation is the considerable selectivity of these compounds, with compounds 3a and 3j showing high selectivity indices of 14.7 and >16.1, respectively, for HepG2 cells over non-cancerous cells.[1]

  • The nature of the substituent on the phenyl ring of the isoxazole moiety appears to play a crucial role in the anticancer activity and selectivity of these hybrids.

Experimental Protocols

The following section details the methodology used to evaluate the in vitro anticancer activity of the substituted tetrahydroquinoline-isoxazole hybrids.

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds was determined using the conventional MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Procedure:

  • Cell Seeding: Human cancer cell lines (A549, HepG2, and B16F10) were seeded in 96-well plates at a density of 5 × 10^3 cells per well.

  • Compound Treatment: After 24 hours of incubation to allow for cell attachment, the cells were treated with various concentrations of the test compounds.

  • Incubation: The plates were incubated for an additional 48 hours.

  • MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well.

  • Formazan Solubilization: The plates were incubated for another 4 hours, after which the medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Determination: The IC50 values were calculated from the dose-response curves.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow and a generalized signaling pathway potentially targeted by these compounds.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis synthesis Synthesis of Tetrahydroquinoline-Isoxazole Hybrids (3a-p) purification Purification and Characterization synthesis->purification cell_culture Culturing of Cancer Cell Lines (A549, HepG2, B16F10) treatment Treatment with Hybrid Compounds cell_culture->treatment mtt_assay MTT Assay for Cytotoxicity treatment->mtt_assay ic50 Calculation of IC50 Values mtt_assay->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar selectivity Selectivity Index Calculation ic50->selectivity signaling_pathway compound Tetrahydroquinoline-Isoxazole Hybrid target Potential Molecular Target (e.g., Kinase, Enzyme) compound->target Binding and Inhibition pathway Cell Proliferation Signaling Pathway target->pathway Activation apoptosis Induction of Apoptosis target->apoptosis Triggers proliferation Inhibition of Cell Proliferation pathway->proliferation Leads to

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This document provides a comprehensive, step-by-step guide for the safe disposal of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine, ensuring compliance with safety protocols and minimizing environmental impact.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following procedures are based on the safety data for structurally similar and potentially hazardous compounds. It is imperative to handle this compound with a high degree of caution, assuming it may be toxic.

Immediate Safety and Handling Precautions

Prior to handling, it is crucial to be familiar with the potential hazards. Based on data for related isoxazole derivatives, this compound should be treated as a substance that may be fatal if swallowed and could cause skin, eye, and respiratory irritation.[1]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A flame-retardant lab coat is recommended.

  • Respiratory Protection: Use a respirator if handling in a poorly ventilated area or if dust is generated.[1]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this and related hazardous chemicals is to use an approved waste disposal plant.[1][2][3] Never dispose of this chemical down the drain or in regular trash.

  • Waste Collection:

    • Collect all waste material, including any contaminated items (e.g., pipette tips, weighing paper, gloves), in a designated, clearly labeled, and sealed container.

    • The container must be compatible with the chemical.

  • Labeling:

    • Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date of accumulation.

  • Storage:

    • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

    • Ensure the storage location is secure and accessible only to authorized personnel.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.

    • Provide the EHS department with all necessary information about the waste.

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate: Immediately evacuate the affected area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, and only if you are trained to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Cleanup: Carefully sweep or scoop the contained material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your supervisor and the EHS department immediately.

Quantitative Data Summary

While no specific quantitative data for this compound is available, the following table summarizes data for a related hazardous compound to provide a conservative safety reference.

PropertyValueSource Compound
Acute Toxicity, Oral Category 2 (Fatal if swallowed)Similar Isoxazole Derivative (Sigma-Aldrich)
Target Organ Toxicity May cause drowsiness or dizzinessSimilar Isoxazole Derivative (Sigma-Aldrich)

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Chemical Waste Generated assess_hazards Assess Hazards (Consult SDS for similar compounds) start->assess_hazards is_hazardous Is the waste hazardous? assess_hazards->is_hazardous non_hazardous_disposal Follow Institutional Guidelines for Non-Hazardous Waste is_hazardous->non_hazardous_disposal No collect_waste Collect in a Labeled, Sealed Container is_hazardous->collect_waste Yes store_waste Store in a Secure, Ventilated Area collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) store_waste->contact_ehs professional_disposal Arrange for Professional Disposal via Licensed Contractor contact_ehs->professional_disposal end End: Waste Disposed Safely professional_disposal->end

Caption: Decision workflow for the safe disposal of laboratory chemical waste.

References

Essential Safety and Operational Guidance for 4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this document outlines the critical personal protective equipment (PPE), handling protocols, and disposal procedures for 4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure a safe laboratory environment.

A Safety Data Sheet (SDS) for this compound states that it is not classified as a hazardous substance or mixture. However, it is crucial to follow standard laboratory safety practices. In case of exposure, fresh air is recommended after inhalation, and skin should be rinsed with water after contact. If swallowed, the affected person should drink water, and a doctor should be consulted if they feel unwell.

Personal Protective Equipment (PPE)

While the specific substance is not classified as hazardous, the following personal protective equipment is recommended based on guidelines for similar isoxazole compounds.

PPE CategoryRecommended EquipmentRationale
Respiratory Protection Dust mask (N95 or equivalent)To prevent inhalation of dust particles.[1]
Eye and Face Protection Safety glasses with side shields or goggles, Face shieldTo protect against splashes and airborne particles.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact.
Skin and Body Protection Laboratory coat, Closed-toe shoesTo protect skin and clothing from contamination.

Operational Workflow and Disposal Plan

Proper handling and disposal are critical to maintaining a safe laboratory. The following workflow outlines the key steps from receipt of the chemical to its final disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Review_SDS Review Safety Data Sheet (SDS) Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Proceed to handling Weigh_in_fume_hood Weigh solid in a fume hood or ventilated enclosure Don_PPE->Weigh_in_fume_hood Begin experiment Handle_with_care Handle with care to avoid dust generation Weigh_in_fume_hood->Handle_with_care Store_properly Store in a cool, dry, well-ventilated area in a tightly sealed container Handle_with_care->Store_properly Post-experiment Collect_waste Collect waste in a designated, labeled container Handle_with_care->Collect_waste During experiment Dispose_according_to_regulations Dispose of contents/container to an approved waste disposal plant Collect_waste->Dispose_according_to_regulations

Figure 1. Procedural workflow for handling and disposal.

Handling and Storage Procedures

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust.

  • Avoid contact with skin and eyes.[3]

  • Wash hands thoroughly after handling the substance.

  • Do not eat, drink, or smoke in the work area.

  • Take off any contaminated clothing immediately.

Storage:

  • Store in a cool, dry, and well-ventilated place.[2]

  • Keep the container tightly closed.[2]

  • Store locked up.[2]

Spill and Emergency Procedures

Spills:

  • For dry spills, carefully sweep up the material and place it into a suitable container for disposal, avoiding dust generation.[2]

  • Ensure adequate ventilation.

  • Evacuate non-essential personnel from the area.

First Aid:

  • Inhalation: Move the person to fresh air.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2]

  • Eye Contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing.[2]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell.

Disposal Plan

Contaminated materials and the chemical itself should be disposed of in accordance with institutional, local, state, and federal regulations. Dispose of the contents and container to an approved waste disposal plant.[2] Do not allow the product to enter drains.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.